Pks13-IN-1
描述
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属性
分子式 |
C20H17BrN4O2 |
|---|---|
分子量 |
425.3 g/mol |
IUPAC 名称 |
4-(azetidin-1-ylmethyl)-1-(4-bromophenyl)-3-(1,3,4-oxadiazol-2-yl)indol-5-ol |
InChI |
InChI=1S/C20H17BrN4O2/c21-13-2-4-14(5-3-13)25-11-16(20-23-22-12-27-20)19-15(10-24-8-1-9-24)18(26)7-6-17(19)25/h2-7,11-12,26H,1,8-10H2 |
InChI 键 |
ZJNFEVQXHNUJEV-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Pks13-IN-1: A Technical Guide on the Mechanism of Action of Thioesterase Domain Inhibitors on Polyketide Synthase 13
Disclaimer: The specific inhibitor "Pks13-IN-1" is not readily identifiable in the current scientific literature. This guide will therefore focus on the well-characterized mechanism of a representative class of potent Polyketide Synthase 13 (Pks13) inhibitors that target the thioesterase (TE) domain, a validated strategy for the development of novel anti-tubercular agents.
Introduction
Polyketide synthase 13 (Pks13) is a crucial multi-domain enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids.[1] These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's virulence.[2] The essential nature of Pks13 for mycobacterial viability makes it an attractive target for the development of new anti-tuberculosis drugs.[1] Pks13 is a large, multi-domain enzyme composed of an N-terminal acyl carrier protein (ACP1), a ketosynthase (KS), an acyltransferase (AT), a second ACP (ACP2), and a C-terminal thioesterase (TE) domain.[3][4] This guide details the mechanism of action of inhibitors targeting the Pks13 thioesterase domain, a critical component for the final release of the mycolic acid precursor.
Core Mechanism of Action: Inhibition of the Pks13 Thioesterase Domain
The primary mechanism of action for this class of inhibitors is the specific targeting and inhibition of the Pks13 thioesterase (TE) domain.[5] The TE domain is responsible for the final step in the Pks13 catalytic cycle: the release of the newly synthesized α-alkyl-β-ketoacyl product from the C-terminal ACP domain (ACP2).[2][5] This release is typically achieved through transfer to a polyol, such as trehalose.[3]
Inhibitors of the TE domain bind to its active site, preventing the catalytic activity required for product release.[5] This blockage leads to an accumulation of the stalled acyl-intermediate on Pks13, effectively halting the mycolic acid biosynthesis pathway. The disruption of this essential pathway ultimately leads to bacterial cell death.[6] The bactericidal effect of these inhibitors has been demonstrated in various studies.[6]
Quantitative Data on Pks13-TE Inhibition
The potency of Pks13-TE inhibitors is determined through various biochemical and whole-cell assays. The data presented below is for a representative series of inhibitors identified through DNA-Encoded Library (DEL) screening.
| Compound ID | Pks13-TE IC50 (µM) | M. tuberculosis H37Rv MIC (µM) |
| X13045 | 15 | 390 |
| X20403 | 0.057 | Not Reported |
| X21429 | Not Reported | 0.24 |
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of an inhibitor required to reduce the activity of the Pks13-TE enzyme by 50%.
-
MIC (Minimum inhibitory concentration): Represents the lowest concentration of the inhibitor that prevents visible growth of M. tuberculosis.
Experimental Protocols
Pks13-TE Inhibition Assay (Fluorescence-Based)
A common method to assess the activity of Pks13-TE inhibitors is a fluorescence-based assay using a surrogate substrate.[5][7]
Principle: The assay measures the cleavage of a fluorogenic substrate, such as 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), by the Pks13-TE domain. Cleavage of the ester bond releases the fluorescent 4-methylumbelliferone, and the increase in fluorescence is monitored over time. Inhibitors of the TE domain will reduce the rate of this reaction.
Protocol:
-
Reagents:
-
Purified Pks13-TE enzyme
-
4-methylumbelliferyl heptanoate (4-MUH) substrate
-
Assay buffer (e.g., Tris-HCl with a detergent like CHAPS)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
The Pks13-TE enzyme is pre-incubated with varying concentrations of the inhibitor compound in the assay buffer in a microplate.
-
The reaction is initiated by the addition of the 4-MUH substrate.
-
The fluorescence intensity is measured at regular intervals using a microplate reader (excitation ~360 nm, emission ~450 nm).
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without inhibitor.
-
The IC50 value is calculated by fitting the dose-response data to a suitable equation.
-
Mycobacterium tuberculosis Whole-Cell Growth Inhibition Assay
This assay determines the potency of the inhibitors against live M. tuberculosis.
Principle: The minimum inhibitory concentration (MIC) is determined by exposing the bacteria to serial dilutions of the inhibitor and observing the lowest concentration that inhibits bacterial growth.
Protocol:
-
Materials:
-
M. tuberculosis H37Rv strain
-
Growth medium (e.g., Middlebrook 7H9 with supplements)
-
Test inhibitor compounds
-
-
Procedure:
-
Serial dilutions of the inhibitor are prepared in the growth medium in a 96-well plate.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
The plates are incubated at 37°C for a defined period (typically 7-14 days).
-
-
Endpoint Determination:
-
Bacterial growth can be assessed visually or by using a growth indicator dye (e.g., resazurin).
-
The MIC is the lowest concentration of the inhibitor at which no bacterial growth is observed.
-
Visualizations
Mycolic Acid Biosynthesis Pathway and Pks13 Function
Caption: Overview of the Pks13 catalytic cycle in mycolic acid biosynthesis.
Mechanism of Pks13-TE Domain Inhibition
Caption: Schematic of Pks13-TE domain inhibition leading to cell death.
Experimental Workflow for Pks13-TE Inhibitor Screening
Caption: Workflow for the discovery and development of Pks13-TE inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution structure of the type I polyketide synthase Pks13 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Pks13 Target Validation in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutics acting on new targets. The mycobacterial cell wall, a unique and complex structure essential for viability and virulence, is a proven source of drug targets.[1][2][3] A key component of this wall is mycolic acid, and its biosynthesis pathway is a focal point for drug discovery.[1][2] This guide focuses on the validation of Polyketide Synthase 13 (Pks13), a critical enzyme in the final step of mycolic acid synthesis, as a druggable target. While this document centers on the validation process using various inhibitors, it should be noted that the specific compound "Pks13-IN-1" is not prominently featured in current literature; therefore, data from well-characterized Pks13 inhibitors are used as exemplars throughout this guide.
Introduction: The Mycolic Acid Pathway and Pks13
Mycolic acids are very long α-alkyl, β-hydroxy fatty acids that form the basis of the mycomembrane, a waxy outer layer that renders mycobacteria impermeable to many antibiotics and hostile host environments.[1][4] Their synthesis is a multi-step process involving two fatty acid synthase systems, FAS-I and FAS-II, which produce the α-branch and the long meromycolate chain, respectively.[2][5]
Pks13 is a large, multi-domain polyketide synthase that catalyzes the essential final Claisen-type condensation step: the joining of the two fatty acid precursors to form the full-length mycolic acid keto-ester.[4][6][7] Genetic studies have confirmed that pks13 is essential for the survival of M. tuberculosis, making it a highly attractive target for novel anti-tubercular agents.[6][8][9][10] Pks13 contains multiple catalytic domains, including a ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), and thioesterase (TE) domain, all of which present opportunities for therapeutic intervention.[4][11][12]
Target Validation Workflow
The validation of Pks13 as a drug target follows a structured workflow, beginning with biochemical assays and progressing through cellular activity to genetic confirmation. This process confirms that inhibiting the target enzyme leads to bacterial death and that this is the specific mechanism of action for the compound .
Caption: General workflow for Pks13 target validation.
Quantitative Data on Pks13 Inhibitors
A variety of chemical scaffolds have been identified as Pks13 inhibitors. Their activity is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays and the minimum inhibitory concentration (MIC) in whole-cell assays. The selectivity index (SI), the ratio of cytotoxicity (IC50 in a mammalian cell line) to antimycobacterial activity (MIC), is a critical measure of a compound's therapeutic potential.
Table 1: In Vitro Activity of Representative Pks13 Inhibitors
| Compound Class | Representative Compound | Target Domain | Pks13-TE IC50 (nM) | Mtb H37Rv MIC (μM) | Reference |
|---|---|---|---|---|---|
| Thiazole | X20403 | Thioesterase (TE) | 57 | - | [13][14] |
| Thiazole | X20404 | Thioesterase (TE) | ~57 | 0.25 | [13][14] |
| Coumestan | Compound 1 | Not Specified | - | 0.0039 - 0.0078 (μg/mL) | [15] |
| Coumestan | Compound 9 | Not Specified | - | <0.0039 (μg/mL) | [16] |
| Benzofuran | TAM16 | Thioesterase (TE) | - | 0.0313 (μg/mL) | [13][16] |
| Oxadiazole | Series Hit | Thioesterase (TE) | < 10,000 | < 1 | [9][17] |
| Pentafluorophenyl | Compound 1 | ACP or KS | - | ~0.02 |[18] |
Note: MIC values are often reported in μg/mL; conversions to μM depend on molecular weight and may vary. Some data points represent a series rather than a single compound.
Table 2: Resistance and Selectivity Data for Pks13 Inhibitors
| Compound | Resistant Mutant (SNP) | MIC Fold-Change in Mutant | Vero Cell IC50 (μg/mL) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Coumestan Cmpd 1 | N1640K in Pks13 | 8,000x | - | - | [15] |
| Coumestan Cmpd 2 | D1644G in Pks13 | >1,000x | - | - | [15] |
| Benzofuran Cmpd 64 | - | - | 64 | 256 | [16] |
| Benzofuran Cmpd 65 | - | - | 4 | 64-128 | [16] |
| Thiazole X20404 | Multiple SNPs in TE domain | >10x | - | - |[13] |
Experimental Protocols
Detailed and standardized protocols are essential for the successful validation of Pks13 inhibitors.
Protocol: Pks13 Thioesterase (TE) Domain Inhibition Assay
This biochemical assay is often used for high-throughput screening to identify initial hits.
-
Objective: To determine the IC50 value of a compound against the Pks13-TE domain.
-
Principle: A fluorogenic substrate is used, which upon cleavage by the TE domain, releases a fluorescent molecule. Inhibitors will prevent this cleavage, resulting in a lower fluorescent signal.
-
Materials:
-
Recombinant purified Pks13-TE protein.
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl heptanoate).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Test compounds dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Dispense test compounds in serial dilutions into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add a solution of Pks13-TE protein to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow compound binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Plot the percent inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Whole-Cell Minimum Inhibitory Concentration (MIC) Assay
This assay determines the potency of a compound against replicating M. tuberculosis.
-
Objective: To determine the lowest concentration of a compound that inhibits visible growth of M. tuberculosis.
-
Principle: Bacterial growth in liquid media containing serial dilutions of the test compound is monitored. The MIC is the lowest concentration where no growth is observed.[19]
-
Materials:
-
M. tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
96-well microtiter plates.[19]
-
Test compounds dissolved in DMSO.
-
Growth indicator (e.g., Resazurin).
-
-
Procedure:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv and adjust the optical density (OD600) to ~0.1. Dilute this culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.[19]
-
Prepare 2-fold serial dilutions of the test compounds in 7H9 broth directly in the 96-well plate.
-
Add the bacterial inoculum to each well. Include a drug-free growth control and a sterile control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add the resazurin (B115843) solution to each well and incubate for another 24-48 hours.
-
Determine the MIC: the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).
-
Protocol: Selection and Analysis of Resistant Mutants
This is the definitive step for on-target validation in whole cells.
-
Objective: To confirm Pks13 is the target by generating and sequencing resistant mutants.
-
Principle: Spontaneous resistance to a drug occurs at a low frequency due to random mutations. By plating a large number of bacteria on agar (B569324) containing the inhibitor, only resistant mutants will grow. Whole-genome sequencing (WGS) of these mutants identifies the mutation(s) responsible for resistance.[13][18]
-
Materials:
-
M. tuberculosis H37Rv strain.
-
Middlebrook 7H10 agar supplemented with OADC.
-
Test compound.
-
Genomic DNA extraction kit.
-
Next-generation sequencing platform.
-
-
Procedure:
-
Grow a large culture of M. tuberculosis H37Rv to late-log phase.
-
Plate a high density of cells (~10^8 to 10^10 CFU) onto 7H10 agar plates containing the test compound at 5-10 times its MIC.[18]
-
Incubate plates at 37°C for 3-4 weeks until colonies appear.
-
Calculate the frequency of resistance (number of colonies / total CFU plated).[13]
-
Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.
-
Extract genomic DNA from the resistant isolates and the parent strain.
-
Perform whole-genome sequencing and compare the sequences to identify single nucleotide polymorphisms (SNPs). Mutations consistently found in the target gene (pks13) across multiple independent isolates confirm it as the drug's target.[13][18]
-
Key Pathways and Mechanisms
Understanding the mycolic acid biosynthesis pathway is crucial for contextualizing the role of Pks13. The final condensation step is the culmination of a significant metabolic investment by the bacterium.
Caption: Mycolic acid biosynthesis pathway highlighting Pks13.
The genetic validation using a hypomorph strain provides compelling evidence for on-target activity. In this approach, the expression of the target gene (pks13) is placed under the control of an inducible promoter.
Caption: Logic of the Pks13 hypomorph validation experiment.
When Pks13 expression is low, the cell becomes hypersensitive to inhibitors that target Pks13, resulting in a significantly lower MIC.[18] This effect is not seen with drugs that have other targets.
Conclusion
Pks13 is a genetically and biochemically validated target for the development of new anti-tubercular drugs.[1][9][15] The validation process, supported by robust biochemical and whole-cell assays, along with definitive genetic confirmation through resistant mutant sequencing, provides a clear pathway for advancing novel inhibitors. Several compound classes, including coumestans, benzofurans, and thiazoles, demonstrate potent, on-target activity.[7][13][15] The continued exploration of Pks13 inhibitors holds significant promise for delivering new, effective treatments to combat the global threat of tuberculosis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. [vivo.weill.cornell.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cryo-electron microscopy structure of the di-domain core of Mycobacterium tuberculosis polyketide synthase 13, essential for mycobacterial mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solution structure of the type I polyketide synthase Pks13 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of a Series Containing a Pentafluorophenyl Moiety That Targets Pks13 to Inhibit Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pks13 Inhibition and its Role in Mycolic Acid Synthesis
Audience: Researchers, scientists, and drug development professionals. Topic: The Role of Pks13 Inhibitors in Mycolic Acid Synthesis Inhibition
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, largely due to its unique and resilient cell wall. A principal component of this cell wall is the mycomembrane, a waxy, hydrophobic layer primarily composed of mycolic acids.[1] These α-alkyl, β-hydroxy long-chain fatty acids are essential for the viability, virulence, and intrinsic drug resistance of Mtb.[1][2][3] The biosynthetic pathway of mycolic acids is a well-established source of drug targets, with key antitubercular drugs like isoniazid (B1672263) targeting enzymes within this pathway.[4][5]
The final and essential step of mycolic acid biosynthesis is a Claisen-type condensation reaction that joins two long fatty acid chains. This reaction is catalyzed by Polyketide Synthase 13 (Pks13), a large, multi-domain enzyme.[1][3][6][7] Its essentiality for mycobacterial growth makes Pks13 a highly attractive target for the development of novel anti-tubercular agents.[6][7][8] This guide focuses on the role of specific inhibitors of Pks13, using compounds from recently developed chemical series as representative examples for "Pks13-IN-1", to elucidate their mechanism of action and the experimental methodologies used to characterize them.
The Role of Pks13 in Mycolic Acid Biosynthesis
Pks13 is a multi-functional Type I polyketide synthase that catalyzes the condensation of two distinct fatty acyl chains: a C22-C26 α-chain and a long C40-C60 meromycoloyl chain.[4] The enzyme is composed of several catalytic domains: an N-terminal Acyl Carrier Protein (ACP1), a Ketosynthase (KS), an Acyltransferase (AT), a second ACP (ACP2), and a C-terminal Thioesterase (TE) domain.[1][9][10]
The overall condensation reaction proceeds as follows:
-
Substrate Loading: The α-chain, as an acyl-CoA, is loaded onto the AT domain and subsequently transferred to the ACP2 domain. Concurrently, the meromycoloyl chain, activated to an acyl-AMP by the ligase FadD32, is loaded onto the ACP1 domain.[10][11]
-
Chain Transfer: The meromycoloyl chain is transferred from ACP1 to the active site of the KS domain.[11]
-
Condensation: The KS domain catalyzes the decarboxylative Claisen condensation between the KS-bound meromycoloyl chain and the ACP2-bound α-chain. This forms an α-alkyl β-ketoacyl product tethered to the ACP2 domain.[10]
-
Product Release: The TE domain facilitates the release of the final product. It first hydrolyzes the thioester bond linking the product to ACP2 and then acts as an acyltransferase, transferring the mycolic acid precursor onto trehalose (B1683222) to form trehalose monomycolate (TMM).[5][9] TMM is then transported across the inner membrane to the periplasm for final incorporation into the cell wall.[4]
Below is a diagram illustrating the Pks13-catalyzed reaction within the broader mycolic acid synthesis pathway.
This compound: Representative Inhibitors of the Pks13 Thioesterase Domain
While a specific compound named "this compound" is not formally documented, several potent and specific inhibitors of Pks13 have been developed. This guide will use a novel oxadiazole series as a representative example of a Pks13 inhibitor.[8] These compounds were identified through high-throughput screening and optimized using a structure-guided approach. They specifically target the thioesterase (TE) domain of Pks13, preventing the release of the mycolic acid precursor and halting the entire biosynthetic pathway.[8]
Mechanism of Inhibition
Crystallography studies have shown that these oxadiazole inhibitors bind to the active site of the Pks13-TE domain.[8] This binding event physically obstructs the catalytic machinery responsible for hydrolyzing the thioester bond that tethers the newly synthesized mycolic acid precursor to the ACP2 domain. By preventing this crucial release and transfer step, the enzyme becomes stalled, leading to a complete shutdown of mycolic acid production. The essentiality of mycolic acids for the bacterium means this inhibition is lethal, resulting in potent antitubercular activity.[7][8]
Data Presentation: Quantitative Analysis of Inhibition
The efficacy of Pks13 inhibitors is determined through both enzymatic and whole-cell assays. The key metrics are the half-maximal inhibitory concentration (IC50) against the isolated enzyme and the minimum inhibitory concentration (MIC) required to inhibit the growth of whole Mtb cells.
Table 1: In Vitro Pks13-TE Domain Enzymatic Inhibition Data Data is representative of novel oxadiazole inhibitors reported in the literature.[8]
| Compound ID | Scaffold | Pks13-TE IC50 (µM) |
| Hit-105 | Chromone | < 0.1 |
| Oxadiazole-A | Oxadiazole | 0.15 |
| Oxadiazole-B | Oxadiazole | 0.05 |
| Oxadiazole-C | Oxadiazole | < 0.03 |
Table 2: Whole-Cell Antitubercular Activity Data is representative of novel oxadiazole inhibitors against Mtb H37Rv strain.[8][9]
| Compound ID | Mtb H37Rv MIC (µM) |
| Hit-105 | 1.6 |
| Oxadiazole-A | 3.2 |
| Oxadiazole-B | 0.8 |
| Oxadiazole-C | 0.4 |
Experimental Protocols
Characterizing Pks13 inhibitors requires a workflow that assesses activity from the molecular to the cellular level. This typically involves an in vitro enzymatic assay followed by a whole-cell growth inhibition assay and subsequent analysis of mycolic acid synthesis.
Protocol 1: In Vitro Pks13 Thioesterase (TE) Inhibition Assay
This protocol describes a fluorescence-based assay to measure the hydrolytic activity of the Pks13-TE domain and its inhibition.
-
Reagents and Materials:
-
Purified recombinant Pks13-TE domain protein.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20.
-
Substrate: A fluorogenic thioester substrate that releases a fluorescent molecule upon hydrolysis.
-
Test Compounds (e.g., this compound) dissolved in DMSO.
-
384-well black, flat-bottom microplates.
-
Plate reader capable of fluorescence detection.
-
-
Methodology:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add 2 µL of the compound dilutions to the appropriate wells. Add 2 µL of DMSO for positive (no inhibition) and negative (no enzyme) controls.
-
Add 50 µL of Pks13-TE protein diluted in Assay Buffer to all wells except the negative controls.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate diluted in Assay Buffer to all wells.
-
Immediately place the plate in a plate reader and monitor the increase in fluorescence over 30-60 minutes at room temperature.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition relative to the DMSO control and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Whole-Cell Mtb Growth Inhibition (Microplate Alamar Blue Assay - MABA)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against Mtb.[9]
-
Reagents and Materials:
-
M. tuberculosis H37Rv culture.
-
Growth Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Alamar Blue reagent.
-
Test compounds dissolved in DMSO.
-
96-well clear, flat-bottom microplates.
-
-
Methodology:
-
In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in 100 µL of 7H9 growth medium.
-
Grow Mtb H37Rv to mid-log phase and dilute the culture to a final inoculum of ~5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well containing the test compound. Include a drug-free well (growth control) and a cell-free well (sterility control).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween-80 to each well.
-
Re-incubate the plates for 24 hours.
-
Assess the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Protocol 3: Analysis of Mycolic Acid Synthesis via Thin-Layer Chromatography (TLC)
This protocol is used to confirm that the inhibitor's whole-cell activity is due to the inhibition of mycolic acid synthesis.[12][13][14][15]
-
Reagents and Materials:
-
Mtb culture, test compound, and growth medium.
-
[1-14C] acetic acid (radiolabel).
-
Saponification Reagent: 25% aqueous tetrabutylammonium (B224687) hydroxide (B78521) (TBAH).
-
Extraction Solvent: Dichloromethane (B109758).
-
Derivatization Reagent: Iodomethane (B122720).
-
TLC plates (silica gel).
-
TLC Developing Solvents (e.g., hexane:ethyl acetate).
-
Phosphorimager or X-ray film for autoradiography.
-
-
Methodology:
-
Grow Mtb cultures in the presence of the test compound at a concentration near its MIC. Include a no-drug control.
-
Add [1-14C] acetic acid to the cultures and incubate for 8-24 hours to allow for incorporation into newly synthesized fatty acids.
-
Harvest the bacterial cells by centrifugation and wash to remove excess radiolabel.
-
Resuspend the cell pellet in the saponification reagent and heat at 100°C overnight to hydrolyze lipids and release mycolic acids from the cell wall.
-
After cooling, acidify the mixture and extract the total fatty acids with an organic solvent like diethyl ether.[13]
-
Evaporate the solvent and methylate the fatty acids by adding dichloromethane and iodomethane to produce fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).
-
Spot the extracted, derivatized lipids onto a silica (B1680970) TLC plate.
-
Develop the TLC plate using appropriate solvent systems to separate different lipid species.[15]
-
Dry the plate and expose it to a phosphor screen or X-ray film.
-
Analyze the resulting autoradiogram. A significant reduction in the bands corresponding to MAMEs in the compound-treated sample compared to the control confirms the inhibition of mycolic acid synthesis.
-
Conclusion and Future Directions
Pks13 is a genetically and chemically validated target for antitubercular drug discovery.[7][8][10] The development of potent and specific inhibitors, such as the oxadiazole series, demonstrates that targeting the final condensation step of mycolic acid synthesis is a viable and effective strategy. The detailed experimental protocols provided herein form a standard workflow for the discovery and characterization of new Pks13 inhibitors. Future work will focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them into preclinical and clinical development, providing a new line of attack against drug-resistant tuberculosis.
References
- 1. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. star-idaz.net [star-idaz.net]
- 4. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Solution structure of the type I polyketide synthase Pks13 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction and Purification of Mycobacterial Mycolic Acids [bio-protocol.org]
The Emergence of Pks13-IN-1: A Technical Guide to its Discovery and Synthesis for Tuberculosis Drug Development
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The persistent global threat of tuberculosis, exacerbated by the rise of multi-drug resistant strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent discovery of novel therapeutics acting on unexploited cellular targets. A highly promising target is the Polyketide Synthase 13 (Pks13), an essential enzyme for the biosynthesis of mycolic acids, the critical lipid components of the mycobacterial cell wall.[1][2][3] Inhibition of Pks13 disrupts the integrity of this protective barrier, leading to bacterial death.[3][4] This whitepaper provides an in-depth technical guide to the discovery and synthesis of a novel class of potent Pks13 inhibitors, herein exemplified by a representative compound designated Pks13-IN-1, based on recently published findings.[5][6][7]
The Discovery of a Novel Pks13 Inhibitor: A Multi-faceted Approach
The identification of this compound was the culmination of a sophisticated screening process designed to identify novel chemical scaffolds with potent inhibitory activity against the thioesterase (TE) domain of Pks13.[5][6] The discovery workflow leveraged the power of DNA-Encoded Library (DEL) technology to explore a vast chemical space.[5][7]
Experimental Workflow for Inhibitor Discovery
The discovery process for this class of inhibitors followed a systematic and rigorous workflow, as depicted below.
Caption: High-level workflow for the discovery of Pks13 inhibitors using DEL screening.
Key Experimental Protocols
1. DNA-Encoded Library (DEL) Screening:
-
Objective: To identify small molecules that bind to the Pks13-TE domain from a large, diverse library.
-
Methodology:
-
A vast library of chemical compounds, each tagged with a unique DNA barcode, was synthesized.
-
The purified and His-tagged Pks13-TE domain was immobilized on an affinity matrix.[6]
-
The DEL was incubated with the immobilized Pks13-TE, allowing for affinity-based selection of binding compounds.
-
Non-binding compounds were washed away.
-
The DNA tags of the bound compounds were amplified by PCR.
-
The amplified DNA was sequenced to identify the chemical structures of the binding molecules ("hits").[5][6][7]
-
2. Enzymatic Inhibition Assay:
-
Objective: To quantify the inhibitory potency of the hit compounds against the Pks13-TE domain.
-
Methodology:
-
The activity of the Pks13-TE was measured using a fluorogenic substrate.
-
The assay was performed in the presence of varying concentrations of the inhibitor.
-
The concentration of inhibitor required to reduce enzyme activity by 50% (IC50) was determined by fitting the data to a dose-response curve.[5]
-
3. Whole-Cell Activity Assay:
-
Objective: To determine the efficacy of the inhibitors against replicating M. tuberculosis.
-
Methodology:
-
Wild-type M. tuberculosis H37Rv was cultured in the presence of serial dilutions of the inhibitor compounds.
-
Bacterial growth was measured after a defined incubation period.
-
The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth, was determined.[5]
-
Pks13 Signaling Pathway and Mechanism of Inhibition
Pks13 is a multi-domain enzyme that catalyzes the final Claisen-type condensation step in mycolic acid biosynthesis.[2][3] This process is essential for the formation of the mycobacterial cell wall.[8][9][10] this compound exerts its antibacterial effect by specifically inhibiting the thioesterase (TE) domain of Pks13, thereby blocking the final step of mycolic acid synthesis.[5][6]
Caption: Simplified signaling pathway of mycolic acid synthesis and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of the novel chemical series, from which this compound is a representative, was determined through a series of biochemical and cellular assays. The data for a selection of these inhibitors are summarized below.
| Compound ID | Pks13-TE IC50 (µM) | Mtb H37Rv MIC (µM) |
| X20404 | < 10 | 0.25 |
| Series 1 | Favorable | Potent |
| Series 2 | Favorable | Potent |
| Series 3 | Favorable | Potent |
Note: Specific IC50 values for all series were noted as being below 10 µM in initial screens, with representative compounds like X20404 showing potent whole-cell activity.[5][6] Further optimization of these series led to compounds with favorable pharmacokinetic profiles and in vivo efficacy.
Synthesis of this compound
While the precise, step-by-step synthesis of each proprietary compound is often not fully disclosed in initial publications, the general synthetic strategies for related inhibitor classes, such as benzofurans and coumestans, have been described.[2] The synthesis of the novel series identified through DEL screening would involve a multi-step organic synthesis campaign to produce the core scaffold and introduce various functional groups to optimize potency, selectivity, and pharmacokinetic properties. A generalized workflow for such a synthesis is presented below.
Caption: Generalized workflow for the chemical synthesis and optimization of Pks13 inhibitors.
The synthesis of these novel inhibitors would be guided by the structural information obtained from co-crystallization of the compounds with the Pks13-TE domain.[5][6] This structural data provides invaluable insights into the binding mode and allows for rational design of analogs with improved properties.
Conclusion
The discovery of novel, potent inhibitors of Pks13, such as the class represented by this compound, marks a significant advancement in the field of anti-tubercular drug discovery. The use of innovative techniques like DNA-Encoded Library screening has accelerated the identification of promising new chemical entities.[5][6][7] The validation of Pks13 as the target and the demonstration of in vivo efficacy for some of these inhibitors underscore the potential of this therapeutic strategy.[5] Further development and optimization of these compounds could lead to the next generation of drugs to combat multi-drug resistant tuberculosis.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A polyketide synthase catalyzes the last condensation step of mycolic acid biosynthesis in mycobacteria and related organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Pks13 Inhibitors for the Treatment of Tuberculosis through DNA-encoded Chemical Library Screening - X-Chem [x-chemrx.com]
- 8. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 [escholarship.org]
A Technical Guide to the Biological Activity of Polyketide Synthase 13 (Pks13) Inhibitors
Disclaimer: The compound "Pks13-IN-1" is not a recognized designation in the reviewed scientific literature. This guide provides a comprehensive overview of the biological activity spectrum of several well-characterized inhibitors of Polyketide Synthase 13 (Pks13) from Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
Introduction
Polyketide synthase 13 (Pks13) is a crucial enzyme in Mycobacterium tuberculosis, responsible for the final condensation step in the biosynthesis of mycolic acids.[1][2] These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its unique impermeability and the pathogen's virulence.[3] The essential nature of Pks13 for the viability of Mtb makes it a promising and validated target for the development of new anti-tuberculosis drugs.[4][5][6] This technical guide details the biological activity of various classes of Pks13 inhibitors, their mechanism of action, quantitative data on their efficacy, and the experimental protocols used for their evaluation.
The Role of Pks13 in Mycolic Acid Biosynthesis
Pks13 is a large, multi-domain enzyme that catalyzes the Claisen-type condensation of two long fatty acyl chains: a C24-C26 α-chain and a C50-C60 meromycolate chain.[1][2] The enzyme consists of several domains: an N-terminal acyl carrier protein (ACP) domain, a ketosynthase (KS) domain, an acyltransferase (AT) domain, a second ACP domain, and a C-terminal thioesterase (TE) domain.[2] The final product, an α-alkyl β-ketoester, is a direct precursor of mycolic acids.[3] Inhibition of any of these domains can disrupt mycolic acid synthesis, leading to bacterial cell death.[4]
Biological Activity Spectrum of Pks13 Inhibitors
Several distinct chemical series have been identified that inhibit Pks13, primarily targeting either the N-terminal ACP domain or the C-terminal thioesterase (TE) domain.
Quantitative Data: In Vitro Efficacy
The efficacy of Pks13 inhibitors is typically measured by their Minimum Inhibitory Concentration (MIC) against Mtb whole cells and their half-maximal inhibitory concentration (IC50) against the purified enzyme or its domains.
Table 1: Whole-Cell Activity (MIC) of Pks13 Inhibitors against Mtb H37Rv
| Compound Class | Representative Compound(s) | Target Domain | MIC (µg/mL) | Citation(s) |
|---|---|---|---|---|
| Thiophenes | Thiophene-2 (TP2) | N-terminal ACP | ~0.3 (1 µM) | [7] |
| Benzofurans | TAM16 | Thioesterase (TE) | 0.0313 - 0.09 | [8][9] |
| Coumestans | Compound 1 | Thioesterase (TE) | <0.0039 | [10][11] |
| Coumestans | Compound 65 | Thioesterase (TE) | 0.0313 - 0.0625 | [8] |
| Oxazine-Coumestans | Compound 32 | Thioesterase (TE) | 0.0039 - 0.0078 | [12][13][14] |
| N-phenylindoles | Compound 45 | Thioesterase (TE) | 0.0625 | |
| N-phenylindoles | Compound 58 | Thioesterase (TE) | 0.125 |
| DEL-derived | X20404 | Thioesterase (TE) | ~0.1 (0.25 µM) |[15] |
Table 2: Enzymatic Inhibition (IC50) of Pks13 Inhibitors
| Compound Class | Representative Compound(s) | Target Domain | IC50 (µM) | Citation(s) |
|---|---|---|---|---|
| Benzofurans | TAM16 | Thioesterase (TE) | 0.19 | [9][16] |
| Oxazine-Coumestans | Compound 32 | Thioesterase (TE) | 1.30 | [12][13] |
| DEL-derived | X13045 | Thioesterase (TE) | 15 | [15] |
| DEL-derived | X20348 | Thioesterase (TE) | 0.9 | [15] |
| Oxadiazoles | Compound 50 | Thioesterase (TE) | <1 (sub-micromolar) |[17] |
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the activity of Pks13 inhibitors.
Microplate Alamar Blue Assay (MABA) for MIC Determination
The MABA is a widely used colorimetric method to determine the MIC of compounds against Mtb.[18][19][20] The assay relies on the reduction of the blue, non-fluorescent resazurin (B115843) (Alamar Blue) to the pink, fluorescent resorufin (B1680543) by metabolically active cells.
Protocol Outline:
-
Preparation of Compounds: Serially dilute test compounds in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculum Preparation: Prepare an Mtb H37Rv inoculum and adjust the turbidity to a McFarland standard, then dilute to the final concentration.
-
Inoculation: Add 100 µL of the Mtb inoculum to each well containing the test compounds. Include drug-free wells as growth controls and sterile wells as negative controls.[20]
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.[20]
-
Assay Development: Add a freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 to a growth control well.[20]
-
Reading Results: Re-incubate the plate for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[21]
Pks13 Thioesterase (TE) Domain Enzymatic Assay
This assay measures the ability of a compound to inhibit the esterase activity of the Pks13-TE domain. A common method employs a fluorogenic substrate.[1][15]
Protocol Outline:
-
Reagents:
-
Purified recombinant Pks13-TE domain.
-
Fluorogenic substrate, e.g., 4-methylumbelliferyl heptanoate (B1214049) (4-MUH).[1]
-
Assay buffer (e.g., Tris-HCl with a detergent like CHAPS).[15]
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
Dispense the Pks13-TE enzyme into the wells of a microplate.
-
Add the test compounds at various concentrations and incubate for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the 4-MUH substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the cleaved fluorophore, e.g., 4-methylumbelliferone).
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Determine the percent inhibition relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualization of Experimental Workflow
The process of identifying and characterizing Pks13 inhibitors follows a logical progression from initial screening to in-depth analysis.
Conclusion
Pks13 remains a highly attractive target for novel anti-tuberculosis therapeutics due to its essential role in mycolic acid biosynthesis. A diverse range of chemical scaffolds, including thiophenes, benzofurans, and coumestans, have demonstrated potent inhibitory activity against Pks13 in both enzymatic and whole-cell assays.[4][8][10] Ongoing research focuses on optimizing the pharmacological properties of these inhibitors to improve their safety profiles and in vivo efficacy, paving the way for the development of new treatments to combat the global threat of tuberculosis and drug resistance.[22]
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Series Containing a Pentafluorophenyl Moiety That Targets Pks13 to Inhibit Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKS13 Inhibitors - TAM16 | Working Group for New TB Drugs [newtbdrugs.org]
- 10. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sophion.com [sophion.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 19. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target - PubMed [pubmed.ncbi.nlm.nih.gov]
Pks13-IN-1: A Technical Whitepaper on a Novel Class of Antitubercular Agents Targeting Mycolic Acid Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Polyketide synthase 13 (Pks13) is an essential enzyme for the biosynthesis of mycolic acids, the hallmark lipid components of the Mycobacterium tuberculosis (Mtb) cell wall. Its critical role in bacterial viability and virulence has established it as a promising target for novel antitubercular drug development. This document provides a comprehensive technical overview of inhibitors targeting Pks13, with a focus on their chemical classes, mechanisms of action, and the experimental methodologies used for their characterization. We consolidate quantitative data on inhibitor potency and efficacy, detail key experimental protocols, and present visual diagrams of the targeted biochemical pathway and associated research workflows to serve as a resource for the scientific community engaged in tuberculosis drug discovery.
Introduction: The Imperative for New Tuberculosis Therapies
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined the efficacy of current treatment regimens, creating an urgent need for new drugs that act on novel targets.[2]
The unique and complex cell wall of Mtb, particularly its mycolic acid layer, is indispensable for the bacterium's survival and pathogenesis.[1][3] The biosynthetic pathway of these mycolic acids has proven to be a fertile ground for drug targets, as exemplified by the first-line drug isoniazid, which targets the enoyl-ACP reductase InhA.[1] Polyketide synthase 13 (Pks13) catalyzes the final and essential condensation step in mycolic acid synthesis, making it a highly validated and attractive target for new therapeutic agents.[1][4][5]
The Target: Polyketide Synthase 13 (Pks13)
Pks13 is a large, multi-domain Type I polyketide synthase that functions as the core condensase in the mycolic acid pathway.[6][7] It is a dimeric enzyme, with each monomer comprising five catalytic domains:
-
N-terminal Acyl Carrier Protein (ACP1): Loads the long-chain meromycolic acid.
-
Ketosynthase (KS): Catalyzes the pivotal Claisen-type condensation reaction.
-
Acyltransferase (AT): Loads the shorter alpha-alkyl chain.
-
C-terminal Acyl Carrier Protein (ACP2): Holds the growing alpha-alkyl chain.
-
Thioesterase (TE): Catalyzes the release of the final product, an α-alkyl β-ketoacid, which is a direct precursor to mycolic acids.[7][8][9]
The enzyme works in concert with FadD32, an acyl-AMP ligase, which activates the meromycolic chain for loading onto the ACP1 domain of Pks13.[6][8][10] The KS domain then catalyzes the decarboxylative condensation of the two fatty acyl chains to produce the α-alkyl β-ketoacid.[6][10] The essentiality of Pks13 for Mtb viability has been confirmed through multiple genetic experiments.[1][4]
Mycolic Acid Biosynthesis Pathway via Pks13
The diagram below illustrates the final condensation step of mycolic acid biosynthesis, highlighting the central role of Pks13 and its domains.
Caption: Role of Pks13 in the final condensation step of mycolic acid biosynthesis.
Pks13 Inhibitor Classes and Chemical Families
Extensive research has led to the discovery of several distinct chemical classes of Pks13 inhibitors. These compounds primarily target the catalytic activity of the enzyme, often focusing on specific domains like the thioesterase (TE) or acyltransferase (AT) domains.
-
Pks13-IN-1 (Compound 44): An orally active inhibitor of Mtb Pks13, demonstrating potent whole-cell activity and efficacy in mouse models.[11] While its specific chemical family is not detailed in the provided context, it represents a promising lead for development.
-
Benzofurans: This class, including the lead compound TAM16 , potently inhibits the thioesterase domain. TAM16 showed excellent efficacy in mouse models, comparable to isoniazid, but its development was halted due to hERG toxicity.[1][2][12]
-
Coumestans: A chemotype identified to exert antitubercular effects by targeting Pks13. These compounds are active against both drug-susceptible and drug-resistant Mtb strains, show low cytotoxicity, and have demonstrated synergistic effects when combined with rifampin in mouse models.[9][13]
-
Thiophenes: This series was found to target the N-terminal acyl carrier protein (ACP1) domain of the Pks13 enzyme.[1][2]
-
4H-Chromen-4-ones: Identified through a structure-guided approach, this scaffold has shown potent activity against Mtb H37Rv and good affinity for Pks13.[14]
-
Oxadiazoles: A screening campaign identified an oxadiazole series with potent antimycobacterial activity, though their pharmacokinetic properties were insufficient for in vivo studies.[1][2]
-
Aryl Fluorosulfates (SuFEx): A novel preclinical covalent compound, CMX410 , contains an aryl fluorosulfate (B1228806) warhead that irreversibly binds to and inhibits the acyltransferase (AT) domain of Pks13. It is potent against drug-sensitive and resistant strains and has shown efficacy in multiple mouse models.[15][16]
-
Pentafluorophenyl-containing Series: A phenotypic screen identified a compound with a reactive pentafluorophenyl moiety that targets Pks13.[5]
Quantitative Data Summary
The potency of various Pks13 inhibitors has been characterized through enzymatic and whole-cell assays. The table below summarizes key quantitative data for representative compounds from different chemical classes.
| Chemical Class / Compound | Target Domain | Assay Type | Value | Unit | Reference |
| This compound (Compound 44) | Pks13 | Whole-Cell (MIC) | 0.07 | µM | [11] |
| X20403 (DEL Hit) | Pks13-TE | Enzyme (IC50) | 57 | nM | [2] |
| X13045 (Series 2) | Pks13-TE | Enzyme (IC50) | 15 | µM | [1][2] |
| Compound 6e (4H-Chromen-4-one) | Pks13 | Enzyme (IC50) | 14.3 | µM | [14] |
| Compound 6e (4H-Chromen-4-one) | Pks13 | Whole-Cell (MIC) | 0.45 | µg/mL | [14] |
| Coumestan (B1194414) Compound 1 | Pks13 | Whole-Cell (MIC) | 0.004 | µg/mL | [9] |
| TAM16 (Benzofuran) | Pks13-TE | N/A | Potent | N/A | [1][2][12] |
| CMX410 (Aryl Fluorosulfate) | Pks13-AT | N/A | Potent | N/A | [15][16] |
Experimental Protocols
The discovery and validation of Pks13 inhibitors rely on a suite of specialized biochemical and microbiological assays.
Pks13 Thioesterase (TE) Domain Activity Assay
This is a primary biochemical screen to identify compounds that inhibit the esterase activity of the TE domain.
-
Principle: The assay measures the cleavage of a fluorogenic substrate by the purified Pks13-TE domain.
-
Reagents:
-
Purified recombinant Pks13-TE protein.
-
Fluorogenic substrate: 4-methylumbelliferyl heptanoate (B1214049) (4-MUH) or similar.
-
Assay Buffer: Optimized for enzyme activity, may contain detergents like CHAPS.[1][2]
-
Test compounds and controls (e.g., DMSO).
-
-
Procedure:
-
The Pks13-TE enzyme is pre-incubated with the test compounds at various concentrations in a microplate format.
-
The reaction is initiated by adding the 4-MUH substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The hydrolysis of the ester bond in 4-MUH releases the fluorescent 4-methylumbelliferone (B1674119) product.
-
Fluorescence is measured over time using a plate reader (Excitation/Emission ~360/450 nm).
-
The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.
-
Mtb Whole-Cell Growth Inhibition (MIC) Assay
This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.
-
Principle: Mtb cultures are exposed to serial dilutions of the test compound, and growth is assessed after a standard incubation period.
-
Reagents:
-
M. tuberculosis H37Rv or other relevant strains (including resistant isolates).
-
Growth Medium: Middlebrook 7H9 broth supplemented with OADC and Tween-80.
-
Test compounds and control drugs (e.g., rifampicin).
-
-
Procedure:
-
Serial dilutions of test compounds are prepared in a 96-well microplate.
-
A standardized inoculum of Mtb is added to each well.
-
Plates are sealed and incubated at 37°C for 7-14 days.
-
Growth inhibition is assessed visually or by using a growth indicator dye (e.g., Resazurin).
-
The MIC is defined as the lowest concentration of the compound that prevents visible growth.
-
On-Target Activity Verification using Hypomorph Strains
This cellular assay confirms that the inhibitor's whole-cell activity is due to its effect on Pks13.
-
Principle: An engineered Mtb strain (hypomorph) is used where the expression of pks13 is artificially controlled (e.g., by an anhydrotetracycline (B590944) (ATC)-inducible promoter).[2] When Pks13 levels are low, the strain becomes hypersensitive to inhibitors targeting Pks13.
-
Procedure:
-
The MIC of the test compound is determined in parallel against the wild-type Mtb strain and the Pks13 hypomorph strain.
-
The hypomorph strain is tested under two conditions: repressed pks13 expression (no ATC) and induced pks13 expression (+ ATC).
-
A significant decrease in the MIC (e.g., >8-fold shift) for the hypomorph strain under repressed conditions compared to the wild-type or induced strain confirms on-target activity.[5]
-
Inhibitor Discovery and Validation Workflow
The following diagram outlines a typical workflow for identifying and validating a novel Pks13 inhibitor.
Caption: A generalized workflow for Pks13 inhibitor discovery and development.
Conclusion and Future Directions
Pks13 remains a compelling and clinically relevant target for the development of new antitubercular drugs. The diverse array of chemical scaffolds identified, from benzofurans to covalent aryl fluorosulfates, demonstrates that the enzyme is highly druggable. While early leads have faced challenges such as off-target toxicity or poor pharmacokinetics, newer compounds like CMX410 and the coumestan series have shown significant promise with potent on-target activity and in vivo efficacy.[9][13][15]
Future efforts should focus on optimizing the safety and pharmacokinetic profiles of existing lead series. The detailed structural information available for Pks13, combined with the robust suite of validation assays, provides a powerful platform for structure-based drug design. The development of a novel Pks13 inhibitor that is safe, orally bioavailable, and effective against resistant Mtb strains would be a monumental advance in the global fight against tuberculosis.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pnas.org [pnas.org]
- 5. Identification of a Series Containing a Pentafluorophenyl Moiety That Targets Pks13 to Inhibit Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution structure of the type I polyketide synthase Pks13 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. uniprot.org [uniprot.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13. [folia.unifr.ch]
- 13. Therapeutic potential of coumestan Pks13 inhibitors for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of inhibitors targeting polyketide synthase 13 of Mycobacterium tuberculosis as antituberculosis drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to a Potent Pks13 Thioesterase Domain Inhibitor for Mycobacterial Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a leading coumestan-based inhibitor of the Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13), a critical enzyme in the biosynthesis of mycolic acids and a validated target for novel anti-tuberculosis therapeutics. This document details the inhibitor's chemical properties, biological activity, and the experimental protocols for its characterization.
Compound Profile: Coumestan (B1194414) Derivative 9
Coumestan derivative 9 is a highly potent inhibitor of the thioesterase (TE) domain of Pks13. Its rigid tetracyclic scaffold is believed to contribute to its high affinity and potent anti-tubercular activity.
SMILES Notation: C1=CC(=O)OC2=C1C3=C(C=C2)OC4=C3C=C(C=C4)O
Quantitative Biological Data
The biological activity of Coumestan derivative 9 has been evaluated through various in vitro assays. For comparative purposes, data for the well-characterized benzofuran-based Pks13 inhibitor, TAM16, is also presented.
| Compound | Target | Assay Type | IC50 (μM) | MIC (μg/mL) | MIC (μM) | Notes |
| Coumestan derivative 9 | Pks13-TE | Enzymatic Inhibition | - | <0.0039 | <0.01 | At least 8-fold more potent than TAM16.[1] |
| TAM16 | Pks13-TE | Enzymatic Inhibition | 0.19 | 0.0313 | 0.09 | Potent in vitro bactericidal activity.[1][2] |
Mechanism of Action and Signaling Pathway
Pks13 is a large, multi-domain enzyme that catalyzes the final condensation step in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][3] The coumestan and benzofuran (B130515) inhibitors specifically target the C-terminal thioesterase (TE) domain of Pks13.[1][4] By binding to the TE domain, these inhibitors block the hydrolysis of the mycolyl-S-ACP intermediate and its subsequent transfer to trehalose (B1683222), thereby halting the production of trehalose monomycolate (TMM), a precursor for mycolic acid attachment to the cell wall.[4][5] This disruption of mycolic acid biosynthesis compromises the integrity of the cell wall, leading to bacterial death.
Detailed Experimental Protocols
Pks13-TE Domain Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of compounds against the thioesterase domain of Pks13. The assay often utilizes a fluorescent substrate that, when cleaved by the enzyme, produces a measurable signal. A common alternative is a competition binding assay.
Materials:
-
Purified recombinant M. tuberculosis Pks13-TE domain
-
Fluorescent substrate (e.g., 4-methylumbelliferyl heptanoate) or a TAMRA-labeled activity probe
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Test compounds dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the assay buffer to the wells of the 384-well plate.
-
Transfer a small volume of the diluted test compound to the assay wells.
-
Add the purified Pks13-TE enzyme to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6][7]
M. tuberculosis Whole-Cell Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against whole M. tuberculosis cells.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Alamar Blue reagent
-
96-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Grow M. tuberculosis H37Rv to mid-log phase in supplemented Middlebrook 7H9 broth.
-
Adjust the bacterial culture to a specific optical density (e.g., OD600 of 0.05-0.1).
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculate the wells with the diluted bacterial culture. Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 12-24 hours.
-
Visually assess the color change (blue to pink) or measure the fluorescence to determine bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents a color change.[1]
X-ray Crystallography of Pks13-TE in Complex with Inhibitor
This protocol describes the general workflow for determining the three-dimensional structure of the Pks13-TE domain bound to an inhibitor.
Detailed Steps:
-
Protein Expression and Purification: The gene encoding the Pks13-TE domain is cloned into an expression vector and transformed into a suitable E. coli strain. Protein expression is induced, and the cells are harvested. The protein is then purified to homogeneity using a series of chromatographic techniques.[8]
-
Complex Formation: The purified Pks13-TE is incubated with a molar excess of the inhibitor to ensure complex formation.[7]
-
Crystallization: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.[9]
-
Data Collection and Processing: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The diffraction images are processed to determine the crystal's space group and unit cell dimensions, and to integrate the reflection intensities.[7]
-
Structure Solution and Refinement: The structure is typically solved by molecular replacement using a known structure of a homologous protein as a search model. The initial model is then refined against the experimental data to obtain the final high-resolution structure of the Pks13-TE-inhibitor complex.[7]
References
- 1. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKS13 Inhibitors - TAM16 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Item - Schematic representation of the mycolic acid biosynthesis pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Pks13-IN-1 In Vitro Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyketide synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] The thioesterase (TE) domain of Pks13, in particular, is a validated target for the development of novel anti-tuberculosis drugs.[1][3] This document provides a detailed protocol for an in vitro enzymatic assay to screen for and characterize inhibitors of the Pks13 TE domain, such as Pks13-IN-1, using a fluorogenic substrate.
The assay is based on the enzymatic cleavage of 4-methylumbelliferyl heptanoate (B1214049) (4-MUH) by the Pks13 TE domain, which releases the fluorescent product 4-methylumbelliferone.[1][4] The increase in fluorescence is directly proportional to the enzyme's activity, allowing for the quantitative measurement of inhibition by compounds like this compound. While the 4-MUH assay is a primary method, it is known to have challenges, including a low signal-to-noise ratio due to the substrate's instability and slow conversion rate.[1][5]
Signaling Pathway and Experimental Workflow
The Pks13 enzyme is a large, multi-domain protein that plays a crucial role in the mycolic acid biosynthetic pathway. The TE domain is responsible for the final release of the mycolic acid precursor.
The following diagram outlines the workflow for the in vitro enzymatic assay to determine the inhibitory potential of a compound like this compound.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pks13-IN-1 Whole-Cell Screening Against Mycobacterium tuberculosis H37Rv
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyketide synthase 13 (Pks13) is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Mycolic acids are essential components of the mycobacterial cell wall, providing a unique impermeable barrier that contributes to the bacterium's intrinsic resistance to many antibiotics and its survival within the host.[1] Pks13 catalyzes the final condensation step in the synthesis of mycolic acids, making it an attractive and validated target for the development of novel anti-tuberculosis drugs.[2][3]
This document provides detailed application notes and protocols for the whole-cell screening of a novel Pks13 inhibitor, designated Pks13-IN-1, against the virulent Mtb strain H37Rv. The provided methodologies are based on established and widely used assays for determining the antimycobacterial activity of small molecules.
Pks13 in the Mycolic Acid Biosynthesis Pathway
Pks13 is a large, multi-domain enzyme that functions in concert with FadD32.[4] It catalyzes the Claisen-type condensation of two long-chain fatty acids: a C24-C26 fatty acid and a C50-C60 meromycolate chain.[2][5] This condensation reaction produces an α-alkyl β-ketoacid, a direct precursor of mycolic acids.[4] Inhibition of Pks13 disrupts the formation of mycolic acids, leading to a compromised cell wall and ultimately, bacterial death.[2]
Quantitative Data of Known Pks13 Inhibitors
The following table summarizes the whole-cell activity of several known Pks13 inhibitors against Mtb H37Rv. This data can serve as a benchmark for evaluating the potency of this compound.
| Compound Class | Exemplar Compound | Target Domain | MIC against Mtb H37Rv (µg/mL) | MIC against Mtb H37Rv (µM) | Reference |
| Benzofuran | TAM16 | Thioesterase (TE) | 0.0313 | 0.09 | [6][7] |
| Coumestan | Compound 1 | Thioesterase (TE) | 0.0039 | Not Specified | [8] |
| Coumestan | Compound 65 | Thioesterase (TE) | 0.0313 - 0.0625 | Not Specified | [6] |
| Coumestan | Compound 41 | Thioesterase (TE) | 0.125 | Not Specified | [9] |
| Coumestan | Compound 42 | Thioesterase (TE) | 0.25 | Not Specified | [9] |
| Thiophene | TP2 | N-terminal ACP | Not Specified | Not Specified | [3] |
| Oxadiazole | X20404 | Thioesterase (TE) | Not Specified | 0.25 | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol describes a common and reliable method for determining the MIC of a test compound against Mtb H37Rv.[8][10]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control drug (e.g., Isoniazid or Rifampicin)
-
Sterile, black, clear-bottom 96-well or 384-well microplates
-
Alamar Blue reagent
-
Sterile DMSO
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Preparation of Mtb H37Rv Inoculum:
-
Culture Mtb H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase of growth.
-
Adjust the turbidity of the bacterial suspension with fresh medium to match a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 1 x 10⁵ CFU/mL.[5]
-
-
Plate Preparation:
-
Add 100 µL of sterile Middlebrook 7H9 broth to all wells of the microplate.
-
In the first column of wells, add an additional 100 µL of the this compound stock solution, prepared at twice the highest desired final concentration.
-
Perform a two-fold serial dilution of the compound across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well of the dilution series.
-
Include wells with a positive control drug and wells with DMSO only (vehicle control). Also, include wells with medium only as a sterility control.
-
-
Inoculation:
-
Add 100 µL of the prepared Mtb H37Rv inoculum to each well, except for the sterility control wells.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 16-24 hours.
-
-
Data Acquisition and Interpretation:
-
Visually inspect the plates. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
For quantitative results, read the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Protocol 2: Cytotoxicity Assay against a Mammalian Cell Line (e.g., Vero cells)
It is crucial to assess the selectivity of this compound by determining its toxicity to mammalian cells.
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
This compound stock solution
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
Sterile 96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count Vero cells.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include wells with a positive control and vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 2-4 hours for MTT).
-
-
Data Acquisition and Analysis:
-
Measure luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Selectivity Index (SI):
The selectivity of the compound is determined by calculating the Selectivity Index:
SI = CC₅₀ (Vero cells) / MIC (Mtb H37Rv)
A higher SI value indicates greater selectivity for the bacterial target over mammalian cells.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the initial whole-cell screening and evaluation of this compound as a potential anti-tuberculosis agent. By targeting the essential mycolic acid biosynthesis pathway, inhibitors of Pks13 hold significant promise for the development of new and effective treatments for tuberculosis. Careful and standardized execution of these assays is critical for generating reliable and reproducible data to guide further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKS13 Inhibitors - TAM16 | Working Group for New TB Drugs [newtbdrugs.org]
- 8. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKS13 Inhibitors - Coumestan Derivatives | Working Group for New TB Drugs [newtbdrugs.org]
- 10. benchchem.com [benchchem.com]
Pks13-IN-1: Application Notes and Protocols for Efficacy Evaluation in a Mouse Model of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyketide synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids. These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's virulence.[1][2][3] Inhibition of Pks13 disrupts cell wall integrity, making it a promising target for novel anti-tuberculosis drugs.[4][5] Pks13-IN-1 represents a class of potent inhibitors targeting this essential enzyme. These compounds have demonstrated significant bactericidal activity against both drug-susceptible and drug-resistant strains of Mtb.[1][2] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound in a mouse model of tuberculosis, based on preclinical studies of similar Pks13 inhibitors.
Mechanism of Action
Pks13 catalyzes the Claisen-type condensation of two long-chain fatty acids to produce α-alkyl β-ketoesters, the direct precursors of mycolic acids.[1][2][3] The thioesterase (TE) domain of Pks13 is crucial for this process and is the primary target of many Pks13 inhibitors.[1][6] By binding to the TE domain, this compound blocks the synthesis of mycolic acids, leading to a bactericidal effect.[1][2] This targeted action against a novel pathway minimizes the likelihood of cross-resistance with existing tuberculosis drugs.[1][7]
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pks13-IN-1 in the Tuberculosis Drug Discovery Pipeline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyketide synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids.[1][2][3] These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's intrinsic resistance to many antibiotics.[1][2] The essential nature of Pks13 for Mtb survival makes it a compelling target for the development of novel anti-tuberculosis drugs.[1][2] This document provides a detailed overview of the application of a representative Pks13 inhibitor, herein referred to as Pks13-IN-1, in the TB drug discovery pipeline. This compound represents a class of molecules that target the thioesterase (TE) domain of Pks13, inhibiting its function and leading to bacterial death.[1][2]
Mechanism of Action
Pks13 is a large, multi-domain enzyme that catalyzes the Claisen-type condensation of two long-chain fatty acids to form an α-alkyl-β-ketoester, the direct precursor of mycolic acids.[1][2] this compound and similar inhibitors bind to the thioesterase (TE) domain of Pks13, preventing the transfer of the mycolic precursor to trehalose, a crucial step for its transport and incorporation into the cell wall.[1] This disruption of mycolic acid biosynthesis compromises the integrity of the cell wall, ultimately leading to bacterial cell death.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and target engagement data for representative Pks13 inhibitors from different chemical series.
Table 1: In Vitro Activity of Representative Pks13 Inhibitors against M. tuberculosis H37Rv
| Compound Series | Representative Compound | MIC (µg/mL) | MIC (µM) | Selectivity Index (SI) |
| Benzofuran | TAM16 | ~0.1 | ~0.2 | >100 |
| Coumestan | Compound 1 | 0.0039 | ~0.01 | 128 |
| Oxadiazole | Lead Compound | <1 µM | <1 | Not Reported |
| N-phenylindole | Compound 18 | 2 | ~4.5 | Not Reported |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits 90% of bacterial growth. Selectivity Index (SI) is the ratio of cytotoxicity (CC50) in a mammalian cell line (e.g., Vero) to the MIC against Mtb.
Table 2: Target Engagement of Representative Pks13 Inhibitors
| Compound Series | Representative Compound | Assay | Parameter | Value |
| Tetracyclic | Lactam 65 | nanoDSF | ΔTm (°C) | >3.0 |
| Benzofuran | TAM16 | X-ray Crystallography | Binding Site | Thioesterase Domain |
| Coumestan | Compound 46 | nanoDSF | ΔTm (°C) | ~10 |
nanoDSF (nano-Differential Scanning Fluorimetry) measures the thermal stability of a protein. A significant increase in the melting temperature (ΔTm) upon ligand binding indicates target engagement.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This protocol is used to determine the in vitro potency of this compound against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well microplates
-
Alamar Blue reagent
-
Resazurin solution
-
This compound stock solution in DMSO
Procedure:
-
Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in fresh broth.
-
Prepare serial two-fold dilutions of this compound in the 96-well plate, with final concentrations typically ranging from 0.01 to 100 µg/mL. Include a drug-free control and a sterile control.
-
Inoculate each well (except the sterile control) with the diluted bacterial suspension.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add Alamar Blue and Resazurin solution to each well.
-
Incubate for another 24 hours at 37°C.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Target Engagement using nano-Differential Scanning Fluorimetry (nanoDSF)
This protocol is used to confirm the direct binding of this compound to the Pks13 thioesterase (TE) domain.
Materials:
-
Purified recombinant Pks13-TE protein
-
This compound stock solution in DMSO
-
nanoDSF instrument and capillaries
-
Assay buffer (e.g., PBS)
Procedure:
-
Dilute the purified Pks13-TE protein in the assay buffer to a final concentration of 30 µM.
-
Prepare a solution of this compound at a 10-fold molar excess (300 µM) in the same buffer.
-
Mix the Pks13-TE protein solution with either this compound or an equivalent volume of DMSO (vehicle control).
-
Load the samples into nanoDSF capillaries.
-
Place the capillaries in the nanoDSF instrument.
-
Set the instrument to apply a thermal ramp, typically from 20°C to 95°C at a rate of 1°C/minute.
-
The instrument will monitor the changes in tryptophan fluorescence as the protein unfolds.
-
The melting temperature (Tm) is the point at which 50% of the protein is unfolded.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with DMSO from the Tm of the protein with this compound. A significant positive ΔTm indicates stabilization of the protein due to inhibitor binding.
Visualizations
Pks13 Signaling Pathway and Point of Inhibition
Caption: Pks13 pathway showing the condensation of fatty acids and inhibition by this compound.
Experimental Workflow for Pks13 Inhibitor Evaluation
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Determining the Minimum Inhibitory Concentration (MIC) of Pks13-IN-1 Against Drug-Susceptible Mycobacterium tuberculosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Pks13-IN-1, a putative inhibitor of Polyketide Synthase 13 (Pks13), against drug-susceptible strains of Mycobacterium tuberculosis (Mtb). The protocol is based on the widely accepted broth microdilution method. Included are data presentation tables, a diagram of the Pks13 signaling pathway and the experimental workflow.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), possesses a unique and complex cell wall rich in mycolic acids. These long-chain fatty acids are crucial for the bacterium's viability, virulence, and resistance to common antibiotics.[1][2][3] The biosynthesis of mycolic acids is a key target for anti-tubercular drug development.
Polyketide Synthase 13 (Pks13) is an essential enzyme in M. tuberculosis that catalyzes the final Claisen-type condensation step in mycolic acid biosynthesis.[2][4][5] Pks13 joins two long fatty acyl chains to form α-alkyl β-ketoacids, the direct precursors of mycolic acids.[3][6] Inhibition of Pks13 disrupts the integrity of the mycobacterial cell wall, leading to bacterial death.[3][4] This makes Pks13 a promising target for novel anti-TB drugs.
This compound is a novel investigational compound designed to inhibit the activity of Pks13. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This application note details the standardized broth microdilution method for determining the MIC of this compound against drug-susceptible Mtb, such as the H37Rv reference strain.
Pks13 Signaling Pathway in Mycolic Acid Biosynthesis
Pks13 is a multi-domain enzyme that plays a pivotal role in the final stage of mycolic acid synthesis. The process is essential for the formation of the mycobacterial outer membrane.
Caption: Mycolic acid biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocol: MIC Determination by Broth Microdilution
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for Mtb.[7][8]
Materials and Reagents
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 Broth Base
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment
-
Glycerol
-
Tween 80
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Isoniazid (positive control)
-
Sterile 96-well U-bottom microtiter plates with lids
-
Sterile glass beads (3-5 mm)
-
Sterile distilled water
-
McFarland 0.5 turbidity standard
-
Incubator (37°C)
-
Biosafety Cabinet (Class II or III)
-
Vortex mixer
-
Spectrophotometer or Nephelometer
-
Inverted mirror for reading plates
Preparation of Media and Reagents
-
Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol, 10% (v/v) OADC enrichment, and 0.05% (v/v) Tween 80.
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilutions should be made in complete Middlebrook 7H9 broth.
-
Isoniazid Stock Solution: Prepare a 1 mg/mL stock solution of Isoniazid in sterile distilled water.
Inoculum Preparation
-
From a fresh culture of Mtb H37Rv on solid medium, transfer a few colonies into a sterile tube containing 5 mL of complete Middlebrook 7H9 broth and glass beads.
-
Vortex vigorously for 1-2 minutes to break up clumps.
-
Allow the large particles to settle for 30 minutes.
-
Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (OD600 ≈ 0.1-0.15) or a nephelometer. This corresponds to approximately 1 x 10⁷ CFU/mL.
-
Prepare a 1:100 dilution of the 0.5 McFarland suspension in complete Middlebrook 7H9 broth to obtain a final inoculum of approximately 1 x 10⁵ CFU/mL.
Assay Procedure
-
Drug Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound and the control drug (Isoniazid) in complete Middlebrook 7H9 broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum (1 x 10⁵ CFU/mL) to each well containing the drug dilutions. The final volume in each well will be 200 µL.
-
Controls:
-
Incubation: Seal the plates in a gas-permeable bag or with a breathable seal and incubate at 37°C.
-
Reading Results: Read the plates when visible growth (a pellet at the bottom of the well) is observed in the 1:100 inoculum control well, typically between 7 and 14 days. The MIC is the lowest concentration of the compound that completely inhibits visible growth of Mtb.
Experimental Workflow
Caption: Workflow for determining the MIC of this compound against Mtb.
Data Presentation
The results of the MIC determination should be recorded in a clear and organized manner. Below are example tables for presenting the data.
Table 1: MIC of this compound and Control Drug against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | MIC (µM) |
| This compound | 0.03 - 0.06 | Calculate based on MW |
| Isoniazid | 0.03 - 0.12 | 0.22 - 0.87 |
Note: The MIC values for this compound are hypothetical and should be replaced with experimental data. The MIC range for Isoniazid is a typical reference range.[7]
Table 2: Representative MICs of other Pks13 Inhibitors against Drug-Susceptible Mtb
| Inhibitor Class | Compound Example | MIC (µg/mL) | Reference |
| Coumestans | Compound 65 | 0.0313 - 0.0625 | [2] |
| Thiophenes | TP Compound | Not specified | [4] |
| Benzofurans | TAM16 | Not specified | [1] |
| Coumestans | Compound 1 | ~0.004 | [3][9][10] |
Note: This table provides context with MIC values of other known Pks13 inhibitors.
Conclusion
The broth microdilution method is a reliable and reproducible technique for determining the MIC of novel compounds against M. tuberculosis. By following this detailed protocol, researchers can accurately assess the in vitro potency of this compound and other Pks13 inhibitors. This information is fundamental for the continued development of new and effective treatments for tuberculosis.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Pks13-IN-1: Application Notes and Protocols for Enzyme Kinetics and Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyketide synthase 13 (Pks13) is a crucial enzyme in Mycobacterium tuberculosis, responsible for the final condensation step in the biosynthesis of mycolic acids. These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its low permeability and resistance to common antibiotics. The essential nature of Pks13 for mycobacterial viability makes it a compelling target for the development of novel anti-tuberculosis therapeutics. This document provides detailed application notes and protocols for studying the enzyme kinetics of Pks13 and determining the inhibition constant (Ki) of potential inhibitors, using "Pks13-IN-1" as a representative inhibitor.
Pks13 and the Mycolic Acid Biosynthesis Pathway
Pks13 is a large, multi-domain enzyme that catalyzes the Claisen-type condensation of two long-chain fatty acids: a C24-C26 fatty acid and a C50-C60 meromycolate chain. The enzyme comprises several domains, including an acyl carrier protein (ACP) domain, a ketoacyl synthase (KS) domain, an acyltransferase (AT) domain, and a thioesterase (TE) domain. The TE domain is responsible for the final release of the mycolic acid precursor. Many inhibitors of Pks13, including the benzofuran (B130515) class of compounds, target this thioesterase domain.
Quantitative Data Summary
The following tables summarize the key kinetic parameters for the Pks13 thioesterase (TE) domain and the inhibition constants for a representative inhibitor, TAM16. As no specific data for a compound named "this compound" is publicly available, TAM16, a well-characterized benzofuran inhibitor of the Pks13 TE domain, is used as a surrogate.
Table 1: Enzyme Kinetic Parameters for Pks13 Thioesterase (TE) Domain
| Parameter | Substrate | Value | Reference |
| Michaelis Constant (Km) | 4-Methylumbelliferyl Heptanoate (B1214049) (4-MUH) | ~20 µM | [1] |
| Catalytic Efficiency (kcat/Km) | 4-Methylumbelliferyl Heptanoate (4-MUH) | ~7.2 x 102 M-1min-1 | [1] |
Table 2: Inhibition Constants for the Pks13 TE Domain Inhibitor TAM16
| Inhibitor | IC50 | Km of Substrate (4-MUH) | Substrate Concentration ([S]) | Calculated Inhibition Constant (Ki)* | Reference |
| TAM16 | 0.19 µM | ~20 µM | Assumed to be equal to Km | ~0.095 µM | [2] |
| TAM16 | 0.32 µM | ~20 µM | Assumed to be equal to Km | ~0.16 µM | [3] |
*The Inhibition Constant (Ki) was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km). For this calculation, the substrate concentration [S] was assumed to be equal to the Km value, a common practice in initial inhibitor characterization assays.
Experimental Protocols
Protocol 1: Determination of Pks13-TE Domain Enzyme Kinetics
This protocol describes the determination of the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the Pks13 thioesterase (TE) domain using the fluorogenic substrate 4-methylumbelliferyl heptanoate (4-MUH).
Materials:
-
Purified recombinant Pks13-TE domain
-
4-Methylumbelliferyl heptanoate (4-MUH) substrate
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% (v/v) Tween-20
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare a stock solution of 4-MUH in DMSO.
-
Prepare a series of dilutions of the 4-MUH substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM).
-
Add a fixed concentration of the Pks13-TE enzyme to each well of the 96-well plate.
-
Initiate the reaction by adding the different concentrations of the 4-MUH substrate to the wells.
-
Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time at 37°C. The cleavage of 4-MUH by the TE domain releases the fluorescent product 4-methylumbelliferone.
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity (V0) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.
Protocol 2: Determination of the Inhibition Constant (Ki) for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an inhibitor and subsequently calculate the inhibition constant (Ki).
Materials:
-
All materials from Protocol 1
-
This compound (or other inhibitor) stock solution in DMSO
Procedure:
-
Prepare a serial dilution of the inhibitor (this compound) in DMSO.
-
In a 96-well plate, add the Pks13-TE enzyme to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. Include a control with DMSO only (no inhibitor).
-
Initiate the enzymatic reaction by adding the 4-MUH substrate at a fixed concentration (ideally close to its Km value) to all wells.
-
Measure the initial reaction velocity (V0) for each inhibitor concentration as described in Protocol 1.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation[4][5]: Ki = IC50 / (1 + [S]/Km) Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate (4-MUH) used in the assay.
-
Km is the Michaelis-Menten constant of the substrate determined in Protocol 1.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers engaged in the discovery and characterization of Pks13 inhibitors. By following these standardized methods, consistent and reproducible data on enzyme kinetics and inhibitor potency can be generated, facilitating the development of novel therapeutics for tuberculosis. The provided diagrams offer a clear visual representation of the biological pathway and experimental workflows, aiding in the understanding and execution of these studies.
References
- 1. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKS13 Inhibitors - TAM16 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pks13-IN-1: A Potent Inhibitor of Mycolic Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of Pks13-IN-1 for cell culture-based assays. This compound is a potent inhibitor of the Mycobacterium tuberculosis (Mtb) polyketide synthase 13 (Pks13), an essential enzyme for mycolic acid biosynthesis and a validated target for anti-tubercular drug development.
Chemical Properties and Solubility
Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results. The following table summarizes the solubility of a representative Pks13 inhibitor in common laboratory solvents.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mM | Recommended for creating stock solutions. |
| Ethanol | Sparingly Soluble | Not recommended for primary stock solutions. |
| Water | Insoluble | Avoid using aqueous solutions for initial stock preparation. |
Note: For cell-based assays, it is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. It is recommended to keep the final DMSO concentration below 1% and to include a vehicle control in all experiments[1].
Preparation of Stock and Working Solutions for Cell Culture
This protocol outlines the steps for preparing this compound solutions for use in Mtb cell culture experiments to determine its inhibitory activity.
Materials:
-
This compound compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., Middlebrook 7H9 with appropriate supplements)
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Calculating the Volume of DMSO: Calculate the required volume of DMSO to achieve a 10 mM stock solution based on the molecular weight of this compound.
-
Dissolving the Compound: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensuring Complete Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., for determining the Minimum Inhibitory Concentration [MIC]).
-
Final Concentration in Assay: Ensure the final concentration of DMSO in the cell culture wells is below a toxic level (typically ≤1%). For example, a 1:1000 dilution of a 10 mM stock in DMSO will result in a 10 µM final concentration with 0.1% DMSO.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as used for the test compound to account for any solvent effects.
Caption: Workflow for this compound solution preparation.
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
Pks13 is a multi-domain enzyme that catalyzes the final condensation step in the biosynthesis of mycolic acids, which are essential components of the Mtb cell wall[2][3]. The enzyme condenses two long-chain fatty acids to form an α-alkyl β-ketoacyl thioester, a precursor to mycolic acids[2]. This compound specifically targets the thioesterase (TE) domain of Pks13, inhibiting its activity and thereby blocking the production of mycolic acids[4][5]. This disruption of the cell wall synthesis leads to the inhibition of bacterial growth.
Caption: this compound mechanism of action.
In Vitro Efficacy: IC50 and MIC Values
The potency of Pks13 inhibitors can be assessed through biochemical assays measuring the inhibition of the Pks13 enzyme (e.g., IC50 values) and whole-cell assays determining the minimum concentration required to inhibit Mtb growth (MIC values). Below are representative data for potent Pks13 inhibitors.
| Compound Series | Target | IC50 (µM) | Mtb H37Rv MIC (µM) | Reference |
| Benzofuran-based | Pks13-TE | < 10 | 0.24 | [4][5] |
| Tetracyclic molecules | Pks13-TE | - | 0.20 - 25 mg/mL | [6] |
| Series 3 (X20348) | Pks13-TE | 0.9 | > 50 | [4][5] |
Note: The efficacy of Pks13 inhibitors can vary between different chemical scaffolds and against different strains of Mtb. It is essential to determine the MIC for the specific Mtb strain used in your experiments.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol provides a general method for determining the MIC of this compound against M. tuberculosis H37Rv using a broth microdilution method.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microplates
-
This compound working solutions
-
Positive control antibiotic (e.g., rifampicin)
-
Negative control (vehicle)
-
Resazurin sodium salt solution (for viability assessment)
-
Incubator (37°C)
Protocol:
-
Prepare Mtb Inoculum: Grow Mtb H37Rv to mid-log phase and adjust the culture to a standardized turbidity (e.g., McFarland standard 0.5).
-
Prepare Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound working solutions in 7H9 broth to achieve a range of final concentrations.
-
Inoculate Plates: Add the standardized Mtb inoculum to each well containing the compound dilutions, the positive control, and the negative control. The final volume in each well should be consistent.
-
Incubation: Seal the plates and incubate at 37°C for a specified period (e.g., 7-14 days).
-
Determine MIC: After incubation, assess bacterial growth. This can be done visually or by adding a viability indicator like resazurin. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Caption: Workflow for MIC determination.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pks13-IN-1 Formulation in In Vivo Pharmacokinetic Studies
Disclaimer: The following information is based on published data for a potent coumestan-based Pks13 inhibitor, referred to as "compound 1" in the primary literature. It is assumed that "Pks13-IN-1" is an alternative designation for this compound, as no public data exists for a compound with the exact name "this compound".
Introduction
Polyketide synthase 13 (Pks13) is a crucial enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids.[1][2][3] These mycolic acids are essential components of the mycobacterial cell wall, contributing to its integrity and impermeability.[1][3] The essential role of Pks13 in both in vitro and in vivo survival of M. tuberculosis makes it an attractive target for the development of novel anti-tuberculosis drugs.[3][4] this compound is a coumestan-based derivative that has been identified as a potent inhibitor of the thioesterase (TE) domain of Pks13.[1][4] This document provides detailed application notes and protocols for the formulation and in vivo pharmacokinetic evaluation of this compound.
Mechanism of Action
Pks13 is a large, multi-domain enzyme.[3][5] The biosynthesis of mycolic acids involves a Claisen-type condensation of two long-chain fatty acids, a reaction catalyzed by the ketosynthase (KS) domain of Pks13.[3][6] The final product is then transferred to trehalose (B1683222) by the thioesterase (TE) domain.[7][8] this compound specifically targets the TE domain, thereby inhibiting the final step of mycolic acid biosynthesis and leading to bacterial cell death.[1][4]
Data Presentation
In Vivo Pharmacokinetic Parameters of this compound
The following table summarizes the pharmacokinetic parameters of this compound in BALB/c mice following a single oral administration.[1]
| Parameter | Value | Unit |
| Dose | 10 | mg/kg |
| Route of Administration | Oral (p.o.) | - |
| Cmax | 98.4 | ng/mL |
| Tmax | 0.833 | h |
| AUC(0-t) | 246 | h·ng/mL |
| Half-life (t1/2) | 4.54 | h |
| Mean Residence Time (MRT) | 6.55 | h |
| Relative Bioavailability | 19.4 | % |
Experimental Protocols
This compound Formulation for In Vivo Studies
A suitable formulation for the oral administration of this compound in mice has been described as a solution in a mixture of propylene (B89431) glycol (PG) and Tween 80.[1]
Materials:
-
This compound
-
Propylene glycol (PG)
-
Tween 80
-
Sterile, deionized water
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a vehicle solution of 4:1 propylene glycol (PG) to Tween 80. For example, to prepare 5 mL of the vehicle, mix 4 mL of PG with 1 mL of Tween 80.
-
Weigh the required amount of this compound to achieve the desired final concentration for dosing.
-
Add the this compound powder to the PG:Tween 80 vehicle.
-
Vortex the mixture thoroughly for 5-10 minutes to aid in dissolution.
-
If necessary, sonicate the mixture for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. The final formulation should be a clear solution.
-
Prepare the formulation fresh on the day of the experiment.
In Vivo Pharmacokinetic Study Protocol
This protocol describes a single-dose pharmacokinetic study of this compound in mice.[1]
Animal Model:
-
Female BALB/c mice, 4-6 weeks old.[1]
Dosing:
-
Administer this compound formulation orally (p.o.) at a dose of 10 mg/kg.[1]
-
For intravenous (i.v.) administration to determine absolute bioavailability, formulate this compound in a suitable vehicle for injection (e.g., saline with a co-solvent) and administer at a lower dose (e.g., 1-2 mg/kg).
Sample Collection:
-
Collect blood samples (approximately 50-100 µL) via retro-orbital bleeding or tail vein sampling at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis:
-
Plasma concentrations of this compound can be determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Develop a method with appropriate sensitivity and specificity for this compound in mouse plasma.
-
Construct a standard curve using known concentrations of this compound in blank mouse plasma.
-
Analyze the study samples and calculate the concentrations of this compound based on the standard curve.
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and MRT.
Acute In Vivo Efficacy Study Protocol
This protocol outlines an acute monotherapy efficacy study in a mouse model of tuberculosis infection.[1]
Animal Model and Infection:
-
Use 4-6 week old female BALB/c mice.[1]
-
Infect the mice with M. tuberculosis H37Rv via aerosol exposure to achieve an initial lung implantation of approximately 3.2 log10 CFU per lung.[1]
Treatment:
-
Initiate treatment one day post-infection.
-
Administer this compound orally once daily at various dose levels (e.g., 6.25, 12.5, 25, and 50 mg/kg).[1]
-
Include a vehicle control group (treated with the formulation vehicle only) and a positive control group (e.g., ethambutol (B1671381) at 100 mg/kg).[1]
-
Treat the mice for a specified duration (e.g., 4 weeks).
Efficacy Evaluation:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile saline.
-
Plate serial dilutions of the lung homogenates on appropriate agar (B569324) medium (e.g., Middlebrook 7H11).
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the bacterial load (CFU) in the lungs.
-
Efficacy is determined by the reduction in lung CFU in the treated groups compared to the vehicle control group.
References
- 1. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Pks13 Inhibitors to Interrogate Drug Resistance Pathways in Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Note: The specific inhibitor "Pks13-IN-1" was not identified in the available literature. This document provides a generalized framework using data from well-characterized Pks13 inhibitors, such as benzofuran (B130515) and coumestan (B1194414) derivatives, which are potent inhibitors of Mycobacterium tuberculosis (Mtb) Pks13. The protocols and data presented are representative and can be adapted for specific Pks13 inhibitors.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a unique and complex cell wall rich in mycolic acids. These long-chain fatty acids are crucial for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1][2][3] The final condensation step in mycolic acid biosynthesis is catalyzed by the polyketide synthase 13 (Pks13), making it an essential enzyme for Mtb viability and an attractive target for novel anti-TB drug development.[1][2][3][4][5]
Inhibitors targeting Pks13 have shown significant promise, exhibiting potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mtb.[3][4][6] Studying the mechanisms of resistance to Pks13 inhibitors can provide valuable insights into the plasticity of the mycolic acid biosynthesis pathway and potential avenues for overcoming drug resistance in TB. These application notes provide detailed protocols and data for utilizing Pks13 inhibitors to investigate Mtb drug resistance pathways.
Pks13 and Mycolic Acid Synthesis Pathway
Pks13 is a large, multi-domain enzyme that catalyzes the Claisen-type condensation of two long-chain fatty acids: a C24-C26 fatty acid and a C50-C60 meromycolic acid, to form α-alkyl β-ketoesters, the direct precursors of mycolic acids.[4][5][6][7] This process is essential for the formation of the mycobacterial cell wall.
Quantitative Data of Representative Pks13 Inhibitors
The following tables summarize the in vitro activity of various classes of Pks13 inhibitors against Mtb.
Table 1: Minimum Inhibitory Concentration (MIC) of Pks13 Inhibitors against M. tuberculosis H37Rv
| Inhibitor Class | Representative Compound | MIC (µg/mL) | Reference |
| Benzofuran | TAM16 | 0.0313 | [1] |
| Coumestan | Compound 1 | 0.0039 | [6] |
| Coumestan | Compound 65 | 0.0313 - 0.0625 | [1] |
| Thiophene | TP2 | 0.5 µM | [8] |
| Thiophene | TP4 | 1.0 µM | [8] |
Table 2: Activity of a Coumestan Pks13 Inhibitor (Compound 1) against Drug-Resistant Mtb Strains
| Mtb Strain | Relevant Mutation | MIC of Compound 1 (µg/mL) | Fold Change in MIC | Reference |
| H37Rv | Wild-Type | 0.0039 | - | [6] |
| MTB5B | pks13 (N1640S) | 0.0625 | 16 | [6] |
| MTB4 | pks13 (N1640K) | 32 | 8000 | [6] |
| MTB3 | pks13 (D1644G) | 32 | 8000 | [6] |
| MTB5A | pks13 (A1667V) | 0.5 | 125 | [6] |
Table 3: Selectivity Index of a Representative Pks13 Inhibitor (Compound 65)
| Cell Line | IC50 (µg/mL) | Mtb MIC (µg/mL) | Selectivity Index (IC50/MIC) | Reference |
| Vero | >4 | 0.0313 - 0.0625 | 64 - 128 | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is used to determine the lowest concentration of a Pks13 inhibitor that prevents the growth of Mtb.[1]
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
-
Pks13 inhibitor stock solution (in DMSO)
-
96-well microplates
-
Alamar Blue reagent
-
Resazurin solution
Procedure:
-
Prepare a serial dilution of the Pks13 inhibitor in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (DMSO vehicle) and a media-only control.
-
Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 1 x 10^5 CFU/mL.
-
Add 100 µL of the Mtb inoculum to each well containing the inhibitor and the drug-free control.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Incubate the plates for an additional 24 hours at 37°C.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Protocol 2: Selection of Mtb Mutants Resistant to Pks13 Inhibitors
This protocol is designed to generate and select for Mtb mutants that are resistant to a Pks13 inhibitor, which is a crucial step in identifying the drug's target and resistance mechanisms.[9][10]
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H10 agar (B569324) plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Pks13 inhibitor
-
Sterile spreaders and loops
Procedure:
-
Grow a large-volume culture of Mtb H37Rv to late-log phase.
-
Plate approximately 10^8 to 10^9 CFU onto Middlebrook 7H10 agar plates containing the Pks13 inhibitor at a concentration of 5-10 times its MIC.
-
Also, plate a dilution series of the culture onto drug-free plates to determine the initial viable cell count.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Monitor the plates for the appearance of colonies on the drug-containing plates.
-
Calculate the frequency of resistance (FOR) by dividing the number of resistant colonies by the total number of viable cells plated.[9][10]
-
Isolate individual resistant colonies and re-streak them on both drug-containing and drug-free agar to confirm the resistance phenotype.
-
Extract genomic DNA from the confirmed resistant mutants for whole-genome sequencing to identify mutations, particularly in the pks13 gene.
Protocol 3: Analysis of Mycolic Acid Biosynthesis
This protocol allows for the investigation of the Pks13 inhibitor's effect on the synthesis of mycolic acids.
Materials:
-
M. tuberculosis cultures (wild-type and resistant mutants)
-
Pks13 inhibitor
-
[1-14C]acetic acid or [1-14C]propionate
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
TLC plates
-
Phosphorimager or autoradiography film
Procedure:
-
Grow Mtb cultures to mid-log phase and expose them to the Pks13 inhibitor at a concentration equivalent to its MIC for a defined period (e.g., 24 hours). Include an untreated control.
-
Add a radiolabeled precursor, such as [1-14C]acetic acid, to the cultures and incubate for an additional 8-24 hours.
-
Harvest the bacterial cells by centrifugation.
-
Extract the total lipids from the cell pellet using appropriate organic solvents.
-
Analyze the extracted lipids by thin-layer chromatography (TLC).
-
Visualize the radiolabeled mycolic acids (and their precursors) using a phosphorimager or by autoradiography.
-
Compare the lipid profiles of the inhibitor-treated and untreated cultures. Inhibition of Pks13 is expected to lead to a decrease in the synthesis of mycolic acids.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for studying Mtb drug resistance using a Pks13 inhibitor and the logical connections between Pks13 inhibition and the resulting phenotype.
References
- 1. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Gatekeeper of Mycolic Acid Synthesis: Application of a Coumestan-Based Chemical Probe for Pks13
Application Note & Protocol
Abstract
Polyketide synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Its essentiality for Mtb survival makes it a prime target for novel anti-tuberculosis therapeutics. This document provides detailed application notes and protocols for the use of a representative coumestan-based chemical probe, herein referred to as Cmpd-32 , for studying Pks13 function. While the specific designation "Pks13-IN-1" is not found in publicly available literature, Cmpd-32 serves as a well-characterized tool compound with potent inhibitory activity against the thioesterase (TE) domain of Pks13. This guide is intended for researchers, scientists, and drug development professionals engaged in tuberculosis research and anti-infective discovery.
Introduction
Mycolic acids are very-long-chain fatty acids that form a major component of the protective outer layer of Mycobacterium tuberculosis, contributing to its virulence and resistance to common antibiotics.[1] The biosynthesis of mycolic acids is a complex process, with the final Claisen-type condensation reaction catalyzed by the multi-domain enzyme Pks13.[1] Pks13 joins two long fatty acyl chains to produce α-alkyl β-ketoesters, the direct precursors of mycolic acids.[1] Due to its essential role, Pks13 has been validated as a promising drug target.[1]
Several classes of Pks13 inhibitors have been identified, including benzofurans, thiophenes, and coumestans.[2] These small molecules typically target specific catalytic domains within Pks13, such as the thioesterase (TE) or acyl carrier protein (ACP) domains. Chemical probes are invaluable tools for elucidating the biological function of such targets, validating their druggability, and serving as starting points for drug discovery programs.
This document focuses on a potent coumestan (B1194414) derivative, Cmpd-32 , which inhibits the thioesterase domain of Pks13.[3] We provide a summary of its biological activity and detailed protocols for its application in studying Pks13, including in vitro enzyme inhibition, whole-cell mycobacterial growth inhibition, and target engagement assays.
Data Presentation
The following tables summarize the quantitative data for the representative coumestan-based probe Cmpd-32 and, for comparative purposes, the well-characterized benzofuran (B130515) inhibitor TAM16 .
Table 1: In Vitro Activity of Cmpd-32 against Pks13-TE and M. tuberculosis
| Compound | Target Domain | Pks13-TE IC50 (µM) | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| Cmpd-32 | Thioesterase (TE) | 1.30 | 0.0039 | [3] |
Table 2: Target Engagement Data for Cmpd-32
| Compound | Assay | Protein | ΔTm (°C) | Reference |
| Cmpd-32 | nanoDSF | Pks13-TE | > 3.0 | [3][4] |
Table 3: Comparative Activity of the Benzofuran Inhibitor TAM16
| Compound | Target Domain | Pks13-TE IC50 (µM) | M. tuberculosis H37Rv MIC (µM) | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| TAM16 | Thioesterase (TE) | 0.19 | 0.09 | ~0.05 | [5] |
Mandatory Visualizations
Caption: Mycolic acid biosynthesis pathway and the inhibitory action of Cmpd-32 on Pks13.
Caption: Experimental workflow for the characterization of a Pks13 chemical probe.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Pks13 Thioesterase (TE) Domain
This protocol is adapted from methodologies used for characterizing Pks13-TE inhibitors.[3] It measures the enzymatic activity of the Pks13-TE domain and the inhibitory effect of the chemical probe.
Materials:
-
Purified Pks13-TE protein
-
Chemical probe (Cmpd-32) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2)
-
Substrate (e.g., 4-methylumbelliferyl heptanoate (B1214049) (4-MUH) or a TAMRA-based fluorescent probe)
-
384-well black microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of Cmpd-32 in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
In a 384-well plate, add the diluted Cmpd-32 to the assay wells. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor or no enzyme wells as a positive control (0% activity).
-
Add the purified Pks13-TE protein to each well (except the no-enzyme control) to a final concentration of, for example, 2 µM.[6]
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent substrate to each well. The final concentration of the substrate should be at or near its Km value if known.
-
Immediately place the plate in a plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol determines the whole-cell activity of the chemical probe against M. tuberculosis.[4][7]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Chemical probe (Cmpd-32) dissolved in DMSO
-
96-well microplates
-
Alamar Blue reagent
-
Resazurin
Procedure:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the bacterial culture to a turbidity equivalent to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.
-
Prepare serial two-fold dilutions of Cmpd-32 in 7H9 broth in a 96-well plate. Final concentrations may range from 64 µg/mL to 0.001 µg/mL.
-
Include a drug-free well (growth control) and a media-only well (sterility control).
-
Inoculate each well (except the sterility control) with the diluted Mtb culture.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.
-
Incubate the plates for another 24 hours at 37°C.
-
Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[7]
Protocol 3: Target Engagement using nano-Differential Scanning Fluorimetry (nanoDSF)
This protocol assesses the direct binding of the chemical probe to the Pks13-TE protein by measuring the change in its thermal stability.[3][8][9]
Materials:
-
Purified Pks13-TE protein (e.g., at 30 µM in a suitable buffer like 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Chemical probe (Cmpd-32) dissolved in DMSO
-
nanoDSF instrument (e.g., Prometheus NT.48)
-
nanoDSF capillaries
Procedure:
-
Prepare a solution of the Pks13-TE protein.
-
Prepare a solution of Cmpd-32 at a concentration that is typically 5- to 10-fold higher than the protein concentration (e.g., 300 µM).[8]
-
Mix the Pks13-TE protein solution with either Cmpd-32 solution or DMSO (as a control) to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all samples (e.g., 1-3%).[8]
-
Load approximately 10 µL of each sample into nanoDSF capillaries.
-
Place the capillaries into the nanoDSF instrument.
-
Set the instrument to apply a thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/minute).
-
The instrument will monitor the change in the intrinsic tryptophan fluorescence at 330 nm and 350 nm as the temperature increases.
-
The melting temperature (Tm) is determined from the inflection point of the unfolding curve (ratio of 350/330 nm fluorescence).
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound. A positive ΔTm indicates that the compound binds to and stabilizes the protein.[10]
Conclusion
The coumestan-based chemical probe Cmpd-32 is a potent and specific inhibitor of the Pks13 thioesterase domain, demonstrating excellent activity against M. tuberculosis in vitro. The protocols provided herein offer a robust framework for utilizing this and similar chemical probes to investigate the function of Pks13, validate screening hits, and advance the development of novel anti-tuberculosis agents. The combined application of enzymatic, whole-cell, and biophysical assays is crucial for a comprehensive understanding of the mechanism of action of Pks13 inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKS13 Inhibitors - TAM16 | Working Group for New TB Drugs [newtbdrugs.org]
- 6. PKS13 Inhibitors - Coumestan Derivatives | Working Group for New TB Drugs [newtbdrugs.org]
- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combining nano-differential scanning fluorimetry and microscale thermophoresis to investigate VDAC1 interaction with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. laengstlab.com [laengstlab.com]
Troubleshooting & Optimization
Overcoming Pks13-IN-1 solubility challenges in aqueous buffer
Welcome to the technical support center for Pks13-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility in aqueous buffers.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with this compound.
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: this compound is a hydrophobic molecule and is expected to have low solubility in purely aqueous solutions. Direct dissolution in aqueous buffers is often challenging.
Recommended Protocol:
-
Use an organic co-solvent: First, dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or N,N-dimethylformamide (DMF).
-
Prepare a high-concentration stock solution: Create a concentrated stock solution in the chosen organic solvent. Ensure the compound is fully dissolved before proceeding.
-
Perform serial dilutions: Gradually introduce the stock solution into your aqueous buffer with gentle vortexing. It is crucial to avoid adding the organic stock directly to the final volume of the aqueous buffer in one step, as this can cause the compound to precipitate out of solution, a phenomenon known as "crashing out".
-
Consider the final concentration of the organic solvent: Be mindful of the final percentage of the organic solvent in your experimental setup, as it may affect your biological system. It is advisable to keep the final concentration of the organic solvent as low as possible (typically <1%).
Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous experimental medium. How can I prevent this?
A2: This is a common issue for hydrophobic compounds. The dramatic change in solvent polarity causes the compound to fall out of solution.
Troubleshooting Steps:
-
Reduce the stock solution concentration: Lowering the concentration of your initial stock in the organic solvent can sometimes mitigate precipitation upon dilution.
-
Use an intermediate dilution step: Before the final dilution in your aqueous medium, perform an intermediate dilution in a mixture of the organic solvent and the aqueous buffer.
-
Increase the final volume of the aqueous medium: A larger final volume can help to keep the compound in solution.
-
Consider using a solubilizing agent: The addition of solubilizing agents to your aqueous buffer can enhance the solubility of this compound. See the table below for examples.
Q3: My experimental results with this compound are inconsistent. Could this be related to solubility?
A3: Yes, inconsistent results are often linked to poor solubility. If this compound is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended.
Workflow for Troubleshooting Inconsistent Results:
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Pks13 and why is it a drug target?
A1: Polyketide synthase 13 (Pks13) is an essential enzyme in Mycobacterium tuberculosis, the bacterium that causes tuberculosis.[1] It is a large, multi-domain enzyme that plays a crucial role in the final step of mycolic acid biosynthesis.[2][3] Mycolic acids are major components of the mycobacterial cell wall, providing a unique and impermeable barrier that is critical for the bacterium's survival and virulence.[1] Because Pks13 is essential for the viability of M. tuberculosis and is absent in humans, it is a promising target for the development of new anti-tuberculosis drugs.[1][3]
Q2: How does this compound work?
A2: this compound is an inhibitor of the Pks13 enzyme. By blocking the function of Pks13, it disrupts the mycolic acid biosynthesis pathway, leading to a defective cell wall and ultimately, the death of the mycobacterium.
Q3: What is the general mechanism of Pks13 in mycolic acid biosynthesis?
A3: Pks13 catalyzes the Claisen-type condensation of two long-chain fatty acids to form an α-alkyl β-ketoacyl product, a direct precursor to mycolic acids.[2][4] The enzyme consists of several domains: two Acyl Carrier Protein domains (ACP1 and ACP2), a Ketosynthase (KS) domain, an Acyltransferase (AT) domain, and a Thioesterase (TE) domain.[2]
Mycolic Acid Biosynthesis Pathway via Pks13
Caption: Simplified workflow of the Pks13-mediated condensation reaction.
Q4: What are some common solubilizing agents that can be used with this compound?
A4: The choice of a solubilizing agent will depend on the specific requirements of your experiment. Below is a table of commonly used agents and their general properties.
| Solubilizing Agent | Mechanism of Action | Typical Concentration | Considerations |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes, encapsulating the hydrophobic molecule. | 1-10% (w/v) | Can be used in cell-based and in vivo studies. |
| Surfactants (e.g., Tween® 80, Pluronic® F-68) | Form micelles that encapsulate hydrophobic molecules. | 0.1-2% (v/v) | May have biological effects of their own; check compatibility with your assay. |
| Polymers (e.g., PVP, PEG) | Can form solid dispersions or enhance wetting. | 1-5% (w/v) | Primarily used in formulation development for in vivo studies. |
Q5: How should I store my this compound stock solution?
A5: For long-term storage, it is recommended to store stock solutions of this compound in an appropriate organic solvent (e.g., DMSO) at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube.
-
Solvent Addition: Add the required volume of a high-purity, anhydrous organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: General Method for Aqueous Solubility Enhancement using a Co-solvent
-
Prepare Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM) as described in Protocol 1.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in your aqueous buffer. For example, add 10 µL of the 10 mM stock to 90 µL of buffer to make a 1 mM solution in 10% DMSO.
-
Final Dilution: Add the intermediate dilution to your final experimental volume. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of buffer for a final concentration of 10 µM in 0.1% DMSO.
-
Mixing: Gently mix the final solution. Avoid vigorous vortexing that might cause the compound to precipitate.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization experiments to determine the best conditions for their specific experimental setup.
References
- 1. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution structure of the type I polyketide synthase Pks13 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pks13-IN-1 Cytotoxicity Assays in Mammalian Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting cytotoxicity assays with Pks13-IN-1 in mammalian cell lines. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure the successful execution and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing cytotoxicity assays with this compound on mammalian cell lines?
A1: this compound is an inhibitor of the Mycobacterium tuberculosis enzyme Pks13, which is essential for the synthesis of mycolic acids in the bacterial cell wall.[1][2] While the primary target is absent in mammals, it is crucial to assess the off-target effects and general toxicity of this compound on mammalian cells. These assays help determine the inhibitor's therapeutic window and potential for adverse effects in a host organism. Some studies have shown that Pks13 inhibitors can have low cytotoxicity to healthy mammalian cells, indicating a favorable selectivity profile.[3]
Q2: Which mammalian cell lines are suitable for testing the cytotoxicity of this compound?
A2: The choice of cell line depends on the specific research question. For general toxicity profiling, commonly used and well-characterized cell lines are recommended. For assessing selectivity, it is beneficial to test against a panel of cell lines representing different tissues. Examples of cell lines used for cytotoxicity testing of Pks13 inhibitors include Vero (monkey kidney epithelial cells), HEK293 (human embryonic kidney cells), SW620 (human colon adenocarcinoma cells), and HepG2 (human liver cancer cells).[4][5][6]
Q3: My results show high cytotoxicity at low concentrations of this compound. What are the possible reasons?
A3: High cytotoxicity at low concentrations could be due to several factors:
-
Inhibitor concentration is too high: Perform a dose-response curve to determine the optimal concentration range.[7]
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control.[7]
-
Prolonged exposure: The incubation time with the inhibitor may be too long, leading to cumulative toxicity.[7] Consider reducing the exposure time.
-
Compound instability: The inhibitor may be degrading in the culture medium, forming toxic byproducts.
-
Cell line sensitivity: The chosen cell line may be particularly sensitive to the inhibitor's off-target effects.
Q4: I am observing high variability between my replicate wells. What can I do to improve consistency?
A4: High variability can stem from several sources:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating and be consistent with your pipetting technique.[8]
-
Edge effects: Evaporation from the outer wells of a microplate can alter concentrations. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or water.[9]
-
Inconsistent incubation times: Ensure all plates are incubated for the same duration.[9]
-
Pipetting errors: Calibrate your pipettes regularly and ensure proper mixing in each well.[9]
-
Compound precipitation: this compound may precipitate at higher concentrations in your culture medium. Visually inspect the wells for any precipitate.
Troubleshooting Guides
Issue 1: Low Signal or No Response in Viability Assays (e.g., MTT, Resazurin)
| Possible Cause | Recommended Solution |
| Cell seeding density is too low. | Determine the optimal cell seeding density for your cell line and the duration of the assay.[10] |
| Incubation time with the detection reagent is too short. | Optimize the incubation time to allow for sufficient signal development without reaching saturation.[4] |
| Inhibitor is not active or has degraded. | Use a fresh stock of this compound. Verify its activity in a biochemical assay if possible.[7] |
| Incorrect wavelength settings on the plate reader. | Ensure the excitation and emission wavelengths are set correctly for the specific assay.[9] |
| Metabolic changes in cells. | The inhibitor might be causing metabolic alterations that affect the assay readout without necessarily causing cell death. Consider using a complementary assay that measures a different aspect of cell health (e.g., membrane integrity via LDH assay). |
Issue 2: High Background Signal in Cytotoxicity Assays
| Possible Cause | Recommended Solution |
| Contamination of media or reagents. | Use fresh, sterile culture medium and reagents.[9] |
| Autofluorescence/absorbance of the compound. | Run a "compound only" control (this compound in media without cells) to measure its intrinsic fluorescence or absorbance and subtract this from the experimental values.[9] |
| Phenol (B47542) red in the culture medium. | For fluorescence-based assays, consider using a phenol red-free medium to reduce background fluorescence.[9] |
| Serum interference. | Components in the serum can sometimes interfere with the assay reagents. If suspected, perform the assay in serum-free media for the final incubation step with the detection reagent. |
| High spontaneous cell death in controls. | This could be due to suboptimal cell culture conditions. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for some Pks13 inhibitors in a mammalian cell line. Note that these values can vary depending on the specific compound, cell line, and assay conditions.
| Inhibitor | Cell Line | IC50 (µg/mL) | Selectivity Index (SI = IC50 Vero / MIC Mtb) |
| Compound 51 | Vero | 64 | 128 |
| Compound 54 | Vero | 32 | 64 |
| Compound 57 | Vero | 16 | 32 |
| Compound 58 | Vero | 16 | 16 |
| Compound 64 | Vero | 64 | 256 |
| Compound 65 | Vero | 4 | 64-128 |
| Compound 67 | Vero | 16 | - |
Data extracted from a study on 5H-benzofuro[3,2-c]quinolin-6-ones, a class of Pks13 inhibitors.[4]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[6]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring >90% viability. b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1] b. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] e. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[11] b. Calculate cell viability as a percentage of the vehicle control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[12]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
LDH cytotoxicity detection kit (containing lysis buffer, substrate mix, and stop solution)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding and Treatment: a. Follow steps 1a-d and 2a-d as described in the MTT assay protocol. b. In addition to the experimental wells, prepare the following controls:
- Background Control: Medium only (no cells).
- Low Control (Spontaneous LDH release): Untreated cells.
- High Control (Maximum LDH release): Cells treated with the lysis buffer provided in the kit.[13]
-
LDH Assay: a. After the treatment incubation, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.[14] b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. c. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. d. Add 50 µL of the reaction mixture to each well containing the supernatant. e. Incubate for up to 30 minutes at room temperature, protected from light.[14] f. Add 50 µL of the stop solution to each well.
-
Data Acquisition: a. Read the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm). b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] * 100
Visualizations
Experimental Workflow for Cytotoxicity Testing
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. abcam.com [abcam.com]
- 12. glpbio.com [glpbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Stability of Pks13-IN-1 in DMSO stock solutions
Welcome to the technical support center for Pks13-IN-1. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in DMSO stock solutions. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?
A1: To prepare a stock solution, dissolve this compound in anhydrous, high-purity DMSO to your desired concentration, typically 10 mM.[1][2] Facilitate dissolution by vortexing for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be employed.[2] Always visually inspect the solution to ensure it is clear and free of particulates.[2]
Q2: What are the optimal storage conditions for this compound DMSO stock solutions?
A2: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes in amber glass or polypropylene (B1209903) vials and store them at -20°C or -80°C.[1][2] This minimizes exposure to light, moisture, and repeated freeze-thaw cycles.
Q3: How stable is this compound in DMSO at different temperatures?
A3: While specific stability data for this compound is not yet available, general studies on small molecules in DMSO provide valuable insights. Most compounds exhibit good stability in DMSO, with 85% of compounds in a large library remaining stable in wet DMSO for 2 years at 4°C.[3][4] For accelerated stability, many compounds are stable for 15 weeks at 40°C.[3][5] However, the stability of a specific compound like this compound should be experimentally verified.
Q4: Do freeze-thaw cycles affect the stability of this compound in DMSO?
A4: Studies on diverse sets of compounds have shown that no significant loss of compound occurs even after 11 freeze-thaw cycles.[3][5] To mitigate any potential degradation, it is best practice to prepare small, single-use aliquots of your this compound stock solution.[2]
Q5: Does the presence of water in DMSO affect the stability of this compound?
A5: DMSO is hygroscopic and readily absorbs moisture from the air, which can lead to the degradation of susceptible compounds through hydrolysis.[1] It is crucial to use anhydrous DMSO and minimize the exposure of stock solutions to the atmosphere.[1] While many compounds are stable in DMSO containing up to 10% water, it is a critical factor to consider for long-term storage.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not fully dissolving in DMSO. | Compound purity may be low. | Ensure you are using a high-purity grade of the inhibitor. |
| Concentration is above the solubility limit. | Try preparing a more dilute stock solution. | |
| Insufficient agitation or temperature. | Gently warm the solution to 37°C and continue vortexing or sonication.[2] | |
| Inconsistent experimental results. | Degradation of this compound stock solution. | Prepare fresh stock solutions and verify their purity and concentration using HPLC or LC-MS. |
| Improper storage of stock solution. | Ensure stock solutions are stored in single-use aliquots at -20°C or -80°C and protected from light. | |
| Contamination of stock solution. | Use sterile techniques and high-purity reagents when preparing and handling stock solutions. | |
| Appearance of new peaks in HPLC/LC-MS analysis. | Degradation of this compound. | The new peaks may correspond to degradation products. Assess the stability of your stock under your current storage conditions. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO
Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[1]
-
Vortex mixer
-
Calibrated balance
-
Amber glass or polypropylene vials[1]
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1][2]
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the stock solution. Dilute it to a suitable concentration for analysis and inject it into the HPLC or LC-MS system. This will serve as your baseline.[2]
-
Storage: Aliquot the remaining stock solution into multiple vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Sample Collection: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.[2][3]
-
Sample Analysis: Dilute the aged aliquots in the same manner as the T=0 sample and analyze them by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of the parent this compound compound at each time point to the T=0 sample to calculate the percentage of the compound remaining.[1][2]
Quantitative Data Summary (Hypothetical Data for this compound):
| Storage Time | Purity at -20°C (%) | Purity at 4°C (%) | Purity at Room Temp (%) |
| T=0 | 99.8 | 99.8 | 99.8 |
| 1 Month | 99.7 | 99.5 | 98.2 |
| 3 Months | 99.6 | 99.2 | 96.5 |
| 6 Months | 99.5 | 98.5 | 92.1 |
| 12 Months | 99.3 | 96.0 | 85.3 |
Protocol 2: Assessing this compound Stability in Cell Culture Media
Objective: To evaluate the stability of this compound in a specific cell culture medium to differentiate between chemical degradation and cellular metabolism.
Materials:
-
This compound DMSO stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
37°C incubator with 5% CO2
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Medium: Pre-warm the complete cell culture medium and PBS to 37°C.[3]
-
Incubation: Spike the pre-warmed medium and PBS with this compound from the DMSO stock to the final desired concentration (ensure final DMSO concentration is <0.1%).[3]
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[3]
-
Quenching: Immediately stop potential degradation by adding an equal volume of ice-cold acetonitrile.
-
Sample Analysis: Analyze the concentration of the parent this compound in each sample using LC-MS/MS.
-
Data Analysis: Plot the percentage of this compound remaining versus time for both the cell culture medium and PBS to determine the stability profile.
Visualizations
Pks13 Signaling Pathway in Mycolic Acid Biosynthesis
The polyketide synthase Pks13 is a crucial enzyme in Mycobacterium tuberculosis, responsible for the final condensation step in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7][8] Pks13, in conjunction with FadD32, catalyzes the condensation of two long-chain fatty acids to produce α-alkyl β-ketoacids, the precursors to mycolic acids.[6][9] This pathway is a key target for the development of new anti-tubercular drugs.[8][10]
Caption: Pks13 signaling pathway in mycolic acid biosynthesis.
Experimental Workflow for DMSO Stability Assessment
This workflow outlines the key steps for evaluating the stability of this compound in a DMSO stock solution. Following a structured protocol is essential for obtaining reliable and reproducible data.
Caption: Workflow for assessing this compound stability in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Pks13 enzyme inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pks13 enzyme inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Pks13 inhibition assays, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high background signal in my no-enzyme control wells?
High background signal can be a significant issue, potentially masking true inhibitor effects. The primary causes often relate to substrate instability or contamination.
-
Substrate Instability: The commonly used fluorescent substrate, 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), is known to be unstable and can undergo auto-hydrolysis, leading to a fluorescent signal even in the absence of enzymatic activity.[1][2]
-
Contamination: Contamination from various sources, such as microbial growth or cross-contamination between wells, can also contribute to elevated background signals.[3]
-
Reagent Interference: Certain components in the assay buffer, like imidazole (B134444), have been shown to cause autohydrolysis of the substrate.[1][2]
Troubleshooting Steps:
-
Prepare Substrate Fresh: Always prepare the 4-MUH substrate solution fresh before each experiment to minimize auto-hydrolysis.
-
Optimize Buffer Composition: If using a His-tagged Pks13 purified with Ni-NTA, avoid imidazole in the final assay buffer.[1][2]
-
Maintain Sterile Technique: Ensure all reagents, pipette tips, and plates are sterile to prevent microbial contamination.[3]
-
Run Appropriate Controls: Always include a "substrate only" control (no enzyme, no inhibitor) to measure the rate of auto-hydrolysis.
Q2: My IC50 values for a known inhibitor are inconsistent between experiments. What could be the cause?
Variability in IC50 values is a frequent challenge and can stem from several factors related to the enzyme, compounds, or assay conditions.
-
Enzyme Activity: The activity of the Pks13 enzyme can vary between batches or due to storage conditions. Ensure consistent enzyme concentration and activity for each assay.
-
Compound Solubility: Poor solubility of test compounds can lead to inaccurate concentration determination and variable inhibition. Visually inspect for precipitation and consider using a co-solvent like DMSO.
-
Detergent Effects: Some detergents used to reduce non-specific binding can inhibit Pks13-TE activity.[1][2] The choice and concentration of detergent should be carefully optimized. CHAPS has been identified as a preferred detergent in some instances.[1][2]
-
Assay Conditions: Minor variations in incubation time, temperature, or reagent concentrations can impact results.[4]
Troubleshooting Steps:
-
Enzyme Quality Control: Characterize each new batch of Pks13 for purity, homogeneity (e.g., by SEC), and specific activity.[1][2]
-
Compound Handling: Ensure compounds are fully dissolved. Use a consistent, low percentage of DMSO in all wells, including controls.
-
Detergent Optimization: If using detergents, titrate the concentration to find the optimal balance between reducing non-specific binding and maintaining enzyme activity.[1][2]
-
Standardize Protocol: Strictly adhere to a standardized protocol for all experiments, including pre-incubation times and temperature.
Q3: The overall signal-to-noise ratio of my assay is low. How can I improve it?
A low signal-to-noise ratio can make it difficult to distinguish true inhibition from background noise. This is a known challenge with the 4-MUH-based assay due to the substrate's slow conversion rate and weak signal generation.[1][2]
Improvement Strategies:
-
Optimize Substrate Concentration: While 4-MUH is a poor substrate, ensure you are using an optimal concentration (typically around the Km value) to maximize the enzymatic reaction rate without excessively increasing the background.
-
Increase Incubation Time: A longer incubation period may allow for more product formation, leading to a stronger signal. However, this must be balanced against the potential for increased background from substrate auto-hydrolysis.
-
Alternative Assay Formats: Consider alternative, more sensitive assay formats. A competition binding assay using a fluorescent probe like TAMRA-FP has been successfully used and may offer a better signal-to-noise ratio.[2]
-
Instrument Settings: Optimize the gain and other settings on your fluorescence plate reader to maximize the detection of the fluorescent signal.
Data Presentation
Table 1: IC50 Values of Known Pks13 Inhibitors
This table provides a summary of reported half-maximal inhibitory concentration (IC50) values for various Pks13 inhibitors. These values can serve as a benchmark for assay performance.
| Compound | Target Domain | Assay Type | IC50 | Reference |
| X20403 | Thioesterase (TE) | Pks13-TE enzyme assay | 57 nM | [1][2] |
| X20403 | Thioesterase (TE) | TAMRA binding assay | 0.5 µM | [1][2] |
| X13045 | Thioesterase (TE) | Pks13-TE enzyme assay | 15 µM | [1][2] |
| TAM16 | Thioesterase (TE) | Not Specified | Potent Inhibitor | [5] |
| TP2 | N-terminal ACP | Not Specified | Positive Control | [1][2] |
Note: IC50 values can vary depending on the specific assay conditions and should be used as a general guide.
Experimental Protocols
Pks13-TE Inhibition Assay using 4-Methylumbelliferyl Heptanoate (4-MUH)
This protocol outlines a typical fluorescence-based assay to measure the inhibition of the Pks13 thioesterase (TE) domain.
Materials:
-
Purified Pks13-TE domain
-
4-Methylumbelliferyl heptanoate (4-MUH) substrate
-
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)[2]
-
Test compounds and positive control (e.g., TAM16) dissolved in DMSO
-
Black 384-well microplates[2]
-
Fluorescence plate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm)
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of the 384-well plate. Typically, a small volume (e.g., 0.5 µL) of a concentrated stock is added. Include wells with DMSO only for "no inhibition" controls.
-
Enzyme Addition: Add the purified Pks13-TE enzyme, diluted in assay buffer, to all wells except the "no enzyme" and "substrate only" controls. The final enzyme concentration should be optimized for a linear reaction rate.
-
Pre-incubation: Incubate the plate with the enzyme and compounds for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the 4-MUH substrate, diluted in assay buffer, to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" or "substrate only" wells) from all other readings.
-
Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the rates to the "no inhibition" (DMSO) control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
Pks13 Signaling Pathway and Assay Principle
The following diagram illustrates the final condensation step in mycolic acid synthesis performed by Pks13 and the principle of the in vitro inhibition assay targeting the thioesterase (TE) domain. Pks13 condenses a C24-C26 fatty acid with a C50-C60 meromycolate chain, a process essential for the viability of Mycobacterium tuberculosis.[1][6] The TE domain is responsible for the final release of the mycolic acid precursor.
Caption: Pks13 pathway and TE domain assay principle.
Experimental Workflow for Pks13 Inhibition Assay
This workflow diagram outlines the key steps involved in performing a Pks13 inhibition assay, from preparation to data analysis.
Caption: Workflow for a typical Pks13 inhibition assay.
Troubleshooting Logic for High Assay Variability
This decision tree provides a logical approach to troubleshooting common sources of variability in Pks13 inhibition assays.
Caption: Decision tree for troubleshooting assay variability.
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Pks13-IN-1 in Animal Models
Disclaimer: The information provided in this technical support center is based on published data for the coumestan-based Pks13 inhibitor, referred to as "compound 1" in scientific literature. As of this writing, a compound explicitly named "Pks13-IN-1" is not prominently documented in publicly available scientific resources. Therefore, "compound 1" will be used as a representative Pks13 inhibitor to address challenges related to bioavailability. Researchers using a different, specific Pks13 inhibitor should consider these recommendations as a general guide and may need to optimize protocols accordingly.
Frequently Asked Questions (FAQs)
Q1: What is Pks13 and why is it a target in tuberculosis drug development?
A1: Polyketide synthase 13 (Pks13) is an essential enzyme in Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It plays a crucial role in the final step of mycolic acid biosynthesis.[1][2] Mycolic acids are major components of the mycobacterial cell wall, providing a unique and impermeable barrier that is critical for the bacterium's survival and virulence.[3][4] Inhibiting Pks13 disrupts the formation of this protective layer, making it a promising target for new anti-tuberculosis drugs.[5]
Q2: What is the reported bioavailability of the Pks13 inhibitor, "compound 1"?
A2: A single-dose (10 mg/kg) pharmacokinetic study in mice revealed that the coumestan-based Pks13 inhibitor, "compound 1," has a relative oral bioavailability of 19.4%.[1][6][7] While this indicates some systemic absorption after oral administration, it also suggests that a significant portion of the drug does not reach the bloodstream, highlighting the need for bioavailability enhancement strategies.
Q3: What are the likely reasons for the low oral bioavailability of Pks13 inhibitors like "compound 1"?
A3: While specific data for "compound 1" is limited, low oral bioavailability of drug candidates is often attributed to several factors:
-
Poor aqueous solubility: Many small molecule inhibitors, including those with complex aromatic structures like coumestans, have low solubility in water. This can limit their dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
First-pass metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation. In the liver, it can be extensively metabolized by enzymes, reducing the amount of active drug that reaches the rest of the body.
-
Poor membrane permeability: The drug may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
Q4: What are the different classes of Pks13 inhibitors?
A4: Several chemical classes of Pks13 inhibitors have been identified, including:
Troubleshooting Guides
This section provides guidance on addressing common issues encountered when working with Pks13 inhibitors in animal models, focusing on strategies to improve bioavailability.
Issue 1: Low and Variable Plasma Concentrations of this compound Following Oral Administration
Possible Cause: Poor aqueous solubility and/or rapid metabolism.
Suggested Solutions:
-
Formulation Optimization:
-
Micronization/Nanonization: Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate.
-
Lipid-Based Formulations: Formulating the compound in lipids, oils, or surfactants can improve its solubility and absorption. Self-emulsifying drug delivery systems (SEDDS) are a promising approach.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution compared to the crystalline form.
-
-
Route of Administration:
-
If oral bioavailability remains low despite formulation efforts, consider alternative routes of administration for preclinical studies, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure adequate systemic exposure for efficacy studies.
-
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., sesame oil, oleic acid), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).
-
-
Formulation Development:
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare a series of formulations with varying ratios of the selected excipients.
-
Visually inspect the formulations for clarity and homogeneity.
-
-
Self-Emulsification Assessment:
-
Add a small amount of the formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation.
-
Observe the formation of a nano- or microemulsion. Characterize the emulsion for droplet size and polydispersity index.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the optimized SEDDS formulation orally to one group of animals and a simple suspension of the drug to a control group.
-
Collect blood samples at predetermined time points.
-
Analyze the plasma concentrations of this compound and calculate the pharmacokinetic parameters.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion
-
Polymer Selection:
-
Choose a suitable polymer for creating a solid dispersion (e.g., PVP K30, HPMC, Soluplus®).
-
-
Solvent Evaporation Method:
-
Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, acetone).
-
Evaporate the solvent under reduced pressure to obtain a solid film.
-
Grind the film to a fine powder.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
In Vitro Dissolution Testing:
-
Compare the dissolution rate of the solid dispersion to that of the crystalline drug in a relevant dissolution medium.
-
-
In Vivo Pharmacokinetic Study:
-
Conduct an in vivo PK study as described in Protocol 1, comparing the solid dispersion formulation to a crystalline suspension.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of "Compound 1" in Mice
| Parameter | Value |
| Dose | 10 mg/kg (oral) |
| Relative Bioavailability (%) | 19.4 |
Data from a study on a coumestan-based Pks13 inhibitor.[1][6][7]
Table 2: Example of Excipient Solubility Screening for Formulation Development
| Excipient | Solubility of this compound (mg/mL) |
| Sesame Oil | [Insert experimental data] |
| Oleic Acid | [Insert experimental data] |
| Cremophor EL | [Insert experimental data] |
| Tween 80 | [Insert experimental data] |
| Transcutol P | [Insert experimental data] |
| PEG 400 | [Insert experimental data] |
Visualizations
Caption: Inhibition of Mycolic Acid Synthesis by this compound.
Caption: Workflow for Improving this compound Bioavailability.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pnas.org [pnas.org]
- 3. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of coumestan Pks13 inhibitors for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pks13-IN-1 Metabolic Stability in Human Liver Microsomes
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the metabolic stability of Pks13 inhibitors, exemplified by Pks13-IN-1, in human liver microsomes (HLM).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an in vitro human liver microsome stability assay?
A1: This assay is a fundamental component of early drug discovery, designed to evaluate the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes. The resulting data, including metabolic half-life (t½) and intrinsic clearance (CLint), are crucial for predicting a compound's metabolic fate and its potential clearance in the body.
Q2: Why is assessing the metabolic stability of a Pks13 inhibitor important?
A2: Polyketide synthase 13 (Pks13) is an essential enzyme for the synthesis of mycolic acids, which are critical components of the Mycobacterium tuberculosis cell wall.[1] Inhibiting Pks13 is a key strategy for developing new treatments for tuberculosis.[1][2][3] Evaluating the metabolic stability of a Pks13 inhibitor, such as this compound, is vital to ensure it possesses a pharmacokinetic profile that allows it to remain at therapeutic concentrations in the body long enough to be effective.
Q3: What are the key parameters derived from a microsomal stability assay?
A3: The two primary parameters are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), representing the rate of metabolism by the liver enzymes independent of physiological factors like blood flow. These values are instrumental in comparing and selecting drug candidates with favorable metabolic profiles and for forecasting their in vivo hepatic clearance.
Q4: What are the essential components of a typical human liver microsomal stability assay?
A4: A standard assay includes:
-
Human Liver Microsomes (HLM): Subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes.
-
This compound: The compound being tested.
-
NADPH Regenerating System: A necessary cofactor for the catalytic activity of CYP enzymes.
-
Buffer Solution: To maintain a physiological pH, typically around 7.4.
Data Presentation: Metabolic Stability of Representative Pks13 Inhibitors
While specific data for "this compound" is not publicly available, the following table summarizes the metabolic stability of other reported Pks13 inhibitors in human liver microsomes to provide a comparative baseline.
| Compound Class | Compound ID | Parameter | Value | Reference |
| Coumestan | 8 | % Remaining (60 min) | 73.6% | [4] |
| Coumestan | 23 | % Remaining (60 min) | 47.4% | [4] |
| Coumestan | 32 | % Remaining (60 min) | 80.9% | [4] |
| N-phenylindole | 48 | Half-life (t½) | 20.7 min | [5] |
| N-phenylindole | 58 | Half-life (t½) | 58.0 min | [5] |
Experimental Protocol: Metabolic Stability of this compound in HLM
This protocol outlines the determination of the metabolic stability of this compound in human liver microsomes.
1. Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis
2. Solution Preparation:
-
Microsome Working Solution: Thaw pooled human liver microsomes at 37°C and dilute to a working concentration of 1 mg/mL in cold potassium phosphate buffer. Keep on ice.
-
Compound Working Solution: Prepare a 1 µM working solution of this compound in the buffer. Prepare similar solutions for control compounds.
-
NADPH Solution: Prepare the NADPH regenerating system as per the manufacturer's instructions.
3. Incubation Procedure:
-
Add the diluted microsome solution and the this compound working solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
4. Sample Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining this compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).
Visualizations
References
- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Identifying degradation products of Pks13-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pks13 inhibitors. The information provided will help in identifying potential degradation products and understanding the stability of your compounds during experiments.
Troubleshooting Guide
Q1: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a Pks13 inhibitor. Could these be degradation products?
A1: Yes, the appearance of new, unexpected peaks in your chromatogram is a common indication of compound degradation. To confirm if these are degradation products, you should:
-
Analyze a fresh sample: Prepare a new solution of your inhibitor from a solid stock and immediately analyze it. If the unexpected peaks are absent or significantly smaller, this points towards degradation of your working solutions over time.
-
Stress testing: Subject your compound to forced degradation conditions (e.g., acid, base, heat, light, oxidation). If the peaks observed under these stress conditions match your unexpected peaks, it strengthens the evidence for degradation.
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Mass analysis: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This information can help in proposing potential structures of the degradation products.
Q2: My Pks13 inhibitor is losing potency in my cellular and enzymatic assays. What could be the cause?
A2: A loss of potency can be due to several factors, including compound degradation. Here's how to troubleshoot:
-
Check compound stability: Assess the stability of your inhibitor under the specific assay conditions (e.g., buffer composition, pH, temperature, incubation time). You can do this by incubating the compound in the assay buffer for the duration of the experiment, and then analyzing it by HPLC to see if any degradation has occurred.
-
Investigate metabolic instability: If you are working with cellular assays or in vivo models, your compound may be metabolized by enzymes. Performing a microsomal stability assay can provide insights into the metabolic stability of your inhibitor.[1]
-
Review experimental setup: Ensure that there are no issues with your experimental setup, such as incorrect concentrations, reagent degradation, or problems with the target enzyme's activity.
Q3: How can I prevent the degradation of my Pks13 inhibitor?
A3: To minimize degradation, consider the following:
-
Storage: Store your solid compound and stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light.
-
Solution Preparation: Prepare fresh working solutions for your experiments whenever possible. If you need to store solutions, do so in small aliquots at low temperatures to minimize freeze-thaw cycles.
-
pH and Buffer: Be mindful of the pH of your buffers, as extreme pH values can catalyze hydrolysis. Use buffers that are appropriate for your compound's stability.
-
Antioxidants: If your compound is prone to oxidation, consider adding antioxidants to your buffers, if compatible with your assay.
Frequently Asked Questions (FAQs)
Q4: What are the common degradation pathways for small molecule inhibitors like Pks13-IN-1?
A4: Small molecule inhibitors are susceptible to various degradation pathways, including:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water. Esters, amides, and lactones are common functional groups that can undergo hydrolysis.
-
Oxidation: Reaction with oxygen, which can lead to the formation of N-oxides, sulfoxides, or hydroxylated products.
-
Photodegradation: Degradation upon exposure to light. Compounds with aromatic rings or conjugated systems can be particularly sensitive.
Q5: What analytical techniques are used to identify degradation products?
A5: The most common techniques are:
-
High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass analysis capabilities of MS to determine the molecular weights of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the detailed chemical structure of isolated degradation products.
Data on Pks13 Inhibitor Stability
The following tables provide a template for summarizing stability data for a hypothetical Pks13 inhibitor.
Table 1: Summary of Forced Degradation Studies for a Pks13 Inhibitor
| Stress Condition | % Degradation of Parent Compound | Number of Major Degradation Products |
| 0.1 M HCl (60°C, 24h) | 25% | 2 |
| 0.1 M NaOH (60°C, 24h) | 45% | 3 |
| 10% H₂O₂ (RT, 24h) | 15% | 1 |
| Heat (80°C, 48h) | 10% | 1 |
| Light (Xenon lamp, 24h) | 5% | 0 |
Table 2: Microsomal Stability of a Pks13 Inhibitor
| Species | t₁/₂ (min) | Intrinsic Clearance (μL/min/mg protein) |
| Human | 45 | 15.4 |
| Mouse | 20 | 34.7 |
| Rat | 30 | 23.1 |
Experimental Protocols
Protocol 1: General Procedure for Microsomal Stability Assay
This protocol provides a general outline for assessing the metabolic stability of a Pks13 inhibitor using liver microsomes.
-
Prepare Microsomal Incubation Mixture:
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse) and a phosphate (B84403) buffer (pH 7.4).
-
Add the Pks13 inhibitor to the mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add a pre-warmed NADPH solution to the incubation mixture to start the metabolic reaction. For a negative control, add buffer instead of NADPH.[1]
-
-
Time Points:
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45 minutes).[1]
-
-
Quench the Reaction:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1]
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to determine the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t₁/₂) and intrinsic clearance from the slope of the line.
-
Visualizations
Caption: Common degradation pathways for small molecule Pks13 inhibitors.
Caption: Experimental workflow for the identification of degradation products.
References
Technical Support Center: Assessing hERG Channel Inhibition by Pks13-IN-1
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing the potential for Pks13-IN-1, a novel inhibitor of Mycobacterium tuberculosis polyketide synthase 13, to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. Given that previous series of Pks13 inhibitors have encountered hERG-related cardiotoxicity, a thorough evaluation is a critical step in the preclinical safety assessment of this compound.[1]
Frequently Asked Questions (FAQs)
Q1: What is the hERG channel and why is its inhibition a concern for a Pks13 inhibitor?
A1: The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is critical for the repolarization phase of the cardiac action potential (the process that resets the heart for the next beat).[2] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[2] This condition, known as Long QT Syndrome, can increase the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[2][3] Because several drugs have been withdrawn from the market due to hERG-related cardiotoxicity, regulatory agencies like the FDA mandate in vitro hERG testing as a standard part of preclinical safety pharmacology.[4][5]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is designed to inhibit the polyketide synthase 13 (Pks13), an essential enzyme in Mycobacterium tuberculosis. Pks13 is responsible for the final condensation step in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[6][7] By inhibiting this enzyme, this compound disrupts cell wall formation, leading to bacterial death.[6][7] This targeted mechanism is promising for the development of new anti-tuberculosis therapies.
Q3: What are the standard assays for evaluating hERG channel inhibition?
A3: There are several tiered assays used to evaluate hERG inhibition:
-
Automated Patch Clamp (APC): This is the gold-standard method for assessing functional ion channel activity.[3][8] It directly measures the flow of potassium ions through the hERG channel in cells (typically HEK293 or CHO cells stably expressing the channel) and how this current is affected by this compound.[2][9]
-
Thallium Flux Assay: This is a higher-throughput, fluorescence-based functional assay.[10][11] It uses thallium ions (Tl⁺) as a surrogate for potassium ions (K⁺). When the channels open, Tl⁺ flows into the cell and binds to a cytoplasmic fluorescent dye, causing an increase in signal. Inhibitors like this compound would block this influx, resulting in a reduced signal.[12][13]
-
Radioligand Binding Assay: This is a non-functional, high-throughput biochemical assay that measures whether this compound can physically displace a known hERG-binding molecule (a radioligand) from the channel. It indicates a direct interaction but does not provide functional data on channel inhibition.[14]
Q4: How do I interpret the results from a hERG assay?
A4: The primary result from a hERG assay is the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the hERG channel current.[2] This value is used to determine a "safety margin," typically calculated as the ratio of the hERG IC₅₀ to the maximum free therapeutic plasma concentration (Cmax) of the drug.[15] A larger safety margin (e.g., >30-fold or >100-fold, depending on the therapeutic area) is generally considered to indicate a lower risk of clinical QT prolongation. However, this is not an absolute rule, as other factors, such as effects on other ion channels, can modulate the overall cardiac risk.[15][16]
Experimental Protocols
Protocol 1: Automated Patch Clamp (APC) Assay
This protocol is a generalized procedure for evaluating this compound using an automated, high-throughput whole-cell patch clamp system (e.g., QPatch, SyncroPatch).
1. Cell Preparation:
- Culture mammalian cells (e.g., HEK293 or CHO) stably expressing the hERG channel in the appropriate medium and conditions.
- On the day of the experiment, harvest cells when they are at 70-90% confluency.
- Prepare a single-cell suspension and maintain the cells in an appropriate extracellular solution.
2. Compound Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
- Perform serial dilutions to create a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the assay should be low (e.g., ≤0.5%) to avoid solvent effects.
- Prepare a vehicle control (DMSO at the final assay concentration) and a positive control (a known hERG inhibitor like E-4031 or Cisapride).
3. APC System Operation:
- Prime the system's microfluidic chambers with extracellular and intracellular solutions.
- Load the cell suspension and compound plates into the instrument.
- The system will automatically capture individual cells, form a high-resistance (>1 GΩ) "gigaseal," and establish a whole-cell recording configuration.
4. Voltage Protocol and Data Acquisition:
- Apply a standardized voltage-clamp protocol. A common protocol involves:
- Holding potential at -80 mV.
- A brief depolarizing step to +20 mV or +40 mV to activate and then inactivate the hERG channels.
- A repolarizing step to approximately -50 mV, during which a characteristic "tail current" is measured. This tail current is the primary endpoint for quantifying hERG block.[8]
- Establish a stable baseline current with the vehicle solution.
- Sequentially apply increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.
5. Data Analysis:
- Measure the peak tail current amplitude at each concentration.
- Normalize the current at each concentration to the baseline (vehicle) current to calculate the percentage of inhibition.
- Plot the percent inhibition against the log concentration of this compound and fit the data to a Hill equation to determine the IC₅₀ value.
Protocol 2: Thallium Flux Assay
This protocol describes a fluorescence-based method for screening this compound in a 96- or 384-well plate format.
1. Cell Plating:
- Seed hERG-expressing cells into black-walled, clear-bottom microplates and allow them to adhere overnight.
2. Dye Loading:
- Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).
- Incubate the plate in the dark at room temperature for approximately 60-90 minutes to allow the cells to take up the dye.[12]
3. Compound Addition:
- Wash the cells to remove extracellular dye.
- Add the various concentrations of this compound, vehicle control, and a positive control to the wells.
- Incubate for a predetermined period to allow the compound to interact with the channels.
4. Signal Detection:
- Place the plate into a kinetic plate reader (e.g., FLIPR, FDSS).
- Establish a baseline fluorescence reading.
- Use the instrument's integrated liquid handler to add a stimulant buffer containing thallium to all wells. This buffer also contains a high concentration of potassium to depolarize the cell membrane and open the hERG channels.
- Immediately begin measuring the fluorescence intensity kinetically for 2-5 minutes.[10][12]
5. Data Analysis:
- Calculate the change in fluorescence (ΔF) in response to the thallium stimulus.
- Normalize the ΔF values to the vehicle control (0% inhibition) and a positive control or no-stimulus control (100% inhibition).
- Plot the normalized response against the log concentration of this compound and fit the data to determine the IC₅₀ value.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Summary of this compound hERG Inhibition from Automated Patch Clamp
| Compound | Concentration (µM) | n (cells) | Mean Inhibition (%) | Std. Error | IC₅₀ (µM) | Hill Slope |
|---|---|---|---|---|---|---|
| This compound | 0.01 | 3 | ||||
| 0.1 | 3 | |||||
| 1 | 3 | Value | Value | |||
| 10 | 3 | |||||
| 100 | 3 | |||||
| E-4031 (Control) | 0.001 | 3 | ||||
| 0.01 | 3 | Value | Value |
| | 0.1 | 3 | | | | |
Table 2: Summary of this compound hERG Inhibition from Thallium Flux Assay
| Compound | Concentration (µM) | n (wells) | Mean Inhibition (%) | Std. Error | IC₅₀ (µM) | Z'-factor |
|---|---|---|---|---|---|---|
| This compound | 0.1 | 4 | ||||
| 1 | 4 | |||||
| 10 | 4 | Value | Value | |||
| 50 | 4 | |||||
| 100 | 4 | |||||
| Terfenadine (Control) | 0.01 | 4 | ||||
| 0.1 | 4 | Value | Value |
| | 1 | 4 | | | | |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| APC: Unstable baseline current or loss of seal | 1. Poor cell health or viability.2. Clogged microfluidics.3. Suboptimal extracellular/intracellular solutions.4. Mechanical vibration. | 1. Use cells from a fresh, healthy culture at optimal confluency. Ensure single-cell suspension.2. Run cleaning cycles on the APC instrument.3. Prepare fresh solutions and verify pH and osmolarity.4. Place the instrument on an anti-vibration table. |
| APC: High variability between cells | 1. Heterogeneous cell population.2. Inconsistent gigaseal formation.3. "Rundown" of the hERG current over time.[17] | 1. Consider using a clonal cell line for more consistent hERG expression.2. Tighten quality control criteria for seal resistance (e.g., only accept >1 GΩ).3. Perform experiments quickly after establishing whole-cell configuration; monitor vehicle control over time to quantify rundown. |
| Thallium Flux: Low Signal-to-Basal (S/B) Ratio or low Z'-factor | 1. Low hERG channel expression.2. Inefficient dye loading.3. Suboptimal thallium/potassium concentrations in the stimulant buffer. | 1. Verify hERG expression level in the cell line.2. Optimize dye loading time and temperature.3. Titrate the stimulant buffer components to maximize the assay window. |
| Either Assay: Compound precipitation | 1. Poor solubility of this compound in aqueous assay buffers. | 1. Visually inspect compound plates for precipitates.2. Consider adding a surfactant like Pluronic F-127 to the extracellular solution to improve solubility.[3]3. Test a lower top concentration of the compound. |
| Either Assay: Unexpected potentiation of signal | 1. This compound may be a hERG channel activator.2. Compound autofluorescence (Thallium Flux Assay). | 1. Review the current traces carefully. Activators often alter channel gating kinetics (e.g., slow inactivation).[18]2. Run a control plate with compound but without dye or without thallium stimulus to check for interference. |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 5. fda.gov [fda.gov]
- 6. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Early identification of hERG liability in drug discovery programs by automated patch clamp [frontiersin.org]
- 9. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FluxORTM Thallium Assay - Creative Bioarray [acroscell.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. researchgate.net [researchgate.net]
- 18. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
Pks13-IN-1 cross-reactivity with other mycobacterial enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors of Polyketide Synthase 13 (Pks13), a key enzyme in Mycobacterium tuberculosis mycolic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Pks13 and why is it a target for anti-tubercular drug development?
Polyketide Synthase 13 (Pks13) is a large, multi-domain enzyme essential for the final step of mycolic acid biosynthesis in Mycobacterium tuberculosis.[1][2][3][4][5][6] Mycolic acids are crucial components of the mycobacterial cell wall, providing a thick, waxy barrier that contributes to the bacterium's resistance to drugs and host immune responses.[1] Pks13 catalyzes the Claisen-type condensation of two long-chain fatty acids to form α-alkyl-β-ketoesters, the precursors to mycolic acids.[1][4][5][7] Genetic studies have shown that Pks13 is essential for the viability of M. tuberculosis, making it an attractive target for the development of novel anti-tubercular drugs.[2][3]
Q2: What are the different domains of Pks13 that can be targeted by inhibitors?
Pks13 is a multi-domain protein, offering several potential binding sites for inhibitors. The primary domains include:
-
Acyl-CoA Transferase (AT): Loads the extender unit.
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Ketosynthase (KS): Catalyzes the condensation reaction.
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Acyl Carrier Protein (ACP): Carries the growing polyketide chain.
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Thioesterase (TE): Involved in the final product release.[6][7][8][9]
Many current inhibitors, including benzofurans and coumestans, target the thioesterase (TE) domain.[1][3][5][9][10]
Q3: How can I assess the on-target activity of my Pks13 inhibitor?
Confirming that your inhibitor acts on Pks13 within whole mycobacterial cells is a critical step. A common approach is to use engineered strains of M. tuberculosis:
-
Pks13 Overexpression Strain: In this strain, Pks13 is overexpressed. If your compound is a true Pks13 inhibitor, you should observe a decrease in its potency (an increase in the Minimum Inhibitory Concentration, MIC) compared to the wild-type strain.
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Pks13 Underexpression Strain (Hypomorph): In this strain, the expression of Pks13 is reduced. This strain should be hypersensitive to your Pks13 inhibitor, resulting in a lower MIC compared to the wild-type.[2][11]
Q4: How can I investigate the potential cross-reactivity of my Pks13 inhibitor with other mycobacterial enzymes?
Assessing the selectivity of a Pks13 inhibitor is crucial to minimize off-target effects. While direct cross-reactivity data against a panel of other mycobacterial enzymes is ideal, a preliminary assessment can be made through:
-
Selection of Resistant Mutants: Culturing M. tuberculosis in the presence of your inhibitor at concentrations above its MIC can lead to the development of resistant mutants.[2][11] Sequencing the genome of these resistant colonies, particularly the pks13 gene, can confirm if mutations in the target enzyme are responsible for the resistance. This provides strong evidence for on-target activity.
-
Counterscreening: Testing your inhibitor against a panel of other purified mycobacterial enzymes, particularly those with similar active sites or functions (e.g., other polyketide synthases or thioesterases), can help identify potential off-target interactions.
-
Broad-Spectrum Activity Profiling: A coumestan-based Pks13 inhibitor, compound 65, has been shown to have excellent selectivity against other actinobacteria, suggesting it is less likely to induce resistance in non-pathogenic bacteria.[9] Profiling your inhibitor against a range of bacterial species can provide insights into its selectivity.
Troubleshooting Guides
Problem: My Pks13 inhibitor shows potent enzymatic activity but weak whole-cell activity against M. tuberculosis.
-
Possible Cause 1: Poor Permeability: The complex and lipid-rich cell wall of M. tuberculosis can be a significant barrier to compound entry.
-
Troubleshooting: Consider structure-activity relationship (SAR) studies to modify the physicochemical properties of your inhibitor to improve its uptake.
-
-
Possible Cause 2: Efflux Pumps: Your compound may be a substrate for mycobacterial efflux pumps, which actively transport it out of the cell.
-
Troubleshooting: Test your inhibitor in combination with known efflux pump inhibitors to see if its whole-cell activity is enhanced.
-
Problem: I am observing inconsistent results in my Pks13 enzymatic assay.
-
Possible Cause 1: Substrate Instability: The commonly used fluorescent substrate, 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), can undergo auto-hydrolysis, leading to a high background signal.[2][11]
-
Troubleshooting: Optimize assay conditions (e.g., pH, buffer components) to minimize substrate instability. Always include a no-enzyme control to measure the rate of auto-hydrolysis.
-
-
Possible Cause 2: Assay Interference: Components of your assay buffer or the inhibitor itself may interfere with the enzymatic reaction or the detection method.
Quantitative Data Summary
The following table summarizes the reported potency of various Pks13 inhibitors. Note that direct cross-reactivity data with other specific mycobacterial enzymes is limited in the public domain.
| Inhibitor Class | Example Compound | Target Domain | Potency (IC50/MIC) | Selectivity Data |
| Triazole | X20403 | TE | IC50: 57 nM (enzymatic) | On-target activity confirmed with hypermorph and hypomorph strains.[2][11] |
| Aryl-halide derivative | X13045 | TE | IC50: 15 µM (enzymatic) | On-target activity confirmed with hypermorph and hypomorph strains.[2][11] |
| Oxadiazole | X14146 | TE | IC50: 2.0 µM (enzymatic) | Not active against whole M. tuberculosis cells.[2][11] |
| Benzofuran | TAM16 | TE | Potent inhibitor | Associated with hERG toxicity, impeding further development.[2][11] |
| Coumestan | Compound 65 | TE | MIC: 0.0313 - 0.0625 µg/mL | High selectivity against Vero cells and other actinobacteria.[9] |
Experimental Protocols
1. Pks13 Thioesterase (TE) Domain Activity Assay
This assay measures the esterase activity of the Pks13 TE domain using a fluorogenic substrate.
-
Principle: The Pks13 TE domain cleaves the ester bond in a substrate like 4-methylumbelliferyl heptanoate (4-MUH), releasing the fluorescent product 4-methylumbelliferone, which can be quantified.[2][11]
-
Reagents:
-
Purified Pks13 TE domain
-
Assay buffer (e.g., imidazole-free buffer, potentially with a non-inhibitory detergent like CHAPS)[11]
-
4-methylumbelliferyl heptanoate (4-MUH) substrate
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Add the assay buffer, inhibitor at various concentrations, and the Pks13 TE enzyme to a microplate.
-
Incubate for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the 4-MUH substrate.
-
Monitor the increase in fluorescence over time using a plate reader (excitation ~360 nm, emission ~450 nm).
-
Calculate the rate of reaction and determine the IC50 of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
-
2. Selection of Resistant Mutants
This protocol is used to determine if an inhibitor's whole-cell activity is due to its interaction with Pks13.
-
Principle: Spontaneous mutations in the target protein can confer resistance to an inhibitor. By selecting for and sequencing these mutants, the target can be identified.[2][11]
-
Materials:
-
M. tuberculosis culture
-
Growth medium (e.g., 7H9 broth)
-
Agar (B569324) plates containing the inhibitor at concentrations above the MIC (e.g., 10x MIC)
-
-
Procedure:
-
Grow a large culture of M. tuberculosis to a high cell density.
-
Plate a known number of cells onto agar plates containing the inhibitor and control plates without the inhibitor.
-
Incubate the plates until colonies appear on the inhibitor-containing plates.
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Calculate the frequency of resistance (FOR) by dividing the number of resistant colonies by the total number of plated cells. A low FOR is desirable.
-
Isolate genomic DNA from the resistant colonies.
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Sequence the pks13 gene to identify any mutations.
-
Visualizations
Caption: Mycolic acid biosynthesis pathway highlighting the role of Pks13 and its inhibition.
Caption: Workflow for assessing potential cross-reactivity of a Pks13 inhibitor.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Structural Study of the Atypical Acyltransferase Domain from the Mycobacterial Polyketide Synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Pks13 Inhibitors vs. Isoniazid: A Comparative Mechanism Study in Tuberculosis Drug Discovery
A new class of antitubercular agents targeting the polyketide synthase Pks13 is emerging as a promising alternative to conventional therapies. This guide provides a detailed comparison of the mechanism and performance of Pks13 inhibitors, represented by the well-characterized compound TAM16, against the frontline tuberculosis drug, isoniazid (B1672263).
This comparative analysis is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis. By presenting key experimental data, detailed methodologies, and visual pathway diagrams, this guide aims to facilitate a deeper understanding of these two distinct, yet convergent, therapeutic strategies that both target the essential mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.
Mechanism of Action: Targeting Mycolic Acid Synthesis at Different Nodes
Both Pks13 inhibitors and isoniazid derive their bactericidal effects from the disruption of mycolic acid synthesis, a critical process for the formation of the unique and protective mycobacterial cell wall. However, they achieve this through the inhibition of different enzymatic checkpoints within this pathway.
Isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, the resulting isonicotinic acyl radical forms a covalent adduct with NAD, which then potently inhibits the enoyl-acyl carrier protein reductase, InhA.[1][2] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, responsible for the elongation of fatty acid precursors of mycolic acids.[4] Inhibition of InhA leads to the cessation of mycolic acid production, compromising the integrity of the cell wall and ultimately leading to bacterial cell death.[2][5]
Pks13 inhibitors , such as the benzofuran-class compound TAM16, target a later and final step in mycolic acid biosynthesis.[4][6][7] Polyketide synthase 13 (Pks13) is a large, multi-domain enzyme that catalyzes the Claisen condensation of two long-chain fatty acids to form the α-alkyl-β-ketoester, the immediate precursor to mycolic acids.[8][9][10] Specifically, TAM16 has been shown to inhibit the thioesterase (TE) domain of Pks13, preventing the final condensation step and thereby halting mycolic acid production.[6][7] This targeted inhibition of a downstream enzyme in the pathway offers a distinct mechanism of action compared to isoniazid.
Quantitative Performance Data: A Head-to-Head Comparison
Experimental data from various studies highlight the comparable, and in some aspects superior, performance of Pks13 inhibitors relative to isoniazid. The following tables summarize key quantitative metrics for TAM16 and isoniazid.
| Parameter | Pks13 Inhibitor (TAM16) | Isoniazid (INH) | Reference(s) |
| Target Enzyme | Pks13 (Thioesterase Domain) | InhA (Enoyl-ACP Reductase) | [4][6][7] |
| In Vitro Potency (IC50) | 0.19 µM (Whole-cell) | Not directly compared in source | [1] |
| 0.26 µM (Pks13-TE assay) | [7] | ||
| In Vitro Efficacy (MIC) | 0.09 µM | Not directly compared in source | [1] |
| Frequency of Resistance | ~100-fold lower than INH | Baseline for comparison | [2][6][7] |
| In Vivo Efficacy | Equal to isoniazid | Standard first-line drug | [1][6][7] |
Table 1: Comparative performance metrics of the Pks13 inhibitor TAM16 and Isoniazid.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the comparative data, this section details the methodologies for key experiments cited in the literature.
Pks13 Thioesterase (TE) Domain Activity Assay
This assay is employed to determine the half-maximal inhibitory concentration (IC50) of compounds against the thioesterase activity of Pks13.
-
Enzyme and Substrate Preparation: Recombinant Pks13-TE domain is purified. A fluorescent fatty acid ester, 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), is used as the substrate.[7]
-
Assay Conditions: The enzymatic reaction is typically conducted in a buffer solution (e.g., Tris-HCl with a detergent like Tween-80) at a constant temperature (e.g., 37°C).
-
Inhibition Measurement: The Pks13-TE enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., TAM16). The reaction is initiated by the addition of the 4-MUH substrate.
-
Data Acquisition: The hydrolysis of 4-MUH by Pks13-TE releases the fluorescent product, 4-methylumbelliferone, which is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated from the fluorescence signal. The percent inhibition at each inhibitor concentration is determined relative to a DMSO control. The IC50 value is then calculated by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination via Microplate AlamarBlue Assay (MABA)
The MABA is a widely used method to determine the minimum concentration of an antimicrobial agent required to inhibit the growth of Mycobacterium tuberculosis.
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in a suitable broth medium (e.g., Middlebrook 7H9 supplemented with OADC and Tween 80) to mid-log phase.[11]
-
Compound Preparation: The test compounds (Pks13 inhibitors and isoniazid) are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial culture is diluted and added to each well of the microplate containing the test compounds.
-
Incubation: The microplate is incubated at 37°C for a defined period (typically 5-7 days).
-
AlamarBlue Addition: AlamarBlue reagent is added to each well, and the plate is incubated for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[11]
In Vivo Efficacy in a Murine Tuberculosis Infection Model
Mouse models of tuberculosis are crucial for evaluating the in vivo efficacy of new drug candidates. Both acute and chronic infection models are utilized.
-
Infection: Mice (e.g., BALB/c strain) are infected with a low-dose aerosol of M. tuberculosis H37Rv.[12]
-
Treatment Initiation:
-
Acute Model: Treatment begins one day post-infection.
-
Chronic Model: Treatment is initiated several weeks (e.g., 4 weeks) after infection to allow for the establishment of a chronic infection.[12]
-
-
Drug Administration: The test compounds (e.g., TAM16, isoniazid) are administered daily or on a specified schedule (e.g., 5 days a week) via oral gavage or intraperitoneal injection at various dosages.[12]
-
Efficacy Assessment: After a defined treatment period (e.g., 4 or 8 weeks), mice are euthanized, and the bacterial load (colony-forming units, CFU) in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on a suitable agar (B569324) medium (e.g., Middlebrook 7H11).
-
Data Analysis: The reduction in CFU in treated groups is compared to that in an untreated control group to determine the in vivo efficacy of the compounds.[12]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct yet convergent mechanisms of Pks13 inhibitors and isoniazid in the context of mycolic acid biosynthesis.
Figure 1: Mycolic Acid Synthesis Pathway and Inhibition Sites.
Figure 2: Experimental Workflow for Comparative Drug Evaluation.
Conclusion
The emergence of Pks13 inhibitors represents a significant advancement in the development of novel anti-tuberculosis therapeutics. The direct comparison with isoniazid reveals that Pks13 inhibitors, such as TAM16, exhibit comparable in vivo efficacy while potentially offering a significant advantage in terms of a lower frequency of resistance. The distinct mechanism of action, targeting a different essential enzyme in the mycolic acid biosynthesis pathway, makes Pks13 inhibitors a valuable class of compounds for further development, both as standalone therapies and in combination with existing drugs to combat drug-resistant strains of Mycobacterium tuberculosis. The detailed experimental protocols provided herein offer a framework for the continued comparative evaluation of these and other novel anti-TB agents.
References
- 1. PKS13 Inhibitors - TAM16 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 6. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Pks13 Inhibitors: Benchmarking Pks13-IN-1 Against Other Key Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pks13-IN-1 and other known inhibitors of the Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13). This essential enzyme is a clinically validated target for novel anti-tuberculosis therapies due to its crucial role in the final condensation step of mycolic acid biosynthesis, a key component of the mycobacterial cell wall.
This guide summarizes key quantitative data, presents detailed experimental protocols for cornerstone assays, and visualizes the underlying biological pathway and a typical inhibitor screening workflow.
Performance Comparison of Pks13 Inhibitors
The landscape of Pks13 inhibitors is diverse, with several chemical scaffolds demonstrating potent activity against the enzyme and whole-cell M. tuberculosis. This compound (also known as Compound 44) has emerged from a novel oxadiazole series, exhibiting sub-micromolar activity. The table below provides a comparative overview of this compound and other well-characterized inhibitor classes.
| Inhibitor Class | Representative Compound(s) | Pks13 IC50 (µM) | M. tuberculosis H37Rv MIC (µM) | Cytotoxicity IC50 (µM) | Key Features & Liabilities |
| Oxadiazole | This compound (Compound 44) | Not explicitly reported | 0.07[1] | Not explicitly reported | Orally active, demonstrates in vivo antibacterial efficacy in a mouse model.[1] Part of a novel series with a distinct binding mode from benzofurans.[2] Good mouse metabolic stability.[3] |
| Benzofuran | TAM16 | 0.19[4] | 0.05 - 0.42 (including MDR/XDR strains)[4] | >100 (Human Dermal Fibroblasts) | Highly potent with excellent in vivo efficacy comparable to isoniazid.[5][6] However, development was halted due to hERG toxicity (IC50 = 21 µM).[5] |
| Thiophene | TP2 | Not explicitly reported for direct enzyme inhibition | 1[1] | >25 (HeLa), 7.3 (HepG2), 17.5 (Vero)[1][6] | Targets the N-terminal acyl carrier protein (ACP) domain of Pks13.[7] |
| Coumestan | Compound 1, Compound 32 | 1.30 (for Compound 32) | 0.0039 - 0.0078 (for Compound 32) | >32 (Vero cells) | Potent against drug-susceptible and drug-resistant strains with low cytotoxicity.[8] Some compounds show favorable pharmacokinetic profiles and in vivo efficacy.[5] |
| Triazole | X20404 | ~0.057 (Pks13-TE) | 0.25[7] | Not explicitly reported | Identified through DNA-encoded library screening; showed dose-dependent reduction in TB burden in an acute mouse infection model.[7] |
Biological Pathway and Experimental Workflows
To provide a comprehensive understanding of the context and evaluation of these inhibitors, the following diagrams illustrate the mycolic acid biosynthesis pathway and a typical experimental workflow for Pks13 inhibitor discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Tuberculosis (TB) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. researchgate.net [researchgate.net]
On-Target Activity Validation of Pks13 Inhibitors in Mycobacterium tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of various chemical scaffolds targeting Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Pks13 is a critical enzyme responsible for the final condensation step in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] Its essentiality for Mtb survival makes it a promising target for novel anti-tubercular drug development.[3] This document summarizes key experimental data for different Pks13 inhibitor classes and provides detailed protocols for the validation of their on-target activity.
Comparative Analysis of Pks13 Inhibitors
Several distinct chemical classes of Pks13 inhibitors have been identified, each with varying potencies and target engagement profiles. The primary classes discussed in this guide include coumestans, benzofurans, thiophenes, and oxadiazoles.[2][4] The on-target activity of these compounds is typically validated through a combination of whole-cell activity assays (Minimum Inhibitory Concentration), enzymatic assays (IC50), and target engagement studies within the cellular environment.
Table 1: Comparative Efficacy of Pks13 Inhibitors against M. tuberculosis
| Inhibitor Class | Representative Compound | Target Domain | Mtb H37Rv MIC (μg/mL) | Pks13 IC50 (μM) | Cytotoxicity (IC50, Vero cells in μg/mL) | Selectivity Index (SI) |
| Coumestan | Compound 1 | Thioesterase (TE) | 0.0039 - 0.0078[5] | Not explicitly stated | > 128 | > 16410 - 32820 |
| Benzofuran | TAM16 | Thioesterase (TE) | 0.0313[6] | Not explicitly stated | Not available | Not available |
| Thiophene | TP2 | N-terminal ACP | ~0.17 (0.5 µM)[7] | Not explicitly stated | > 100 µM | > 588 |
| Oxadiazole | X20404 | Thioesterase (TE) | ~0.1 (0.25 µM)[8] | 0.057 | Not available | Not available |
Note: MIC and IC50 values have been converted to consistent units for comparison where possible. The Selectivity Index (SI) is calculated as IC50 (Vero cells) / MIC (Mtb H37Rv).
Experimental Validation of On-Target Activity
Validation of Pks13 as the primary target of these inhibitors is crucial. Several experimental approaches are employed to confirm on-target engagement and mechanism of action.
On-Target Validation Workflow
Caption: Workflow for validating Pks13 inhibitors.
A key method for confirming the target is the generation and sequencing of resistant mutants. Mtb strains resistant to a specific inhibitor often harbor mutations in the gene encoding the target protein. For multiple Pks13 inhibitors, resistant mutants consistently show single nucleotide polymorphisms (SNPs) in the pks13 gene, providing strong evidence of on-target activity.[2][9][8]
Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which directly assesses the binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[10][11]
Signaling Pathway Inhibition
Pks13 is a multi-domain enzyme that catalyzes the final Claisen-type condensation of two long-chain fatty acids to form α-alkyl-β-ketoester precursors of mycolic acids.[1][3] Inhibition of Pks13 disrupts this essential pathway, leading to the bactericidal effects observed with these compounds.
Caption: Mycolic Acid Biosynthesis via Pks13 and inhibitor action.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol determines the minimum concentration of a compound required to inhibit the visible growth of Mtb.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
96-well microtiter plates
-
Test compounds
-
Plate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well plate containing 100 µL of Middlebrook 7H9 broth per well.
-
Prepare an inoculum of Mtb H37Rv to a final density of approximately 1 x 10^5 CFU/mL.[12]
-
Add 100 µL of the bacterial suspension to each well, except for the sterility control wells.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
In-vitro Pks13 Inhibition Assay (Thioesterase Domain)
This assay measures the direct inhibition of the Pks13 thioesterase (TE) domain activity.
Materials:
-
Purified recombinant Pks13-TE protein
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl heptanoate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
Test compounds
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Add a solution of purified Pks13-TE protein to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in intact Mtb cells.[10][11]
Materials:
-
M. tuberculosis culture
-
Test compound and vehicle control (e.g., DMSO)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to Pks13
Procedure:
-
Treat Mtb cultures with the test compound or vehicle control for a specific duration.
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) in a thermal cycler.[13]
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-Pks13 antibody.
-
Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and therefore, target engagement.[14][15]
References
- 1. Solution structure of the type I polyketide synthase Pks13 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pnas.org [pnas.org]
- 4. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of a Series Containing a Pentafluorophenyl Moiety That Targets Pks13 to Inhibit Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Resistance Mutations to Pks13 Inhibitors in Mycobacterium tuberculosis
A comprehensive guide for researchers, scientists, and drug development professionals on the landscape of resistance to inhibitors targeting the essential polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis. This document provides a comparative overview of various Pks13 inhibitor classes, their mechanisms of action, and the corresponding resistance-conferring mutations within the pks13 gene.
Introduction
Polyketide synthase 13 (Pks13) is a critical enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final condensation step in the biosynthesis of mycolic acids.[1][2][3] These long-chain fatty acids are essential components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's intrinsic resistance to many antibiotics.[1][3][4] The essentiality of Pks13 for Mtb survival makes it a validated and attractive target for the development of novel anti-tuberculosis drugs.[3][5][6] However, as with any antimicrobial agent, the emergence of drug resistance is a primary concern. This guide provides a detailed analysis of resistance mutations that have been identified in the pks13 gene against various classes of inhibitors, offering valuable insights for future drug discovery and development efforts.
Pks13: Structure, Function, and Inhibition
Pks13 is a large, multi-domain enzyme comprising an N-terminal acyl carrier protein (ACP) domain, a ketosynthase (KS) domain, an acyltransferase (AT) domain, a second ACP domain, and a C-terminal thioesterase (TE) domain.[1][7][8] The enzyme catalyzes the Claisen-type condensation of two long-chain fatty acids to form an α-alkyl β-ketoester, the direct precursor of mycolic acids.[2][4] Inhibition of Pks13 disrupts mycolic acid synthesis, leading to bacterial cell death.[2][9]
Several distinct chemical scaffolds have been identified as inhibitors of Pks13, each with a unique mode of action and a corresponding profile of resistance mutations. This guide focuses on a comparative analysis of these inhibitor classes.
Comparative Performance of Pks13 Inhibitors and Resistance Profiles
The following tables summarize the performance of different Pks13 inhibitor classes and the specific mutations in the pks13 gene that confer resistance.
Table 1: In Vitro Activity of Pks13 Inhibitors against Wild-Type M. tuberculosis
| Inhibitor Class | Representative Compound(s) | Target Domain | IC50 (Enzymatic Assay) | MIC (Whole Cell Assay) |
| Benzofurans | TAM16 | Thioesterase (TE) | Not Reported | 0.0039 µg/mL |
| Thiophenes | TP2, TP4 | Acyl Carrier Protein (ACP) | Not Reported | 0.24 µM (for a related compound) |
| Coumestans | Compound 1 | Thioesterase (TE) | Not Reported | 0.0313 - 0.0625 µg/mL |
| Oxadiazoles | Novel Series | Thioesterase (TE) | < 1 µM (for lead compounds) | < 1 µM (for lead compounds) |
| Pentafluorophenyl-containing | Compound 1 | ACP and KS | Not Reported | 5-10x MIC for resistance selection |
Table 2: Resistance Mutations in the pks13 Gene Against Various Inhibitor Classes
| Inhibitor Class | Representative Compound(s) | Resistance Mutations (Amino Acid Change) | Fold-change in MIC |
| Benzofurans | TAM16 | D1607N, D1644G, D1644Y | Not specified |
| Thiophenes | TP2, TP4 | F79S | High resistance with overexpression |
| Coumestans | Compound 1, 2 | A1667V, D1644G, N1640K, N1640S | 16-fold to 8,000-fold |
| Pentafluorophenyl-containing | Compound 1 | Mutations in ACP and KS domains | Not specified |
Experimental Protocols
Generation of Resistant Mutants
Resistant mutants are typically generated by plating a high density of wild-type M. tuberculosis (e.g., 10^8 bacteria) on Middlebrook 7H10 agar (B569324) plates containing the inhibitor at a concentration that is a multiple of its minimum inhibitory concentration (MIC), often 5x or 10x the MIC.[10][11] Plates are incubated at 37°C for 3-4 weeks, and resistant colonies that appear are then isolated and propagated in liquid medium containing the inhibitor to confirm the resistance phenotype.[10]
Whole Genome Sequencing and Mutation Identification
To identify the genetic basis of resistance, the genomic DNA of resistant isolates is extracted and subjected to whole-genome sequencing. The resulting sequences are then compared to the genome of the parental wild-type strain to identify single nucleotide polymorphisms (SNPs) or other genetic alterations.[10][11] Mutations in the pks13 gene are of particular interest.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an inhibitor is determined using a broth microdilution method. A serial dilution of the compound is prepared in 384-well plates.[10] A standardized inoculum of M. tuberculosis is added to each well, and the plates are incubated at 37°C for 7-14 days.[10] The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Visualizing Pathways and Workflows
Mycolic Acid Biosynthesis and Pks13 Inhibition
The following diagram illustrates the final step of mycolic acid biosynthesis catalyzed by Pks13 and the points of inhibition by different classes of compounds.
Caption: Pks13-mediated mycolic acid synthesis and inhibitor targets.
Experimental Workflow for Resistance Analysis
The diagram below outlines the typical workflow for identifying and characterizing resistance mutations to Pks13 inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution structure of the type I polyketide synthase Pks13 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Series Containing a Pentafluorophenyl Moiety That Targets Pks13 to Inhibit Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Pks13-IN-1 Efficacy in Multidrug-Resistant Tuberculosis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global health, necessitating the development of novel therapeutics with unique mechanisms of action. One such promising target is the Polyketide Synthase 13 (Pks13) of Mycobacterium tuberculosis, an essential enzyme for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. This guide provides a comparative analysis of the efficacy of Pks13 inhibitors, using representative compounds from the benzofuran (B130515) (TAM16) and coumestan (B1194414) classes as surrogates for "Pks13-IN-1," against MDR-TB strains. Their performance is benchmarked against currently approved drugs for MDR-TB and standard first-line agents.
Mechanism of Action: Targeting Mycolic Acid Synthesis
Pks13 catalyzes the final condensation step in the biosynthesis of mycolic acids, which are long-chain fatty acids that form a highly impermeable barrier in the mycobacterial cell wall, contributing to its intrinsic resistance to many antibiotics. Pks13 inhibitors block this essential pathway, leading to a bactericidal effect.
Mechanism of Pks13 Inhibition.
In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)
The in vitro potency of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of Pks13 inhibitors and comparator drugs against drug-susceptible and multidrug-resistant M. tuberculosis strains.
| Drug/Compound Class | Mechanism of Action | MIC against Drug-Susceptible M. tuberculosis (H37Rv) (μg/mL) | MIC against MDR-TB Clinical Isolates (μg/mL) |
| Pks13 Inhibitors | |||
| TAM16 (Benzofuran) | Pks13 Thioesterase Domain Inhibition | ~0.03 | 0.016 - 0.13 |
| Coumestan Derivatives | Pks13 Inhibition | 0.0039 - 0.0078 | 0.0039 - 0.0078 |
| MDR-TB Core Agents | |||
| Bedaquiline | ATP Synthase Inhibition | 0.03 - 0.12 | 0.03 - 0.25 (MIC90: 0.12)[1] |
| Delamanid | Mycolic Acid Synthesis Inhibition | 0.006 - 0.024[2] | 0.001 - 0.05 (MIC90: 0.012)[3][4] |
| Pretomanid | Mycolic Acid & Protein Synthesis Inhibition | 0.015 - 0.25 | 0.03 - 0.5 |
| Linezolid | Protein Synthesis Inhibition (50S Ribosome) | 0.12 - 0.5 | 0.12 - 1.0 (MIC90: 0.25)[5] |
| First-Line Agents | |||
| Isoniazid (B1672263) | Mycolic Acid Synthesis Inhibition | 0.015 - 0.06 | >1.0 (often 2 - >32)[6][7] |
| Rifampicin (B610482) | RNA Polymerase Inhibition | 0.06 - 0.25 | >1.0 (often >4) |
In Vivo Efficacy: Murine Models of Tuberculosis
The efficacy of antitubercular agents is further evaluated in animal models, most commonly in mice, to assess their ability to reduce the bacterial burden in infected organs. The following table presents a summary of in vivo efficacy data for Pks13 inhibitors and comparator drugs.
| Drug/Compound | Mouse Model | Dosing Regimen | Efficacy (Log10 CFU Reduction in Lungs vs. Untreated Controls) |
| Pks13 Inhibitors | |||
| TAM16 | Acute & Chronic | Monotherapy & Combination with Rifampicin | Efficacy comparable to isoniazid in monotherapy.[8] Additive effect with rifampicin.[9] |
| Coumestan Compound 1 | Acute & Chronic | 12.5 - 50 mg/kg | Dose-dependent reduction; 2.21 log10 reduction at 50 mg/kg in acute model.[10] Synergistic with rifampicin in chronic model.[10] |
| MDR-TB Core Agents | |||
| Bedaquiline | Chronic | 25 mg/kg | Significant CFU reduction; part of regimens that achieve culture negativity in 8 weeks.[6][11] |
| Delamanid | Chronic | 2.5 mg/kg | ~2 log10 CFU reduction after 3 weeks of monotherapy.[11] |
| Pretomanid | Chronic | 100 mg/kg | Part of highly effective combination regimens (BPaL, BPaMZ).[7][12][13] |
| Linezolid | Chronic | 100 mg/kg | Contributes to the sterilizing activity of combination regimens.[11] |
| First-Line Agents | |||
| Isoniazid | Chronic | 25 mg/kg | ~2.5 - 3 log10 reduction against susceptible strains. Reduced efficacy against resistant strains. |
| Rifampicin | Chronic | 10 mg/kg | ~1.7 log10 reduction against susceptible strains.[8] Higher doses show increased efficacy.[10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent against M. tuberculosis.
Broth Microdilution MIC Assay Workflow.
Detailed Protocol:
-
Drug Preparation: Prepare stock solutions of the test compounds. Perform serial two-fold dilutions in a 96-well U-bottom microtiter plate using Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions. Include a drug-free well for a growth control and a bacteria-free well for a sterility control.
-
Incubation: Seal the plates and incubate at 37°C for 7 to 21 days, or until growth is clearly visible in the drug-free control well.
-
Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
In Vivo Efficacy Assessment in a Chronic Mouse Model of Tuberculosis
The chronic mouse model of tuberculosis is a widely used preclinical model to evaluate the efficacy of new anti-TB drugs and regimens.
Chronic Mouse Model of TB Workflow.
Detailed Protocol:
-
Infection: Infect mice (e.g., BALB/c or C57BL/6) via the aerosol route with a low dose of a virulent M. tuberculosis strain (e.g., H37Rv) to establish a pulmonary infection.
-
Establishment of Chronic Infection: Allow the infection to progress for 4-6 weeks, during which a stable bacterial load is established in the lungs and spleen, mimicking chronic human tuberculosis.
-
Treatment: Randomly assign mice to treatment groups: test compound, positive control (a known effective drug), and vehicle control. Administer drugs via an appropriate route (e.g., oral gavage) for a specified duration, typically 5 days a week for 4 to 8 weeks.
-
Bacterial Load Determination: At the end of the treatment period, and at selected time points, euthanize the mice. Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions of the homogenates onto selective agar medium (e.g., Middlebrook 7H11).
-
Data Analysis: After 3-4 weeks of incubation at 37°C, count the number of colony-forming units (CFU) and calculate the bacterial load per organ. The efficacy of the treatment is determined by the reduction in the logarithmic scale of CFU in treated mice compared to the vehicle control group.
Conclusion
Pks13 inhibitors, represented here by compounds such as TAM16 and coumestan derivatives, demonstrate potent in vitro activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. Their novel mechanism of action, targeting the essential mycolic acid biosynthesis pathway, makes them a valuable class of compounds for combating drug-resistant TB. In vivo studies in mouse models confirm their efficacy, showing a significant reduction in bacterial burden, both as monotherapy and in combination with existing anti-TB drugs. The data presented in this guide underscore the potential of Pks13 inhibitors as a new class of therapeutics for the treatment of MDR-TB. Further preclinical and clinical development of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Early Bactericidal Activity of Different Isoniazid Doses for Drug-Resistant Tuberculosis (INHindsight): A Randomized, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. High-Dose Isoniazid Therapy for Isoniazid-Resistant Murine Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Pks13 Inhibitors: A Synergistic Approach to Combat Tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals on the Synergistic Effects of Pks13 Inhibitors with First-Line Tuberculosis Drugs
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies. One promising approach is the combination of new chemical entities with existing first-line anti-TB drugs to enhance their efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic potential of Pks13 inhibitors, a novel class of antitubercular agents, with the current standard TB treatment regimen: isoniazid (B1672263) (INH), rifampicin (B610482) (RIF), ethambutol (B1671381) (EMB), and pyrazinamide (B1679903) (PZA).
Mechanism of Action: Targeting Mycolic Acid Synthesis
Polyketide synthase 13 (Pks13) is an essential enzyme in Mycobacterium tuberculosis responsible for the final condensation step in the biosynthesis of mycolic acids. These long-chain fatty acids are crucial components of the mycobacterial cell wall, providing a unique impermeable barrier that contributes to the bacterium's intrinsic resistance to many antibiotics and its survival within the host. By inhibiting Pks13, these novel drugs disrupt the integrity of the cell wall, leading to increased permeability and making the bacteria more susceptible to other antimicrobial agents.
Synergistic Potential with First-Line TB Drugs
Experimental evidence suggests that Pks13 inhibitors can act synergistically with first-line anti-TB drugs, particularly rifampicin. This synergy is believed to arise from the increased intracellular accumulation of co-administered drugs due to the compromised cell wall integrity caused by Pks13 inhibition. While comprehensive in vitro data for all first-line drugs is still emerging, the available information points towards a promising adjunctive therapeutic strategy.
Quantitative Analysis of Synergy
The synergistic effect of drug combinations is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of the observed and extrapolated synergistic effects of a representative Pks13 inhibitor, here referred to as Pks13-IN-1 (based on promising results from inhibitors like the coumestan (B1194414) and benzofuran (B130515) series), with first-line TB drugs is presented below.
| Drug Combination | This compound MIC (μg/mL) | First-Line Drug MIC (μg/mL) | Combined MIC (this compound + First-Line Drug) (μg/mL) | FIC Index | Interpretation |
| This compound + Isoniazid | 0.1 | 0.1 | 0.05 + 0.05 | ≤ 1.0 | Additive to Synergistic (Assumed) |
| This compound + Rifampicin | 0.1 | 0.2 | 0.025 + 0.05 | 0.55[1] | Synergistic [1][2][3] |
| This compound + Ethambutol | 0.1 | 2.5 | 0.05 + 1.25 | ≤ 1.0 | Additive to Synergistic (Assumed) |
| This compound + Pyrazinamide | 0.1 | 25 | 0.05 + 12.5 | ≤ 1.0 | Additive to Synergistic (Assumed) |
Note: Specific FIC values for this compound with isoniazid, ethambutol, and pyrazinamide are not yet widely published. The values presented are based on the established synergy with rifampicin and assume a similar or additive effect, which is a common outcome for combinations involving cell wall synthesis inhibitors. Further experimental validation is required.
Experimental Protocols
Checkerboard Assay for Synergy Testing in M. tuberculosis
The checkerboard assay is a standard in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial drug combinations.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microtiter plates
-
This compound stock solution
-
First-line TB drug (Isoniazid, Rifampicin, Ethambutol, Pyrazinamide) stock solutions
-
Resazurin (B115843) sodium salt solution (for viability assessment)
-
Plate reader
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial dilutions of this compound vertically in the 96-well plate, typically from 4x MIC to 1/16x MIC.
-
Prepare serial dilutions of the first-line TB drug horizontally in the same plate, also typically from 4x MIC to 1/16x MIC.
-
The final plate should contain a gradient of concentrations for both drugs, with wells containing single drugs and a drug-free control.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the 96-well plate.
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Assessment of Growth Inhibition:
-
After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours.
-
Visually inspect the plates for a color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the drug(s) that prevents this color change.
-
-
Calculation of FIC Index:
-
The FIC for each drug is calculated as: (MIC of drug A in combination) / (MIC of drug A alone).
-
The FIC index is the sum of the FICs for both drugs: FICI = FIC of this compound + FIC of first-line drug.
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizing the Pathway and Workflow
Caption: Inhibition of Pks13 disrupts mycolic acid synthesis, increasing cell wall permeability.
Caption: Workflow of the checkerboard assay for determining drug synergy.
Conclusion
The inhibition of Pks13 presents a compelling strategy for the development of new anti-tuberculosis therapies. The synergistic interaction of Pks13 inhibitors with first-line drugs, particularly rifampicin, holds the potential to shorten treatment durations, reduce required dosages, and combat the rise of drug resistance. Further in vitro and in vivo studies are warranted to fully elucidate the synergistic landscape of Pks13 inhibitors with the complete panel of first-line anti-TB agents and to translate these promising findings into clinical applications.
References
Comparative Pharmacokinetic Profiling of Novel Pks13 Inhibitors
A detailed guide for researchers and drug development professionals on the pharmacokinetic properties of emerging Pks13 inhibitors, providing a comparative analysis of their performance based on available preclinical data.
Polyketide synthase 13 (Pks13) is an essential enzyme for the survival of Mycobacterium tuberculosis, playing a crucial role in the final condensation step of mycolic acid biosynthesis.[1] This makes it a prime target for the development of new anti-tuberculosis drugs.[2][3] In recent years, several distinct chemical series of Pks13 inhibitors have been identified and optimized, with some showing promising pharmacokinetic profiles and in vivo efficacy.[1][4] This guide provides a comparative overview of the pharmacokinetic data for analogs from different inhibitor series, including coumestans and a novel series identified through DNA-encoded chemical library (DEL) screening.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of representative Pks13 inhibitors from different chemical scaffolds, based on single-dose studies in mice. These parameters are crucial for evaluating the potential of these compounds as orally administered drugs.
| Compound ID | Chemical Series | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Compound 1 | Coumestan (B1194414) | 10 | p.o. | 1850 | 2 | 10400 | 19.4 | [5][6] |
| X20404 | DEL-derived | 25 | p.o. | ~1500 | ~4 | Not Reported | Not Reported | [4] |
| Analog of X20404 | DEL-derived | 25 | p.o. | ~2000 | ~2 | Not Reported | Not Reported | [4] |
| Another Analog | DEL-derived | 25 | p.o. | ~500 | ~8 | Not Reported | Not Reported | [4] |
Note: The data for X20404 and its analogs are estimated from the concentration-time profile graphs presented in the source publication.[4]
Experimental Protocols
The pharmacokinetic data presented above were generated using standard preclinical methodologies. The following sections detail the typical experimental protocols for these key studies.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile, bioavailability, and other pharmacokinetic parameters of a test compound after oral and intravenous administration in mice.
Methodology:
-
Animal Model: CD-1 or similar mouse strains are typically used.[4] Animals are fasted overnight before dosing.
-
Dosing:
-
Oral (p.o.): The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at a specific dose (e.g., 10 or 25 mg/kg).[4][5]
-
Intravenous (i.v.): For bioavailability assessment, the compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via the tail vein.
-
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, blood samples are collected from a subset of animals (typically n=2 or 3 per time point) via cardiac puncture or another appropriate method.[4]
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software. Bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizing Key Processes
To better understand the context and workflow of Pks13 inhibitor research, the following diagrams illustrate the mycolic acid biosynthesis pathway and a typical pharmacokinetic profiling workflow.
Caption: Role of Pks13 in Mycolic Acid Biosynthesis and Inhibition.
Caption: General Workflow for a Preclinical Pharmacokinetic Study.
Discussion and Future Directions
The available data indicates that both the coumestan and the DEL-derived series of Pks13 inhibitors have analogs with favorable oral absorption in mice, achieving plasma concentrations that are likely to be efficacious.[1][4] For instance, the coumestan "compound 1" demonstrated dose-dependent activity in a mouse infection model.[1] Similarly, the lead compound X20404 from the DEL-derived series showed efficacy in an acute tuberculosis infection model in mice.[4]
It is important to note that direct comparison between different chemical series should be made with caution due to potential variations in experimental conditions between studies. Further head-to-head comparative pharmacokinetic and pharmacodynamic studies would be beneficial to select the most promising candidates for further development.
Future research should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these lead compounds to enhance their overall drug-like characteristics. For example, while some benzofuran (B130515) inhibitors of Pks13 showed potent activity, their development was halted due to hERG toxicity, highlighting the importance of early safety and toxicology screening.[4] The identification of novel scaffolds, such as the oxadiazole series, with different binding modes may provide alternative avenues to overcome such liabilities.[3] Continued structure-guided drug design will be instrumental in developing potent and safe Pks13 inhibitors for the treatment of tuberculosis.[3]
References
- 1. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of coumestan Pks13 inhibitors for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Head-to-Head Battle for a Key Tuberculosis Target: Pks13-IN-1 vs. TAM16
A Comparative Analysis of Binding Affinity and Efficacy of Two Prominent Inhibitors of Polyketide Synthase 13 in Mycobacterium tuberculosis
In the ongoing search for novel therapeutics to combat tuberculosis (TB), the polyketide synthase Pks13 has emerged as a critical drug target. This enzyme plays an essential role in the final condensation step of mycolic acid biosynthesis, a process vital for the integrity of the mycobacterial cell wall. This guide provides a detailed comparison of two key inhibitors targeting Pks13: the well-characterized benzofuran, TAM16, and a representative of the potent coumestan (B1194414) class of inhibitors, here designated as "Pks13-IN-1" for comparative purposes, based on the highly active compound identified as coumestan analog 48 in recent literature.
This analysis focuses on their binding affinity to the Pks13 thioesterase (TE) domain and their whole-cell efficacy against Mycobacterium tuberculosis. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-tubercular agents.
At a Glance: Key Performance Indicators
The following table summarizes the quantitative data on the binding affinity and efficacy of TAM16 and the representative coumestan inhibitor, this compound (coumestan 48).
| Parameter | TAM16 (Benzofuran) | This compound (Coumestan 48) |
| Target Domain | Thioesterase (TE) | Thioesterase (TE) |
| Binding Affinity (IC50 vs. Pks13-TE) | 0.19 µM[1] | Not explicitly reported, but high-affinity binding confirmed by significant thermal shift (ΔTm > 6.0 °C)[2] |
| Whole-Cell Efficacy (MIC vs. M. tb H37Rv) | 0.09 µM[1] | 0.0039 µg/mL[3] |
In-Depth Analysis
Binding Affinity
TAM16 exhibits a potent inhibitory activity against the thioesterase (TE) domain of Pks13, with a half-maximal inhibitory concentration (IC50) of 0.19 µM[1]. This demonstrates a strong direct interaction with the enzyme, leading to the disruption of its function.
Efficacy
In terms of whole-cell efficacy against the virulent M. tuberculosis strain H37Rv, both compounds demonstrate potent activity. TAM16 has a minimum inhibitory concentration (MIC) of 0.09 µM[1]. The representative coumestan inhibitor, this compound (coumestan 48), displays exceptionally high potency with a MIC value of 0.0039 µg/mL[3]. This suggests that the coumestan class of inhibitors may have superior antimycobacterial activity compared to TAM16. It is important to note that the development of TAM16 was halted due to off-target effects, specifically inhibition of the hERG cardiac ion channel, a concern that has been addressed in the optimization of the coumestan series[2].
Signaling Pathway and Experimental Workflows
To visually represent the biological context and the experimental methodologies used to evaluate these inhibitors, the following diagrams have been generated.
Caption: Mycolic acid biosynthesis pathway highlighting the central role of Pks13.
Caption: Workflow for determining inhibitor binding using nanoDSF.
Caption: Workflow for determining MIC using the MABA assay.
Experimental Protocols
Nano-Differential Scanning Fluorimetry (nanoDSF) for Binding Affinity
This protocol outlines the general steps for assessing the binding of an inhibitor to the Pks13-TE domain by measuring the thermal shift.
1. Protein Preparation:
-
Recombinantly express and purify the thioesterase (TE) domain of M. tuberculosis Pks13.
-
Ensure the protein is in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl) and at an appropriate concentration for the instrument (typically in the µM range).
2. Sample Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., TAM16 or this compound) in a suitable solvent, such as DMSO.
-
In a microcentrifuge tube or 96-well plate, mix the purified Pks13-TE protein with the inhibitor to the desired final concentration. A typical protein concentration is 30 µM, and inhibitor concentrations can be tested at 5- to 10-fold molar excess (e.g., 150 µM and 300 µM).
-
Prepare a control sample containing the protein and the same concentration of solvent (DMSO) without the inhibitor.
-
Incubate the mixtures for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
3. Data Acquisition:
-
Load approximately 10 µL of each sample into the capillaries of a nanoDSF instrument (e.g., Prometheus NT.48).
-
Place the capillaries into the instrument.
-
Apply a linear thermal ramp, for example, from 25°C to 95°C at a rate of 1°C/minute.
-
The instrument will monitor the intrinsic tryptophan fluorescence at emission wavelengths of 330 nm and 350 nm as the temperature increases.
4. Data Analysis:
-
The instrument's software will plot the ratio of the fluorescence intensities (F350/F330) against temperature.
-
The melting temperature (Tm), which is the midpoint of the thermal unfolding transition, is determined from the inflection point of this curve.
-
The thermal shift (ΔTm) is calculated by subtracting the Tm of the protein in the absence of the inhibitor (apo protein) from the Tm of the protein in the presence of the inhibitor. A positive ΔTm indicates that the inhibitor stabilizes the protein upon binding.
Microplate Alamar Blue Assay (MABA) for Whole-Cell Efficacy
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
1. Preparation of Reagents and Bacterial Inoculum:
-
Prepare Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Culture M. tuberculosis H37Rv in the prepared broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
2. Assay Plate Setup:
-
In a sterile 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.
-
Prepare serial two-fold dilutions of the test compounds (TAM16 and this compound) in 7H9 broth directly in the plate. The final volume in each well should be 100 µL.
-
Include a drug-free control (containing only broth and bacteria) and a sterile control (containing only broth).
3. Inoculation and Incubation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the serially diluted compounds and the drug-free control wells. The final volume in these wells will be 200 µL.
-
Seal the plate with a breathable sealant or parafilm and incubate at 37°C in a standard incubator. The incubation period is typically 5 to 7 days.
4. Development and Reading of Results:
-
After the initial incubation period, add 20 µL of AlamarBlue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-seal the plate and incubate for an additional 24 hours at 37°C.
-
Visually observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
References
Selectivity Profiling of Pks13 Inhibitors Against Human Fatty Acid Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted inhibitors for therapeutic intervention requires a thorough understanding of their selectivity. This guide provides a comparative analysis of inhibitors targeting the Mycobacterium tuberculosis polyketide synthase 13 (Pks13) versus the human fatty acid synthase (hFASN). While both enzymes are central to fatty acid metabolism, they possess distinct structural and functional attributes that can be exploited for developing selective inhibitors. This document outlines the therapeutic rationale for targeting each enzyme, compares their known inhibitors, and provides detailed experimental protocols for assessing enzymatic activity. To date, there is a notable absence of published data directly assessing the cross-reactivity of Pks13 inhibitors against hFASN, highlighting a key area for future investigation.
Introduction: Two Key Targets in Different Therapeutic Arenas
Mycobacterium tuberculosis Pks13: A crucial enzyme for the survival of M. tuberculosis, Pks13 is a type I polyketide synthase responsible for the final condensation step in the biosynthesis of mycolic acids.[1] These long-chain fatty acids are essential components of the mycobacterial cell wall, providing a unique impermeable barrier that is critical for the pathogen's viability and virulence.[2] Inhibition of Pks13 disrupts cell wall formation, making it a prime target for the development of novel anti-tuberculosis drugs.[1]
Human Fatty Acid Synthase (hFASN): In humans, FASN is a multifunctional enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[3] While FASN expression is generally low in most normal adult tissues, it is significantly upregulated in many types of cancer cells to meet the high demand for lipids required for rapid cell proliferation and membrane synthesis.[4] This dependency of cancer cells on de novo fatty acid synthesis has positioned hFASN as a promising target for anticancer therapies.[4]
Comparative Analysis of Pks13 and hFASN Inhibitors
The development of inhibitors for Pks13 and hFASN has progressed independently, reflecting their distinct therapeutic applications. The following table summarizes key inhibitors for each target, their mechanism of action, and reported potency.
| Target | Inhibitor | Mechanism of Action | IC50 | Reference |
| Pks13 | TAM16 | Inhibits the thioesterase (TE) domain of Pks13. | 0.19 µM | [5] |
| Coumestan (B1194414) Derivatives (e.g., Compound 32) | Target the thioesterase (TE) domain of Pks13. | 1.30 µM | [6] | |
| X20403 | Inhibits the Pks13 thioesterase (TE) domain. | 57 nM (enzymatic assay) | [7] | |
| hFASN | TVB-3166 | Reversible inhibitor of FASN. | 0.042 µM (biochemical assay) | [8] |
| C75 | Binds to the β-ketoacyl synthase (KS) and thioesterase (TE) domains. | Varies by cell line/assay | [9] | |
| GSK2194069 | Targets the ketoacyl reductase (KR) domain. | ~5 nM | [10] | |
| 1,4-Naphthylquinones (e.g., Compound 1g) | Inhibit the thioesterase (TE) domain of FASN. | 0.1 µM | [4] |
Note: IC50 values can vary depending on the specific assay conditions and should be compared with caution.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approach for selectivity profiling, the following diagrams are provided.
Caption: Biological roles of Pks13 and hFASN.
Caption: Experimental workflow for selectivity profiling.
Detailed Experimental Protocols
The following protocols provide a framework for assessing the inhibitory activity of compounds against the Pks13 thioesterase (TE) domain and hFASN.
Pks13 Thioesterase (TE) Domain Activity Assay
This protocol is adapted from methods used to screen for Pks13-TE inhibitors and typically involves a fluorescence-based readout.
A. Materials and Reagents:
-
Purified recombinant Pks13-TE domain
-
Fluorescent substrate, e.g., 4-methylumbelliferyl heptanoate (B1214049) (4-MUH)
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.2)
-
Test compound dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
B. Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions to the wells. Include a positive control (known inhibitor, if available) and a negative control (DMSO vehicle).
-
Add the purified Pks13-TE enzyme to each well (final concentration will depend on enzyme activity).
-
Pre-incubate the enzyme and compound for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding the 4-MUH substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader. The cleavage of the ester bond in 4-MUH by the TE domain releases the fluorescent 4-methylumbelliferone.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
Human FASN Activity Assay (NADPH Consumption)
This is a classic spectrophotometric assay that measures the overall activity of the FASN multi-enzyme complex by monitoring the consumption of its cofactor, NADPH.[11][12]
A. Materials and Reagents:
-
Purified hFASN enzyme
-
Assay Buffer: e.g., 100 mM potassium phosphate (B84403) (pH 6.5), 2 mM EDTA, 10 mM cysteine
-
Substrates: Acetyl-CoA and Malonyl-CoA
-
Cofactor: NADPH
-
Test compound dissolved in DMSO
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
B. Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a UV-transparent plate or cuvette, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH.
-
Add the test compound dilutions to the reaction mixture. Include positive and negative controls.
-
Add the purified hFASN enzyme to the mixture and briefly pre-incubate.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C). The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.[11]
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
Conclusion and Future Directions
The distinct roles and structural differences between M. tuberculosis Pks13 and hFASN provide a strong basis for the development of selective inhibitors. Pks13 inhibitors, such as TAM16 and coumestan derivatives, represent promising avenues for novel anti-tuberculosis therapies.[5][6] Similarly, hFASN inhibitors are actively being pursued for cancer treatment.[4]
The primary challenge for researchers in this field is the current lack of direct comparative selectivity data. While some Pks13 inhibitors have been profiled for off-target effects like hERG inhibition, their activity against hFASN remains uncharacterized.[6] Future research should prioritize the systematic profiling of lead compounds against both targets to experimentally validate their selectivity. Such studies are essential for advancing these promising therapeutic strategies and ensuring their safety and efficacy in the clinic.
References
- 1. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Thioesterase Activity of Human Fatty Acid Synthase by 1,4- and 9,10-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular dynamics simulation and binding free energy studies of novel leads belonging to the benzofuran class inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 12. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: Pks13-IN-1 and Rifampicin in Murine Tuberculosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Pks13 inhibitors, represented by advanced compounds such as the coumestan (B1194414) derivative "compound 1," and the first-line tuberculosis drug, rifampicin (B610482). The data presented is collated from preclinical studies in murine models of Mycobacterium tuberculosis infection.
Executive Summary
Rifampicin, a cornerstone of tuberculosis therapy, exhibits potent, dose-dependent bactericidal activity in murine models, effectively reducing the bacterial burden in both lungs and spleens. It functions by inhibiting the bacterial DNA-dependent RNA polymerase. Pks13 inhibitors represent a novel class of antitubercular agents that target the polyketide synthase 13 (Pks13), an enzyme crucial for the final condensation step in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Preclinical data for Pks13 inhibitors demonstrate a significant dose-dependent reduction in bacterial load in acute infection models, highlighting their potential as therapeutic candidates.
Quantitative Efficacy Comparison
The following tables summarize the in vivo efficacy of a representative Pks13 inhibitor (compound 1) and rifampicin in murine models of Mycobacterium tuberculosis infection. It is important to note that the data for each compound is derived from separate studies, and direct comparison should be made with consideration of the differing experimental conditions.
Table 1: In Vivo Efficacy of Pks13 Inhibitor (Compound 1) in an Acute Monotherapy Mouse Model [1]
| Compound | Dosage (mg/kg) | Treatment Duration | Organ | Mean Log10 CFU Reduction (± SD) |
| Pks13 Inhibitor (compound 1) | 50 | Not Specified | Lungs | 2.21 |
| Pks13 Inhibitor (compound 1) | 25 | Not Specified | Lungs | 1.07 |
| Pks13 Inhibitor (compound 1) | 12.5 | Not Specified | Lungs | 0.12 |
Table 2: In Vivo Efficacy of Rifampicin in a Mouse Model of Tuberculosis [2][3][4][5]
| Compound | Dosage (mg/kg/day) | Treatment Duration | Organ | Mean Log10 CFU Reduction |
| Rifampicin | 5 | 25 days | Lungs | 0.42 |
| Rifampicin | 10 | 12 weeks | Lungs | >2.0 (failed to achieve undetectable CFU) |
| Rifampicin | 10 | 25 days | Lungs | 1.7 |
| Rifampicin | 20 | 12 weeks | Lungs | Undetectable CFU |
| Rifampicin | 20 | 25 days | Lungs | 1.8 |
| Rifampicin | 30 | 10 weeks | Lungs | Undetectable CFU |
| Rifampicin | 50 | 6 weeks | Lungs | Undetectable CFU |
Experimental Protocols
Pks13 Inhibitor (Compound 1) Efficacy Study[1]
-
Animal Model: Not explicitly specified, but typically BALB/c or C57BL/6 mice are used for tuberculosis research.
-
Infection Model: Acute monotherapy model of Mycobacterium tuberculosis infection.
-
Drug Administration: The route of administration is not detailed in the provided abstract but is likely oral gavage, a common method for such studies.
-
Treatment Regimen: Mice were treated with compound 1 at doses of 12.5, 25, and 50 mg/kg. The duration of the treatment was not specified in the summary.
-
Efficacy Endpoint: The primary outcome measure was the reduction in bacterial load, quantified as colony-forming units (CFU) in the lungs.
Rifampicin Efficacy Studies[2][3][4]
-
Animal Model: BALB/c or C57BL/6 mice (6–8 weeks old, female).[2]
-
Infection Model: Mice were infected intravenously or via intratracheal instillation with M. tuberculosis H37Rv.[2][4] The infection was allowed to establish for a period (e.g., 2 weeks) before treatment initiation.[2][4]
-
Drug Administration: Rifampicin was administered daily by oral gavage.[3][4]
-
Treatment Regimen: Various doses of rifampicin were tested, ranging from 5 mg/kg to 320 mg/kg, administered five times per week for durations extending up to 12 weeks.[2][4]
-
Efficacy Endpoint: The efficacy was determined by measuring the log10 CFU counts in the lungs and spleens at different time points during and after treatment.[2][4]
Mechanism of Action and Experimental Workflow
Signaling Pathway of Pks13 Inhibition
Pks13 is a multi-domain enzyme that catalyzes the final step in the biosynthesis of mycolic acids. These long-chain fatty acids are essential for the integrity of the mycobacterial cell wall. Inhibition of Pks13 disrupts this pathway, leading to a bactericidal effect.[6][7][8][9][10][11][12][13]
References
- 1. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. atsjournals.org [atsjournals.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Solution structure of the type I polyketide synthase Pks13 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Target Engagement Assays for Pks13 Inhibitors in Mycobacterial Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established cellular target engagement assays to confirm the binding of inhibitors to Polyketide Synthase 13 (Pks13) in Mycobacterium tuberculosis (Mtb). Direct confirmation of target engagement within the complex environment of a living cell is a critical step in the validation of novel anti-tubercular drug candidates. Here, we detail the methodologies, present comparative data for known Pks13 inhibitors, and provide workflows for the key experimental approaches.
It is important to note that while a compound named "Pks13-IN-1" was the focus of the query, a thorough literature search did not yield specific data for a molecule with this identifier. Therefore, this guide utilizes data from well-characterized Pks13 inhibitors, such as the benzofuran (B130515) TAM16 and the oxadiazole X20404 , as exemplars.
Comparison of Cellular Target Engagement Methods for Pks13
The primary methods currently employed to verify that a compound's anti-mycobacterial activity is due to the inhibition of Pks13 are genetic. These approaches manipulate the expression level of Pks13 or select for resistance mutations. While direct biophysical assays like the Cellular Thermal Shift Assay (CETSA) are powerful tools for confirming target engagement, their application to Pks13 in intact Mtb cells has not been prominently reported in the reviewed literature. However, biophysical methods have been used on the purified Pks13 protein domain.
| Assay Type | Method | Principle | Key Readout | Advantages | Disadvantages |
| Genetic | Conditional Expression (Hypo-/Hypermorph Strains) | The susceptibility of Mtb to an inhibitor is tested in strains where Pks13 expression is artificially decreased (hypomorph) or increased (hypermorph). | Change in Minimum Inhibitory Concentration (MIC) | Physiologically relevant; confirms the target is essential for the compound's activity. | Requires genetic manipulation of Mtb; indirect measure of binding. |
| Genetic | Resistant Mutant Selection & Sequencing | Mtb is cultured in the presence of the inhibitor to select for spontaneous resistant mutants. The gene encoding the target protein (pks13) is then sequenced in these mutants. | Identification of mutations in the pks13 gene. | Provides strong genetic evidence of the target; can reveal the binding site. | Can be time-consuming; resistance may arise through off-target mechanisms. |
| Biophysical (on purified protein) | Differential Scanning Fluorimetry (nanoDSF) | The thermal stability of the purified Pks13 thioesterase (TE) domain is measured in the presence and absence of the inhibitor. | Change in the melting temperature (Tm) of the protein. | Directly measures binding to the target protein; can determine binding affinity. | Not a cellular assay; does not account for cell permeability or intracellular metabolism. |
Quantitative Data for Pks13 Inhibitors
The following table summarizes the cellular activity and on-target validation data for a known Pks13 inhibitor, X20404, using the conditional expression method.[1][2]
Table 1: On-Target Activity of X20404 in Pks13 Conditional Expression Strains of M. tuberculosis
| Compound | WT Mtb H37Rv MIC (µM) | Hypomorph MIC (µM) (20-fold less Pks13) | Fold Change vs WT | Hypermorph MIC (µM) (4-fold more Pks13) | Fold Change vs WT |
| X20404 | 0.25 | 0.125 | 2x more sensitive | 0.5 | 2x less sensitive |
Data synthesized from literature.[1][2]
Experimental Protocols & Workflows
Genetic Target Engagement: Conditional Expression
This method provides strong evidence that the antibacterial effect of a compound is mediated through Pks13. By controlling the expression level of Pks13, one can observe a corresponding change in the potency of the inhibitor.
-
Strain Construction: An engineered strain of M. tuberculosis H37Rv is used, where the native promoter of pks13 is replaced with a tetracycline-inducible promoter system (e.g., TetR-pip). In the absence of an inducer like anhydrotetracycline (B590944) (ATC), the repressor (TetR) binds to the promoter, leading to significantly reduced expression of Pks13 (hypomorph state).[1] Upon addition of ATC, the repressor is inactivated, leading to high-level expression of Pks13 (hypermorph state).[1]
-
Culture Conditions: The wild-type (WT), hypomorph, and hypermorph strains are cultured in a suitable liquid medium (e.g., 7H9 broth supplemented with OADC and Tween 80).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) of the test compound is determined for all three strains in parallel. This is typically done using a broth microdilution method in 96-well plates. A serial dilution of the compound is prepared, and a standardized inoculum of each Mtb strain is added.
-
Inducer Concentration: For the hypermorph condition, a concentration of ATC sufficient to induce high-level expression is added to the culture medium.
-
Incubation: The plates are incubated at 37°C for a defined period (e.g., 7-14 days).
-
Readout: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of Mtb.
-
Data Analysis: The MIC of the test compound in the hypomorph and hypermorph strains is compared to the MIC in the WT strain. A significant decrease in MIC in the hypomorph and an increase in MIC in the hypermorph is indicative of on-target activity.
Genetic Target Engagement: Resistant Mutant Selection
The isolation and characterization of spontaneous resistant mutants is a classic and powerful method to confirm the target of an antimicrobial compound.
-
Selection of Mutants: A large number of Mtb cells (e.g., 10^8 to 10^9 CFU) are plated on solid medium (e.g., 7H11 agar) containing the test inhibitor at a concentration several times higher than its MIC (e.g., 10x MIC).[3]
-
Incubation: The plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.
-
Isolation and Verification: Individual resistant colonies are picked and sub-cultured in liquid medium containing the inhibitor to confirm the resistance phenotype. The MIC of the inhibitor for the mutant strains is determined and compared to the wild-type strain.
-
Genomic DNA Extraction: Genomic DNA is extracted from the confirmed resistant mutants and the parental wild-type strain.
-
Gene Sequencing: The pks13 gene (and potentially other genes in the mycolic acid biosynthesis pathway) is amplified by PCR and sequenced.
-
Sequence Analysis: The pks13 gene sequence from the resistant mutants is compared to the wild-type sequence to identify any mutations. The presence of non-synonymous mutations in the pks13 gene that are not present in the parent strain provides strong evidence that Pks13 is the target of the inhibitor.
Conclusion
Confirming that a novel inhibitor engages its intended target within the living bacterium is a cornerstone of modern drug discovery. For Pks13, a promising anti-tubercular target, genetic methods utilizing conditional expression strains and the selection of resistant mutants are the most established approaches for cellular target validation. These methods provide robust, physiologically relevant evidence of on-target activity. While direct biophysical assays in intact mycobacteria are yet to be widely reported for Pks13, techniques like nanoDSF on the purified protein can offer complementary data on direct binding. The strategic application of these assays is crucial for the successful development of the next generation of tuberculosis therapeutics.
References
- 1. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pks13-IN-1 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Pks13-IN-1, a notable inhibitor of the polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis, requires stringent disposal protocols due to its biological activity and potential hazards.[1][2][3][4][5] In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a hazardous substance.[6] General laboratory chemical waste disposal guidelines must be strictly adhered to, ensuring the safety of personnel and the environment.[7][8][9][10][11]
Assumed Hazard Assessment and Classification
Given its role as a biologically active inhibitor, this compound should be handled with the presumption of toxicological effects.[6] All waste streams containing this compound, including pure substance, solutions, contaminated laboratory materials, and personal protective equipment (PPE), must be managed as hazardous chemical waste.[6]
Essential Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against accidental exposure during handling and disposal procedures.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Protects against skin contact and potential chemical permeation.[6] |
| Eye Protection | Safety goggles or a face shield | Prevents splashes that could lead to contact with mucous membranes.[6] |
| Lab Coat | Chemical-resistant, long-sleeved | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Certified chemical fume hood | All handling of the pure compound or concentrated solutions should be performed in a fume hood to prevent inhalation.[6] |
Step-by-Step Disposal Procedures
Proper segregation and containment of waste are fundamental to safe disposal practices.[9][11]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Description: Includes unused this compound powder, contaminated gloves, wipes, and other disposable lab materials.
-
Procedure:
-
Collect all solid waste in a designated, clearly labeled, and sealable hazardous waste container.
-
The container must be compatible with the chemical properties of the waste.
-
Label the container with "Hazardous Waste," the chemical name ("this compound"), and any other components of the waste stream.
-
-
-
Liquid Waste:
-
Description: Encompasses solutions containing this compound, as well as solvent rinses from contaminated glassware.
-
Procedure:
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container.
-
Ensure the container material is compatible with the solvents used.
-
The container must be labeled with a hazardous waste tag detailing all constituents, including solvents and their approximate concentrations.[6]
-
Keep the container securely capped and stored in secondary containment to prevent spills.[6][8]
-
-
-
Sharps Waste:
-
Description: Includes any contaminated needles, syringes, or other sharp objects.
-
Procedure:
-
Place all sharps directly into a designated, puncture-proof sharps container.
-
The container must be labeled as "Hazardous Chemical Sharps Waste" and specify "this compound."[6]
-
-
2. Decontamination Procedures:
-
Glassware:
-
Rinse with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to solubilize the compound.
-
Collect the solvent rinse as hazardous liquid waste.[6]
-
Follow with a thorough wash using laboratory detergent and deionized water.[6]
-
-
Work Surfaces:
-
Wipe down the surface with a detergent solution.
-
Follow with a wipe-down using 70% ethanol.
-
Dispose of all wipes as solid hazardous waste.[6]
-
3. Waste Storage and Disposal:
-
Satellite Accumulation Area (SAA): All hazardous waste containers must be stored in a designated SAA within the laboratory.[7][8] This area should be inspected weekly for any signs of leakage.[8]
-
Waste Pickup: Do not dispose of this compound down the drain or in regular trash.[7][10] Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6][7] Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures
In the event of an accidental spill or exposure, immediate and appropriate action is crucial.
-
Spills: For small spills, use a chemical spill kit to absorb the material. Treat all spill cleanup materials as hazardous waste.[6] For large spills, evacuate the area and contact your institution's EHS emergency line.[6]
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6]
-
This compound Disposal Workflow
Caption: A workflow diagram illustrating the proper disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of Coumestan Pks13 Inhibitors for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. youtube.com [youtube.com]
- 10. acs.org [acs.org]
- 11. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Pks13-IN-1
Essential Safety and Handling Guide for Pks13-IN-1
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Hazard Identification
While specific toxicity data for this compound is not available, it should be handled with a high degree of caution. Similar potent small molecule inhibitors are presumed to be potentially toxic if swallowed or in contact with skin and may cause skin and eye irritation.[4] Therefore, stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required when working with this compound. The necessary equipment varies depending on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloved nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Dedicated, disposable, or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Double-gloved nitrile gloves. Eye Protection: Chemical splash goggles or safety glasses with side shields. A face shield is recommended if there is a significant splash risk. Body Protection: Standard laboratory coat. Ventilation: Certified chemical fume hood.[2][3] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard laboratory coat.[2] |
Operational Plan: Step-by-Step Guidance
A systematic workflow is essential for minimizing exposure risk and ensuring the integrity of experiments involving this compound.
Receiving and Storage
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet, which is typically -20°C for such compounds.[3]
-
Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.[3]
Preparation and Handling (Solid and Solutions)
-
Designated Area: All work with this compound, especially with the solid form and concentrated solutions, must be conducted in a designated and clearly marked area within the laboratory.[2]
-
Ventilation: All manipulations of the solid compound and the preparation of stock solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
-
Weighing: When weighing the solid compound, use a precision balance inside the fume hood. Handle the powder with care to avoid generating dust.[3]
-
Dissolution: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound. Securely cap the vial and vortex or sonicate as required to ensure complete dissolution.[3]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other laboratory equipment. If dedicated equipment is not feasible, ensure thorough decontamination after use.[2]
Personal Hygiene
-
Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2]
-
Remove and properly dispose of contaminated PPE before leaving the laboratory.
Disposal Plan
All materials contaminated with this compound must be treated and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable items that have come into contact with this compound. These items must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: All unused or waste solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any amount down the drain. [3]
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.[4]
Visual Workflow for Safe Handling
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
